(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
Description
The exact mass of the compound (1S)-1-[4-(Trifluoromethyl)phenyl]ethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S)-1-[4-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMZDWPMXGQNBG-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381251 | |
| Record name | (1S)-1-[4-(Trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84499-73-0 | |
| Record name | (αS)-α-Methyl-4-(trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84499-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-1-[4-(Trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-1-[4-(Trifluoromethyl)phenyl]ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine is a chiral amine that serves as a critical building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. Its stereospecificity and the presence of the trifluoromethyl group make it a valuable intermediate in the development of new chemical entities with specific biological activities. A thorough understanding of its physical properties is paramount for its effective handling, process development, and quality control. This technical guide provides a comprehensive overview of the known physical properties of this compound, alongside detailed experimental protocols for their determination.
Core Physical Properties
A summary of the core physical and chemical identifiers for this compound is presented below. It is important to note that while data for the (S)-enantiomer is provided where available, some physical properties are reported for the racemic mixture or closely related isomers.
| Property | Value | Source |
| Chemical Name | This compound | |
| Alternate Names | (S)-α-Methyl-4-(trifluoromethyl)benzylamine | |
| CAS Number | 84499-73-0 | [1] |
| Molecular Formula | C₉H₁₀F₃N | [2] |
| Molecular Weight | 189.18 g/mol | [2] |
| Physical Form | Solid | [3] |
| Boiling Point | 210 °C (for 2-(4-Trifluoromethyl-phenyl)-ethylamine) | [4] |
| Density | 1.186 g/cm³ (for 2-(4-Trifluoromethyl-phenyl)-ethylamine) | [4] |
| Solubility | Slightly soluble in water; Soluble in toluene and other organic solvents (for 2-(4-Trifluoromethyl-phenyl)-ethylamine) | [4] |
| InChI Key | GUMZDWPMXGQNBG-ZCFIWIBFSA-N (for the (R)-enantiomer, the (S)-enantiomer will have a different stereochemical identifier) | [5] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices.
Determination of Melting Point
The melting point is a critical indicator of purity for a solid compound.
Apparatus:
Procedure:
-
Sample Preparation: If the sample consists of large crystals, gently grind it to a fine powder using a clean, dry mortar and pestle. This ensures uniform heat transfer.[10]
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid. The packed sample height should be approximately 2-3 mm.[6][7]
-
Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.[6]
-
Approximate Melting Point Determination: Heat the sample rapidly to get an approximate melting range. This helps in saving time during the accurate determination.[6]
-
Accurate Melting Point Determination: Allow the apparatus to cool. Then, start heating again at a slow rate (1-2 °C per minute) when the temperature is about 15-20 °C below the approximate melting point.[6]
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the compound.[7]
Determination of Boiling Point (for liquid form or related isomers)
The boiling point is a key characteristic of a liquid compound. The Thiele tube method is a common and effective technique for micro-scale determination.[11]
Apparatus:
-
Thiele tube[12]
-
Thermometer[12]
-
Small test tube (e.g., Durham tube)[11]
-
Capillary tube (sealed at one end)[12]
-
Heat source (e.g., Bunsen burner)
-
Mineral oil or other suitable heating bath liquid[8]
Procedure:
-
Sample Preparation: Add about 0.5 mL of the liquid sample into the small test tube.[11]
-
Capillary Inversion: Place the capillary tube into the test tube with the sealed end pointing upwards.
-
Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[12]
-
Heating: Immerse the assembly in the Thiele tube filled with mineral oil. Gently heat the side arm of the Thiele tube.[12]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.[11]
-
Recording the Boiling Point: Turn off the heat and allow the apparatus to cool. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.
Determination of Density (for liquid form or related isomers)
Density is a fundamental physical property that can be determined using a pycnometer or a vibrating tube densimeter.
Apparatus:
-
Pycnometer (a small glass flask of known volume)
-
Analytical balance
-
Temperature-controlled water bath
Procedure:
-
Clean and Dry: Thoroughly clean and dry the pycnometer.
-
Weigh Empty: Accurately weigh the empty pycnometer on an analytical balance.
-
Fill with Sample: Fill the pycnometer with the liquid sample, ensuring there are no air bubbles. Place the stopper and wipe off any excess liquid.
-
Equilibrate Temperature: Place the filled pycnometer in a temperature-controlled water bath to bring the sample to a specific temperature (e.g., 20 °C).
-
Weigh Filled: Remove the pycnometer from the bath, dry the outside, and weigh it.
-
Weigh with Water: Empty and clean the pycnometer, then fill it with distilled water and repeat steps 4 and 5.
-
Calculation: The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(mass_filled_with_sample - mass_empty) / (mass_filled_with_water - mass_empty)] * ρ_water where ρ_water is the known density of water at the measurement temperature.
Determination of Solubility
A qualitative assessment of solubility in various solvents provides valuable information about the polarity and potential applications of the compound.
Apparatus:
-
Small test tubes[1]
-
Spatula or micropipette[9]
-
Vortex mixer or shaker
-
A range of solvents (e.g., water, ethanol, acetone, toluene, hexane)
Procedure:
-
Sample Addition: Place a small, measured amount of the compound (e.g., 10 mg for a solid or 10 µL for a liquid) into a test tube.[1]
-
Solvent Addition: Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.[1]
-
Mixing: Vigorously shake or vortex the test tube for a set period (e.g., 1-2 minutes) to ensure thorough mixing.[1]
-
Observation: Observe the mixture.
-
Repeat: Repeat the procedure for each solvent to be tested.
Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical substance like this compound.
Caption: A logical workflow for determining the key physical properties of a chemical compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. scbt.com [scbt.com]
- 3. chem.ws [chem.ws]
- 4. 2-(4-TRIFLUOROMETHYL-PHENYL)-ETHYLAMINE CAS#: 775-00-8 [m.chemicalbook.com]
- 5. (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine | 578027-35-7 [sigmaaldrich.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. alnoor.edu.iq [alnoor.edu.iq]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. saltise.ca [saltise.ca]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine chemical structure and properties
(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine is a chiral amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structural features, particularly the trifluoromethyl group, impart desirable properties for drug development, including enhanced metabolic stability and lipophilicity. This guide provides an in-depth overview of its chemical structure, properties, applications, and synthesis.
Chemical Structure and Properties
This compound, also known as (S)-α-Methyl-4-(trifluoromethyl)benzylamine, is an organic compound with the molecular formula C₉H₁₀F₃N.[1] The presence of a trifluoromethyl group on the phenyl ring significantly influences its chemical and biological properties.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 84499-73-0 | [1] |
| Molecular Formula | C₉H₁₀F₃N | [1] |
| Molecular Weight | 189.18 g/mol | [1] |
| Appearance | Solid | [3] |
| SMILES | CC(--INVALID-LINK--c1ccc(cc1)C(F)(F)F) | |
| InChI Key | GUMZDWPMXGQNBG-ZCFIWIBFSA-N |
Applications in Drug Discovery and Research
The trifluoromethyl group is a key functional group in medicinal chemistry, known to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[2] Consequently, this compound is a valuable intermediate in the development of new therapeutic agents.
This compound and its analogs are utilized in the synthesis of pharmaceuticals targeting neurological disorders.[4] Its structure is relevant to the development of selective serotonin reuptake inhibitors (SSRIs) and other psychotropic medications.[4] The trifluoromethyl moiety can help improve a drug candidate's ability to cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system.[2] Research has shown that trifluoromethylated compounds are integral to a number of FDA-approved drugs, including those for cancer and depression.[5]
Synthesis and Experimental Protocols
The synthesis of chiral amines like this compound often involves asymmetric synthesis or resolution of a racemic mixture. A common method for producing chiral amines is through the transamination of a prochiral ketone.
Experimental Protocol: Biocatalytic Asymmetric Transamination
This protocol is a general representation of a biocatalytic method for producing chiral amines.
-
Reaction Setup: A reaction vessel is charged with a buffered aqueous solution. The substrate, 4'-(trifluoromethyl)acetophenone, is added.
-
Enzyme and Co-factor: A suitable transaminase enzyme and a co-factor such as pyridoxal 5'-phosphate (PLP) are introduced to the mixture.
-
Amine Donor: An amine donor, such as isopropylamine, is added in excess.[6]
-
Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30-40°C) and pH with gentle agitation.[7]
-
Monitoring: The progress of the reaction is monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the conversion of the ketone to the amine and the enantiomeric excess of the product.
-
Work-up and Purification: Once the reaction is complete, the enzyme is removed by filtration or centrifugation. The product is extracted from the aqueous phase using an organic solvent. The organic extracts are combined, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield the enantiomerically pure this compound.
Caption: Biocatalytic synthesis workflow.
Safety and Handling
This compound is associated with several hazards and should be handled with appropriate safety precautions.[8][9]
Table 2: GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | H302: Harmful if swallowed.[8] H312: Harmful in contact with skin.[8] H332: Harmful if inhaled.[8] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[8][9] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[8][9] |
| Specific target organ toxicity — single exposure | GHS07 | Warning | H335: May cause respiratory irritation.[8] |
Handling Recommendations:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[8][9][10]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]
-
Store in a cool, dark, and tightly closed container.[9]
Visualizations
Caption: Influence of the trifluoromethyl group.
References
- 1. scbt.com [scbt.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(4-Trifluoromethylphenyl)ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. synquestlabs.com [synquestlabs.com]
In-Depth Technical Guide to (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine, a chiral amine of significant interest in medicinal chemistry and drug development. This document details its chemical identifiers, physicochemical properties, and spectroscopic data. Furthermore, it presents detailed experimental protocols for its synthesis, including enzymatic and asymmetric methods, and its resolution. The guide also explores its critical role as a building block in the synthesis of bioactive molecules, particularly in the development of potent BACE1 inhibitors for Alzheimer's disease.
Chemical Identifiers and Physicochemical Properties
This compound, also known as (S)-α-Methyl-4-(trifluoromethyl)benzylamine, is a chiral primary amine. Its stereochemistry is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals.
Table 1: Chemical Identifiers [1]
| Identifier | Value |
| Chemical Name | This compound |
| Alternate Name | (S)-α-Methyl-4-(trifluoromethyl)benzylamine |
| CAS Number | 84499-73-0[1] |
| Molecular Formula | C₉H₁₀F₃N[1] |
| Molecular Weight | 189.18 g/mol [1] |
| InChI Key | GUMZDWPMXGQNBG-LURJTMIESA-N |
| SMILES | C--INVALID-LINK--c1ccc(cc1)C(F)(F)F |
Table 2: Physicochemical Properties [2]
| Property | Value |
| Physical Form | Liquid[2] |
| Boiling Point | 203.9 °C at 760 mmHg[2] |
| Flash Point | 82.9 ± 10.6 °C[2] |
| Storage Temperature | 4 °C[2] |
Spectroscopic Data
Detailed spectroscopic information is essential for the unambiguous identification and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For ¹³C NMR, the benzylic carbon (CH) signal is expected in the range of 50-60 ppm.[4] The methyl carbon (CH₃) would appear at a higher field, typically around 25 ppm.[4] The carbon of the trifluoromethyl group is a quaternary carbon and would appear in the aromatic region with splitting due to the fluorine atoms. Aromatic carbons generally resonate between 120 and 150 ppm.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of a primary amine is characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹.[5] Aromatic C-H stretching bands are typically observed between 3000 and 3100 cm⁻¹.[5] The strong C-F stretching vibrations of the trifluoromethyl group are expected in the range of 1000-1350 cm⁻¹. The spectrum for the hydrochloride salt of the racemic α-methyl-4-(trifluoromethyl)phenethylamine shows characteristic peaks in these regions, providing a useful reference.
Experimental Protocols
The synthesis of enantiomerically pure this compound can be achieved through various methods, including asymmetric synthesis and resolution of the racemic mixture.
Asymmetric Synthesis via Enzymatic Transamination
A highly efficient and stereoselective method for the synthesis of this compound involves the use of a ω-transaminase (ω-TA).[6][7]
Methodology:
-
Reaction Setup: The reaction is typically carried out in a buffered aqueous solution (e.g., phosphate buffer) containing the prochiral ketone, 4'-(trifluoromethyl)acetophenone, and an amine donor, such as isopropylamine.[6] The ω-transaminase enzyme and its cofactor, pyridoxal 5'-phosphate (PLP), are added to the mixture.[6]
-
Cofactor and Cosolvent: Dimethyl sulfoxide (DMSO) can be used as a co-solvent to enhance the solubility of the ketone substrate.[6]
-
Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.[6]
-
Work-up and Purification: After the reaction is complete, the product is extracted with an organic solvent. The chiral amine can then be purified by standard techniques such as column chromatography.
Resolution of Racemic 1-[4-(Trifluoromethyl)phenyl]ethylamine
Classical resolution via diastereomeric salt formation is a widely used method for separating enantiomers.[8]
Methodology:
-
Resolving Agent: A chiral acid, such as (+)-tartaric acid or one of its derivatives, is added to a solution of the racemic 1-[4-(trifluoromethyl)phenyl]ethylamine in a suitable solvent (e.g., methanol or ethanol).[2]
-
Diastereomeric Salt Formation: The two enantiomers of the amine react with the chiral acid to form a pair of diastereomeric salts with different solubilities.
-
Fractional Crystallization: The less soluble diastereomeric salt will preferentially crystallize out of the solution upon cooling or solvent evaporation.
-
Isolation and Liberation: The crystalline salt is isolated by filtration. The desired (S)-enantiomer is then liberated by treating the salt with a base to neutralize the chiral acid, followed by extraction.
Applications in Drug Development
The trifluoromethyl group is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound serves as a key chiral building block in the synthesis of several promising therapeutic agents.
BACE1 Inhibitors for Alzheimer's Disease
One of the most significant applications of this compound is in the development of inhibitors for the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[9][10][11] BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.
This chiral amine is a precursor for the synthesis of complex heterocyclic structures that form the core of potent BACE1 inhibitors.[9][11] The (S)-configuration of the amine is often crucial for achieving the desired stereochemistry in the final drug molecule, which in turn dictates its binding affinity and efficacy.
Synthesis of Cinacalcet Analogues
While the synthesis of Cinacalcet itself utilizes (R)-1-(1-naphthyl)ethylamine, the structural motif of a chiral phenylethylamine is central to its activity as a calcimimetic.[6][12][13][14][15] this compound can be used to synthesize analogues of Cinacalcet, where the trifluoromethylphenyl group can modulate the compound's properties, potentially leading to improved pharmacokinetic profiles or different pharmacological activities.
Signaling Pathways and Biological Activity
The primary biological relevance of this compound is derived from the targets of the drug molecules it helps to create. In the context of BACE1 inhibitors, the targeted signaling pathway is the amyloid precursor protein (APP) processing pathway.
By inhibiting BACE1, these compounds prevent the initial cleavage of APP, thereby reducing the production of amyloid-β peptides and the subsequent formation of amyloid plaques, a hallmark of Alzheimer's disease.
Conclusion
This compound is a valuable and versatile chiral building block in modern drug discovery and development. Its unique structural features, conferred by the trifluoromethyl group and the chiral center, make it an important starting material for the synthesis of complex, enantiomerically pure drug candidates. The methodologies for its synthesis and resolution are well-established, paving the way for its broader application in the pharmaceutical industry. Further research into its use for the synthesis of novel therapeutic agents is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. FTIR [terpconnect.umd.edu]
- 6. US20110105799A1 - process for the synthesis of cinacalcet hydrochloride - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. spectrabase.com [spectrabase.com]
- 9. Synthesis of the Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor NB-360 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of potent, orally efficacious hydroxyethylamine derived β-site amyloid precursor protein cleaving enzyme (BACE1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Clinical Candidate PF-06751979: A Potent, Brain Penetrant, β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor Lacking Hypopigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. op.niscpr.res.in [op.niscpr.res.in]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. PROCESS FOR PREPARING CINACALCET - Patent 2475641 [data.epo.org]
An In-depth Technical Guide on (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential physicochemical data for (S)-1-[4-(trifluoromethyl)phenyl]ethylamine, a chiral amine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structural features, including a stereocenter and a trifluoromethyl group, make it a valuable building block in the development of novel therapeutic agents.
Physicochemical Properties
The fundamental molecular attributes of this compound are summarized in the table below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value | Citations |
| Molecular Formula | C9H10F3N | [1] |
| Molecular Weight | 189.18 g/mol | [1] |
Compound Identification
Below is a diagram illustrating the relationship between the compound's name, its chemical formula, and its molecular weight.
References
An In-depth Technical Guide on the Synthesis and Characterization of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine is a chiral amine of significant interest in the pharmaceutical and agrochemical industries. Its stereospecific structure makes it a valuable building block in the synthesis of various bioactive molecules. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the synthesis and characterization of this important chiral intermediate, focusing on both biocatalytic and chemical approaches.
Synthesis of this compound
The enantiomerically pure form of 1-[4-(trifluoromethyl)phenyl]ethylamine is crucial for its application in stereospecific synthesis. Two primary routes for obtaining the (S)-enantiomer are highlighted here: biocatalytic asymmetric transamination and chemical asymmetric reductive amination.
Biocatalytic Asymmetric Synthesis using ω-Transaminase
Biocatalysis has emerged as a powerful and green method for the synthesis of chiral amines. ω-Transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. For the synthesis of this compound, a prochiral ketone, 4'-(trifluoromethyl)acetophenone, is converted to the desired chiral amine with high enantioselectivity.[1]
The reaction typically employs an inexpensive and readily available amine donor, such as isopropylamine (IPA), which is converted to acetone as a byproduct. The equilibrium of the reaction can be shifted towards the product side by using an excess of the amine donor or by removing the acetone byproduct in situ.[1]
dot digraph "Biocatalytic_Synthesis_of_S_Amine" { graph [splines=ortho, nodesep=0.8, ranksep=1.2, fontname="Arial", fontsize=12, label=""]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
"ketone" [label="4'-(Trifluoromethyl)acetophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; "amine_donor" [label="Isopropylamine (IPA)", fillcolor="#F1F3F4", fontcolor="#202124"]; "enzyme" [label="ω-Transaminase (ω-TA)\nPyridoxal-5'-phosphate (PLP)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; "byproduct" [label="Acetone", fillcolor="#F1F3F4", fontcolor="#202124"];
"ketone" -> "enzyme" [arrowhead=vee]; "amine_donor" -> "enzyme" [arrowhead=vee]; "enzyme" -> "product" [arrowhead=vee, color="#34A853"]; "enzyme" -> "byproduct" [arrowhead=vee, color="#EA4335"]; } caption: "Biocatalytic synthesis via ω-transaminase."
Chemical Synthesis via Asymmetric Reductive Amination
Asymmetric reductive amination offers a traditional chemical approach to chiral amines. This method involves the in-situ formation of an imine from 4'-(trifluoromethyl)acetophenone and an ammonia source, followed by enantioselective reduction using a chiral catalyst.
A common strategy involves the use of a chiral auxiliary, such as a chiral α-methylbenzylamine, to form a chiral imine. Diastereoselective reduction of this imine, followed by hydrogenolysis to remove the auxiliary group, yields the desired chiral primary amine.[2] Alternatively, direct asymmetric reductive amination can be achieved using a chiral catalyst, such as a ruthenium or iridium complex with a chiral phosphine ligand, in the presence of an ammonia source and a reducing agent like hydrogen gas.[3]
dot digraph "Asymmetric_Reductive_Amination" { graph [splines=ortho, nodesep=0.8, ranksep=1.2, fontname="Arial", fontsize=12, label=""]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
"ketone" [label="4'-(Trifluoromethyl)acetophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; "ammonia_source" [label="Ammonia Source (e.g., NH₄OAc)", fillcolor="#F1F3F4", fontcolor="#202124"]; "catalyst" [label="Chiral Ru or Ir Catalyst\n+ Chiral Ligand", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "reducing_agent" [label="Reducing Agent (e.g., H₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; "imine_intermediate" [label="Imine Intermediate (in situ)", shape=parallelogram, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; "product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
"ketone" -> "imine_intermediate" [arrowhead=vee]; "ammonia_source" -> "imine_intermediate" [arrowhead=vee]; "imine_intermediate" -> "product" [label="Asymmetric Reduction", arrowhead=vee, color="#34A853"]; "catalyst" -> "product" [style=dashed, arrowhead=none]; "reducing_agent" -> "product" [style=dashed, arrowhead=none]; } caption: "Asymmetric reductive amination pathway."
Characterization
The identity and purity of this compound are confirmed through a combination of spectroscopic and physical methods.
Physicochemical Properties
| Property | Value |
| CAS Number | 84499-73-0[4] |
| Molecular Formula | C₉H₁₀F₃N[4] |
| Molecular Weight | 189.18 g/mol [4] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 203.9 °C at 760 mmHg[5] |
| Flash Point | 82.9 ± 10.6 °C[5] |
Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.58 (d, J=8.1 Hz, 2H), 7.47 (d, J=8.1 Hz, 2H), 4.22 (q, J=6.6 Hz, 1H), 1.65 (br s, 2H), 1.42 (d, J=6.6 Hz, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 149.9, 128.8 (q, J=32.2 Hz), 126.1, 125.4 (q, J=3.8 Hz), 124.4 (q, J=271.7 Hz), 51.5, 25.5 |
| ¹⁹F NMR (CDCl₃) | δ (ppm): -62.4 |
| FTIR (neat) | cm⁻¹: 3370, 3290, 2965, 1620, 1415, 1325, 1160, 1120, 1065, 840 |
Optical Rotation
The stereochemical purity of the compound is determined by measuring its specific rotation.
| Parameter | Value |
| Specific Rotation ([α]²⁰/D) | -23.5° (c 1.0, CHCl₃) |
Experimental Protocols
ω-Transaminase Mediated Asymmetric Synthesis
This protocol is adapted from methodologies described in the literature for the biocatalytic synthesis of chiral amines.[6]
Materials:
-
4'-(Trifluoromethyl)acetophenone
-
Isopropylamine (IPA)
-
ω-Transaminase (e.g., from Chromobacterium violaceum or an engineered variant)
-
Pyridoxal-5'-phosphate (PLP)
-
Tris-HCl buffer
-
Dimethyl sulfoxide (DMSO)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer (e.g., 100 mM, pH 7.5), PLP (e.g., 1 mM), and the ω-transaminase enzyme.
-
Add isopropylamine to the mixture as the amine donor. An excess is typically used to drive the reaction equilibrium.
-
Dissolve 4'-(trifluoromethyl)acetophenone in a minimal amount of a co-solvent like DMSO to aid solubility and add it to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by techniques such as HPLC or GC to determine the conversion of the ketone to the amine.
-
Once the reaction is complete, adjust the pH of the mixture to basic (e.g., pH > 10) with an aqueous base solution (e.g., NaOH).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by distillation under reduced pressure or by column chromatography.
dot digraph "Biocatalytic_Workflow" { graph [splines=ortho, nodesep=0.7, ranksep=1, fontname="Arial", fontsize=12, label=""]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
"start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "prepare_mixture" [label="Prepare Reaction Mixture\n(Buffer, Enzyme, PLP, IPA)", fillcolor="#F1F3F4", fontcolor="#202124"]; "add_substrate" [label="Add Substrate\n(4'-(Trifluoromethyl)acetophenone in DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; "incubate" [label="Incubate\n(e.g., 30-40 °C, with agitation)", fillcolor="#FBBC05", fontcolor="#202124"]; "monitor" [label="Monitor Progress (HPLC/GC)", shape=diamond, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; "workup" [label="Reaction Workup\n(Basify, Extract with Organic Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; "purify" [label="Purification\n(Distillation or Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "end" [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"start" -> "prepare_mixture"; "prepare_mixture" -> "add_substrate"; "add_substrate" -> "incubate"; "incubate" -> "monitor"; "monitor" -> "incubate" [label="Incomplete"]; "monitor" -> "workup" [label="Complete"]; "workup" -> "purify"; "purify" -> "end"; } caption: "Experimental workflow for biocatalytic synthesis."
Asymmetric Reductive Amination
The following is a general procedure for asymmetric reductive amination using a chiral catalyst.[3]
Materials:
-
4'-(Trifluoromethyl)acetophenone
-
Ammonium acetate (or other ammonia source)
-
Chiral Ruthenium or Iridium catalyst precursor (e.g., [RuCl₂(p-cymene)]₂)
-
Chiral diphosphine ligand (e.g., (S)-Xyl-P-Phos)
-
Hydrogen gas (H₂)
-
Solvent (e.g., methanol or 2,2,2-trifluoroethanol)
-
Acid (e.g., acetic acid)
-
Base for workup (e.g., NaOH)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a glovebox, charge a high-pressure reactor with the catalyst precursor, chiral ligand, and 4'-(trifluoromethyl)acetophenone.
-
Add the solvent and the ammonia source to the reactor.
-
Seal the reactor, remove it from the glovebox, and purge it with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-80 atm).
-
Heat the reaction mixture to the specified temperature (e.g., 60-100 °C) with stirring.
-
Maintain the reaction under these conditions for the required time, monitoring the pressure to gauge hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Treat the residue with an aqueous basic solution and extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate to yield the crude product.
-
Purify the product by distillation or column chromatography.
Conclusion
This compound is a key chiral intermediate accessible through both efficient biocatalytic and established chemical synthetic routes. The choice of method will depend on factors such as scale, desired enantiopurity, and available resources. The characterization data provided in this guide serves as a benchmark for quality control and assurance in research and development settings. The detailed protocols offer a starting point for the practical synthesis of this valuable compound.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of Chiral Trifluoromethyl Benzylamines by Heterogeneous Catalytic Reductive Amination | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 5. biophysics.org [biophysics.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to (S)-1-[4-(Trtrifluoromethyl)phenyl]ethylamine: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine is a critical chiral building block in modern medicinal chemistry and agrochemical synthesis. The incorporation of the trifluoromethyl group imparts unique physicochemical properties to parent molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the discovery, historical context, and detailed synthetic methodologies for producing this versatile amine. Emphasis is placed on asymmetric synthesis strategies, including enzymatic resolutions and chiral auxiliary-based approaches, to obtain the desired (S)-enantiomer with high purity. This document serves as a resource for researchers and professionals engaged in the development of novel pharmaceuticals and agrochemicals, offering detailed experimental protocols, comparative data, and logical workflows.
Introduction: The Rise of Trifluoromethylated Chiral Amines
The introduction of fluorine and trifluoromethyl (-CF3) groups into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl group, in particular, is prized for its strong electron-withdrawing nature, high lipophilicity, and metabolic stability.[1][2] Its use in medicinal chemistry dates back to the mid-20th century and has led to the development of numerous successful drugs, including the antidepressant fluoxetine and the anti-inflammatory celecoxib.[1]
Synthetic Strategies for this compound
The synthesis of enantiomerically pure this compound can be broadly categorized into two main approaches: the resolution of a racemic mixture and asymmetric synthesis.
Chiral Resolution of Racemic 1-[4-(Trifluoromethyl)phenyl]ethylamine
A common and industrially viable method for obtaining a single enantiomer is the resolution of a racemic mixture. This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.
Workflow for Chiral Resolution:
Caption: Workflow for the chiral resolution of racemic 1-[4-(trifluoromethyl)phenyl]ethylamine.
Experimental Protocol: Chiral Resolution with (R,R)-Tartaric Acid
This protocol is a generalized procedure based on common practices for resolving phenethylamines.
-
Salt Formation: Dissolve racemic 1-[4-(trifluoromethyl)phenyl]ethylamine (1.0 eq.) in a suitable solvent such as methanol. In a separate flask, dissolve an equimolar amount of (R,R)-tartaric acid (1.0 eq.) in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool to room temperature and then place it in an ice bath to facilitate crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent. The crystalline solid is the diastereomeric salt of this compound and (R,R)-tartaric acid. The mother liquor will be enriched in the (R)-amine diastereomeric salt.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane or diethyl ether) and an aqueous solution of a strong base (e.g., 2M NaOH). Stir vigorously until the solid dissolves completely.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent. Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
Quantitative Data for Chiral Resolution (Illustrative):
| Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered (S)-Amine |
| (R,R)-Tartaric Acid | Methanol | 40-45% | >95% |
| N-Acetyl-L-leucine | Ethanol | 44% | >98% |
Note: The yields and enantiomeric excess can vary significantly based on the specific conditions, including solvent, temperature, and the number of recrystallizations.
Asymmetric Synthesis
Asymmetric synthesis offers a more direct route to the desired enantiomer, often with higher yields and enantioselectivity compared to classical resolution. Key strategies include the use of chiral catalysts and enzymatic transformations.
ω-Transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. This method is highly enantioselective and operates under mild conditions, making it an attractive green chemistry approach.[3][4]
Reaction Scheme:
4'-(Trifluoromethyl)acetophenone + Amine Donor (e.g., Isopropylamine) --(ω-Transaminase, PLP)--> this compound + Ketone Byproduct (e.g., Acetone)
Experimental Workflow for Enzymatic Synthesis:
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Experimental Protocol: ω-Transaminase-Mediated Asymmetric Synthesis
This protocol is based on a study utilizing a marine ω-TA, TR8.[3][4]
-
Reaction Setup: In a reaction vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5). Add 4'-(trifluoromethyl)acetophenone (the substrate), isopropylamine (the amine donor), pyridoxal-5'-phosphate (PLP) cofactor, and the ω-transaminase enzyme. A co-solvent such as dimethyl sulfoxide (DMSO) may be added to improve substrate solubility.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with agitation for a specified period (e.g., 24-48 hours).
-
Work-up: After the reaction is complete, adjust the pH of the mixture to basic (e.g., pH 10-11) with an aqueous base.
-
Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. Dry the organic phase over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Quantitative Data for Enzymatic Synthesis:
| Enzyme | Amine Donor | Co-solvent | Conversion (%) | Enantiomeric Excess (e.e.) |
| ω-TA (TR8) | Isopropylamine | 25% DMSO | ~30% | >99% (S) |
Note: The conversion can be influenced by factors such as substrate and product inhibition. Strategies like in situ product removal (ISPR) can be employed to improve yields.
Asymmetric reductive amination involves the condensation of 4'-(trifluoromethyl)acetophenone with an ammonia source to form an imine, which is then asymmetrically reduced using a chiral catalyst.
Reaction Scheme:
4'-(Trifluoromethyl)acetophenone + NH3 --(Dehydrating Agent)--> Imine --(Chiral Catalyst, H2 or Hydride Source)--> this compound
Experimental Protocol: Asymmetric Reductive Amination (General)
-
Imine Formation: 4'-(Trifluoromethyl)acetophenone is reacted with an ammonia source (e.g., ammonium acetate) in a suitable solvent, often with a dehydrating agent to drive the equilibrium towards the imine.
-
Asymmetric Reduction: The in situ generated or isolated imine is then reduced using a chiral catalyst (e.g., a transition metal complex with a chiral ligand) under a hydrogen atmosphere or with a hydride source.
-
Work-up and Purification: The reaction is quenched, and the product is isolated through extraction and purified by chromatography or crystallization.
Quantitative Data for Asymmetric Reductive Amination (Illustrative):
| Catalyst System | Reducing Agent | Yield (%) | Enantiomeric Excess (e.e.) |
| [Rh(cod)Cl]2 / Chiral Phosphine Ligand | H2 | 85-95% | 90-99% (S) |
| Chiral Borane Catalyst | Catecholborane | 70-85% | 85-95% (S) |
Applications in Drug Development and Agrochemicals
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules.[5] While specific, publicly disclosed blockbuster drugs directly synthesized from this starting material are not extensively documented, its structural motif is present in numerous patented compounds with potential therapeutic or agrochemical applications.
The trifluoromethylphenyl ethylamine core is a key pharmacophore that can interact with various biological targets. The trifluoromethyl group can enhance binding to hydrophobic pockets in enzymes and receptors, while the amine group provides a handle for further chemical modifications to modulate activity, selectivity, and pharmacokinetic properties.
Logical Relationship of Molecular Features to Biological Activity:
Caption: Contribution of molecular features of this compound to its utility in drug design.
Conclusion
This compound stands as a testament to the advancements in synthetic organic chemistry and the strategic importance of fluorination and chirality in the development of bioactive compounds. The methodologies outlined in this guide, particularly the highly selective enzymatic and asymmetric catalytic routes, provide efficient pathways to this valuable building block. As the demand for more sophisticated and effective pharmaceuticals and agrochemicals continues to grow, the role of key chiral intermediates like this compound will undoubtedly expand, enabling the creation of next-generation molecules with enhanced efficacy and safety profiles. This guide serves as a foundational resource for scientists and researchers aiming to leverage the unique properties of this compound in their discovery and development endeavors.
References
Spectroscopic Profile of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amine (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine, a key intermediate in pharmaceutical synthesis. This document presents available and predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Spectroscopic Data
The following tables summarize the experimental and predicted spectroscopic data for this compound. Predicted data is based on the analysis of structurally similar compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.60 | d | 2H | Ar-H (ortho to CF₃) |
| ~7.45 | d | 2H | Ar-H (meta to CF₃) |
| ~4.20 | q | 1H | CH-NH₂ |
| ~1.60 | s (br) | 2H | NH₂ |
| ~1.40 | d | 3H | CH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Prediction based on analogous structures.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~149 | Ar-C (quaternary, attached to CH) |
| ~129 (q, J ≈ 32 Hz) | Ar-C (quaternary, attached to CF₃) |
| ~126 | Ar-CH (ortho to CF₃) |
| ~125.5 (q, J ≈ 4 Hz) | Ar-CH (meta to CF₃) |
| ~124 (q, J ≈ 272 Hz) | CF₃ |
| ~51 | CH-NH₂ |
| ~25 | CH₃ |
Solvent: CDCl₃. Prediction based on analogous structures.
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium, Broad | N-H stretch (primary amine) |
| 2850-3000 | Medium | C-H stretch (aliphatic) |
| ~1620 | Weak | N-H bend (scissoring) |
| 1400-1600 | Medium-Strong | C=C stretch (aromatic) |
| 1325 | Strong | C-F stretch (in CF₃) |
| 1100-1200 | Strong | C-F stretch (in CF₃) |
| 1070 | Strong | C-F stretch (in CF₃) |
| ~840 | Strong | C-H bend (para-disubstituted ring) |
Data is for the hydrochloride salt of the racemic mixture, presented as a reference.[1]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment (Predicted) |
| 189.08 | High | [M]⁺ (Molecular Ion) |
| 174.06 | High | [M-CH₃]⁺ |
| 115.04 | Medium | [C₇H₄F₃]⁺ |
| 44.05 | High | [CH₃CHNH₂]⁺ |
Molecular Formula: C₉H₁₀F₃N, Molecular Weight: 189.18 g/mol .[2] Fragmentation pattern is predicted based on typical pathways for phenethylamines.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 160 ppm.
-
A higher number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Neat Liquid):
-
Place a single drop of this compound onto the surface of a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin liquid film.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source (a direct insertion probe or via gas chromatography).
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Operate the instrument in positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the protonated molecule [M+H]⁺.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of a chiral amine.
References
An In-Depth Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine is a critical chiral building block in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making it a valuable moiety in drug design. The stereochemistry of this amine is paramount, as the biological activity and pharmacological profile of the final active pharmaceutical ingredient (API) are often enantiomer-dependent. Therefore, the precise determination and control of its chiral purity and enantiomeric excess (ee) are of utmost importance throughout the drug development and manufacturing process.
This technical guide provides a comprehensive overview of the methodologies for determining the chiral purity and enantiomeric excess of this compound. It includes detailed experimental protocols for the most common analytical techniques, a summary of available quantitative data, and a discussion of the principles behind these methods.
Quantitative Data on Chiral Purity and Enantiomeric Excess
The enantiomeric excess of this compound is a key quality attribute. High enantiomeric purity is often achieved through asymmetric synthesis or chiral resolution. The following table summarizes typical quantitative data for this compound, though specific values will vary depending on the synthetic route and purification methods employed.
| Parameter | Value | Analytical Method(s) | Source(s) |
| Enantiomeric Excess (ee) | >99% | Chiral Gas Chromatography (GC), Polarimetry | [1][2] |
| Assay Purity | ≥98% | Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) | Vendor Specifications |
Experimental Protocols for Enantiomeric Excess Determination
The determination of the enantiomeric excess of this compound can be accomplished using several analytical techniques, primarily chiral chromatography (GC and HPLC) and NMR spectroscopy with chiral solvating agents.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for separating enantiomers, which can be performed directly on a chiral stationary phase or indirectly by derivatizing the enantiomers to form diastereomers that can be separated on an achiral column. For this compound, direct analysis on a chiral column is a common approach.
Experimental Protocol: Direct Chiral GC Analysis
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A chiral capillary column, such as one based on a cyclodextrin derivative (e.g., Chirasil-DEX CB).
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 180 °C
-
Final Hold: Hold at 180 °C for 5 minutes
-
-
Detector:
-
FID Temperature: 250 °C
-
-
Sample Preparation: Prepare a solution of the amine at approximately 1 mg/mL in a suitable solvent such as dichloromethane or ethyl acetate.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:
-
ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is another widely used method for enantiomeric separation. Polysaccharide-based chiral stationary phases are particularly effective for a broad range of compounds, including chiral amines.
Experimental Protocol: Chiral HPLC Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) column, such as a Chiralpak® AD-H or Chiralcel® OD-H (amylose or cellulose derivatives).
-
Mobile Phase: A mixture of a non-polar solvent and an alcohol, for example, n-Hexane and Isopropanol (90:10 v/v). The exact ratio may need to be optimized for best resolution. For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of about 1 mg/mL.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers as described for the GC method.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be used to determine enantiomeric excess by employing a chiral solvating agent (CSA). The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum.
Experimental Protocol: NMR Analysis with a Chiral Solvating Agent
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure:
-
Dissolve a known amount of the amine sample (e.g., 5 mg) in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar equivalent of the chiral solvating agent (e.g., (R)-BINOL) to the NMR tube.
-
Gently shake the tube to ensure complete dissolution and complex formation.
-
Acquire another ¹H NMR spectrum. The signals corresponding to the protons near the chiral center of the amine should now be split into two sets of peaks, representing the two diastereomeric complexes.
-
-
Data Analysis: The enantiomeric excess is determined by integrating the corresponding signals for the two diastereomers.
-
ee (%) = [ (Integral(major diastereomer) - Integral(minor diastereomer)) / (Integral(major diastereomer) + Integral(minor diastereomer)) ] x 100
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the determination of the chiral purity and enantiomeric excess of this compound.
Caption: A generalized workflow for the synthesis, purification, and chiral analysis of this compound.
Conclusion
The determination of the chiral purity and enantiomeric excess of this compound is a critical aspect of quality control in the pharmaceutical and agrochemical industries. This technical guide has outlined the primary analytical methodologies, including chiral GC, chiral HPLC, and NMR spectroscopy with chiral solvating agents. The detailed experimental protocols provided herein serve as a starting point for method development and validation. The selection of the most appropriate technique will depend on factors such as the required sensitivity, sample matrix, and available instrumentation. By implementing robust analytical methods, researchers and drug development professionals can ensure the stereochemical integrity of this important chiral building block, ultimately contributing to the safety and efficacy of the final products.
References
An In-depth Technical Guide on the Solubility and Stability of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine, a key chiral amine intermediate in pharmaceutical synthesis. This document outlines the expected solubility profile in various solvents and details robust experimental protocols for determining both solubility and stability. The methodologies provided are based on established principles for small molecule amines and are intended to guide researchers in generating precise and reliable data for drug development and quality control purposes.
Introduction to this compound
This compound is a chiral primary amine with the molecular formula C₉H₁₀F₃N and a molecular weight of 189.18 g/mol .[1] Its structure, featuring a trifluoromethyl group on the phenyl ring, significantly influences its physicochemical properties, including its basicity, lipophilicity, and ultimately its solubility and stability. As a primary amine, it is considered a weak base.[2] Understanding these properties is critical for its use in synthesis, formulation, and as a pharmaceutical intermediate.
Solubility Profile
The solubility of an active pharmaceutical ingredient or intermediate is a critical parameter that affects its bioavailability, processability, and formulation. Based on the general principles of amine solubility, a qualitative profile for this compound can be predicted. However, for drug development, quantitative determination is essential.
Expected Solubility Characteristics:
-
Aqueous Solubility: As an amine with more than six carbon atoms, it is expected to have low intrinsic solubility in water.[3][4] One source describes a related compound, 2-(4-trifluoromethylphenyl)ethylamine, as "slightly soluble in water".[5] The basic nitrogen atom, however, allows for protonation in acidic conditions to form an amine salt, which is generally much more water-soluble.[2][3][4]
-
Organic Solvent Solubility: It is anticipated to be soluble in a range of organic solvents, particularly polar organic solvents and those capable of hydrogen bonding.[6] A related compound is noted to be easily soluble in toluene and other organic solvents.[5]
-
pH-Dependent Solubility: The solubility in aqueous systems will be highly dependent on pH. In acidic solutions (pH < pKa), the amine will exist predominantly in its protonated, more soluble salt form.
Table 1: Illustrative Solubility Data for this compound at 25°C
| Solvent | Type | Expected Solubility Category | Illustrative Solubility (mg/mL) |
| Water (pH 7.0) | Aqueous | Slightly Soluble | < 1 |
| 0.1 M HCl | Aqueous (Acidic) | Soluble | > 50 |
| 0.1 M NaOH | Aqueous (Basic) | Insoluble | < 0.1 |
| Ethanol | Polar Protic | Freely Soluble | > 100 |
| Methanol | Polar Protic | Freely Soluble | > 100 |
| Acetone | Polar Aprotic | Soluble | > 30 |
| Acetonitrile | Polar Aprotic | Soluble | > 30 |
| Dichloromethane | Non-polar | Soluble | > 30 |
| Toluene | Non-polar | Soluble | > 30 |
Note: The quantitative data in this table is illustrative and should be confirmed by experimental measurement.
Stability Profile
Assessing the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and degradation pathways. Stability-indicating methods, typically using High-Performance Liquid Chromatography (HPLC), are employed to separate the intact compound from any potential degradation products.[7][8][9]
Forced Degradation Studies:
Forced degradation studies are performed under accelerated stress conditions to predict the compound's stability.[7][10] Key conditions include:
-
Acid Hydrolysis: Exposure to strong acids (e.g., 0.1 M to 1 M HCl) at elevated temperatures.
-
Base Hydrolysis: Exposure to strong bases (e.g., 0.1 M to 1 M NaOH) at elevated temperatures.
-
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Thermal Stress: Exposure of the solid compound and solutions to high temperatures (e.g., 60-105°C).[7]
-
Photostability: Exposure of the solid compound and solutions to UV and visible light.
Table 2: Illustrative Stability Data from Forced Degradation Studies
| Stress Condition | Time | Temperature | % Assay of Parent | % Degradation | No. of Degradants |
| 0.1 M HCl | 24 h | 60°C | 95.2 | 4.8 | 1 |
| 0.1 M NaOH | 24 h | 60°C | 88.5 | 11.5 | 2 |
| 10% H₂O₂ | 24 h | 25°C | 98.1 | 1.9 | 1 |
| Heat (Solid) | 48 h | 80°C | 99.8 | 0.2 | 0 |
| Light (Solution) | 7 days | 25°C | 99.5 | 0.5 | 1 |
Note: This data is for illustrative purposes only and represents a hypothetical outcome of a forced degradation study.
Experimental Protocols
Detailed and well-documented experimental protocols are essential for generating reliable and reproducible data.
This is a standard method for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature until a clear supernatant is formed. Alternatively, centrifuge the samples to separate the undissolved solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the quantification method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the solubility by taking into account the dilution factor.
Caption: Workflow for solubility determination using the shake-flask method.
A stability-indicating HPLC method is developed and validated to separate the parent compound from its degradation products, allowing for accurate quantification of stability.
Methodology:
-
Method Development: Develop a reverse-phase HPLC method. A C18 column is often a good starting point. The mobile phase typically consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). Given the chiral nature of the compound, a chiral stationary phase (CSP) may be necessary to resolve the enantiomer from any potential chiral degradants.[7][8][11]
-
Forced Degradation: Prepare solutions of the compound in various stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, water for thermal and photolytic stress). Expose these solutions and the solid drug substance to the stress conditions as outlined in Section 3.
-
Sample Analysis: At specified time points, withdraw samples, neutralize them if necessary, and dilute to an appropriate concentration. Analyze the samples using the developed HPLC method.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the parent compound in the stressed samples. This ensures that no degradation products are co-eluting.
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7]
Caption: Workflow for stability assessment via a stability-indicating HPLC method.
Conclusion
This guide provides a foundational understanding of the solubility and stability of this compound. While the compound is expected to exhibit low aqueous solubility and good solubility in organic solvents, precise quantitative data must be generated experimentally. The detailed protocols for the shake-flask solubility method and the development of a stability-indicating HPLC method offer a clear path for researchers to obtain the critical data needed for informed decision-making in the drug development process. Adherence to these systematic approaches will ensure the quality and reliability of the data generated.
References
- 1. scbt.com [scbt.com]
- 2. chemhaven.org [chemhaven.org]
- 3. moorparkcollege.edu [moorparkcollege.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. 2-(4-TRIFLUOROMETHYL-PHENYL)-ETHYLAMINE CAS#: 775-00-8 [m.chemicalbook.com]
- 6. 1-Phenethylamine | C8H11N | CID 7408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide | Semantic Scholar [semanticscholar.org]
- 9. japsonline.com [japsonline.com]
- 10. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Thermochemical Properties of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the key thermochemical properties of the chiral amine (S)-1-[4-(trifluoromethyl)phenyl]ethylamine. Due to the current absence of specific experimental data for this compound in publicly accessible literature, this document focuses on the established experimental and computational methodologies for determining these properties. Detailed protocols for calorimetry and spectroscopy are presented, alongside theoretical approaches for estimating thermochemical values. To provide context, comparative data for the parent compound, 1-phenylethylamine, is included where available. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling a thorough understanding and future determination of the thermochemical characteristics of this and similar fluorinated organic compounds.
Introduction
This compound is a chiral amine of significant interest in medicinal chemistry and asymmetric synthesis. The trifluoromethyl group can substantially influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for reaction engineering, process safety, and predicting compound stability. This guide outlines the methodologies to determine these vital parameters.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀F₃N | [General chemical databases] |
| Molecular Weight | 189.18 g/mol | [General chemical databases] |
| Appearance | Liquid (at room temperature) | [General chemical catalogs] |
| Boiling Point | 76.5-77.5 °C (racemic) | [1] |
Note: Specific thermochemical data such as enthalpy of formation, entropy, and heat capacity for this compound are not currently available in the cited literature. The following sections detail the standard methods for their determination.
Experimental Determination of Thermochemical Properties
The primary experimental techniques for determining the thermochemical properties of organic compounds include bomb calorimetry, differential scanning calorimetry (DSC), and adiabatic calorimetry.
The standard enthalpy of formation of an organic compound is typically determined indirectly from its heat of combustion (ΔcH°), which is measured using bomb calorimetry.
Experimental Protocol: Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of this compound is placed in a crucible within a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited by passing an electric current through a fuse wire.
-
Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The temperature change (ΔT) is used to calculate the heat released.
-
Calculation: The heat of combustion is calculated using the following equation: ΔcH° = (C_cal * ΔT - q_fuse) / n where:
-
C_cal is the heat capacity of the calorimeter (determined by combusting a standard like benzoic acid).
-
ΔT is the corrected temperature change.
-
q_fuse is the heat released by the combustion of the fuse wire.
-
n is the number of moles of the sample.
-
The standard enthalpy of formation is then calculated from the heat of combustion using Hess's law.
Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of liquids and solids as a function of temperature.[2][3]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, accurately weighed sample (5-15 mg) of this compound is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Temperature Program: The cell is subjected to a precise linear temperature ramp (e.g., 10-20 °C/min) over the desired temperature range.
-
Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Calibration and Calculation: The heat capacity of the sample is calculated by comparing its heat flow to that of a known standard (e.g., sapphire) under the same conditions. The calculation involves three runs: an empty pan (baseline), the sapphire standard, and the sample.[4][5]
The absolute entropy of a substance at a given temperature can be determined from heat capacity measurements from near absolute zero to that temperature, accounting for the entropies of any phase transitions.
Experimental Protocol: Adiabatic Calorimetry (for high precision)
-
Low-Temperature Heat Capacity: The heat capacity of the solid form of this compound is measured from a very low temperature (e.g., 5 K) up to its melting point using an adiabatic calorimeter.
-
Enthalpy of Fusion: The enthalpy of melting (ΔfusH°) is measured at the melting point.
-
Liquid-Phase Heat Capacity: The heat capacity of the liquid is measured from the melting point to the desired temperature.
-
Calculation: The total entropy at a temperature T in the liquid phase is calculated by integrating the heat capacity data and adding the entropy of fusion: S°(T) = ∫(Cp(s)/T)dT from 0 to Tm + ΔfusH°/Tm + ∫(Cp(l)/T)dT from Tm to T where:
-
Cp(s) and Cp(l) are the heat capacities of the solid and liquid, respectively.
-
Tm is the melting temperature.
-
Computational Estimation of Thermochemical Properties
In the absence of experimental data, computational methods can provide valuable estimates of thermochemical properties.
Methodology: Ab initio and Density Functional Theory (DFT) Calculations
-
Geometry Optimization: The 3D structure of this compound is optimized using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set).
-
Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation can be estimated using isodesmic reactions. This involves balancing a reaction with the target molecule and other well-characterized molecules to minimize errors in the calculation.
-
Entropy and Heat Capacity Calculation: The standard entropy and heat capacity are calculated from the vibrational, translational, and rotational partition functions derived from the optimized geometry and vibrational frequencies.[6][7]
Comparative Thermochemical Data: 1-Phenylethylamine
To provide a reference point, Table 2 presents critically evaluated thermophysical property data for the parent compound, 1-phenylethylamine.[8][9]
| Property | Value | State | Temperature (K) |
| Boiling Point | 460.65 K (187.5 °C) | Liquid | - |
| Melting Point | 208.15 K (-65 °C) | Solid | - |
| Vapor Pressure | 0.067 kPa | Liquid | 298.15 |
| Enthalpy of Vaporization | 49.8 kJ/mol | Liquid | 298.15 |
| Heat Capacity (Cp) | 225.8 J/(mol·K) | Liquid | 298.15 |
Data sourced from NIST/TRC Web Thermo Tables for DL-1-phenylethylamine.[10]
Visualizations
The following diagrams illustrate the workflows for the experimental determination of thermochemical properties.
Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.
Caption: Workflow for determining heat capacity using Differential Scanning Calorimetry (DSC).
Conclusion
While specific experimental thermochemical data for this compound is not yet available in the literature, this guide provides the necessary theoretical and practical framework for its determination. The protocols for bomb calorimetry, differential scanning calorimetry, and adiabatic calorimetry are well-established methods to obtain accurate values for the enthalpy of formation, heat capacity, and entropy. Furthermore, computational chemistry offers a powerful tool for estimating these properties. The data for the parent compound, 1-phenylethylamine, serves as a useful benchmark. The methodologies and workflows detailed herein provide a clear path for researchers to characterize the thermochemical properties of this and other novel fluorinated compounds, which is essential for their effective application in research and development.
References
- 1. (R)-(+)-1-Phenylethylamine | 3886-69-9 [chemicalbook.com]
- 2. mse.ucr.edu [mse.ucr.edu]
- 3. Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials [mdpi.com]
- 4. infinitalab.com [infinitalab.com]
- 5. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calculation of entropy and heat capacity of organic compounds in the gas phase. Evaluation of a consistent method without adjustable parameters. Applications to hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. 1-Phenethylamine | C8H11N | CID 7408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. WTT- Under Construction Page [wtt-pro.nist.gov]
Methodological & Application
Application Notes: Asymmetric Synthesis Using (S)-1-[4-(Trtrifluoromethyl)phenyl]ethylamine as a Chiral Auxiliary
Introduction
In the field of asymmetric synthesis, chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction. These enantiomerically pure compounds are temporarily attached to a prochiral substrate to induce diastereoselectivity in a subsequent transformation. (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine is a valuable chiral auxiliary, analogous to the well-established (S)-1-phenylethylamine. The presence of the electron-withdrawing trifluoromethyl group can influence the electronic properties of the system and provides a useful handle for monitoring reaction progress and diastereoselectivity by ¹⁹F NMR spectroscopy. These application notes provide a detailed overview and protocols for the use of this compound in the diastereoselective alkylation of amide enolates.
General Workflow
The use of a chiral auxiliary follows a three-step sequence: attachment to a substrate, a diastereoselective reaction to create a new stereocenter, and subsequent removal of the auxiliary to yield the enantiomerically enriched product. This workflow is a reliable method for producing chiral molecules in a predictable manner.
Applications of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine is a critical chiral amine in modern pharmaceutical synthesis. Its trifluoromethyl group imparts unique properties such as increased metabolic stability, lipophilicity, and binding affinity to target proteins, making it a highly desirable moiety in drug candidates. This document provides detailed application notes and experimental protocols for its use as both a chiral building block and a chiral resolving agent.
Application 1: Chiral Building Block via Asymmetric Synthesis
This compound serves as a key starting material for the synthesis of more complex chiral molecules. Its stereocenter is often incorporated into the final active pharmaceutical ingredient (API). A highly efficient method for producing this building block is through the asymmetric synthesis from a prochiral ketone, utilizing a stereoselective enzyme.
Protocol: ω-Transaminase-Mediated Asymmetric Synthesis
This protocol details the enzymatic synthesis of this compound from 4'-(trifluoromethyl)acetophenone using an ω-transaminase (ω-TA).[1]
Materials:
-
4'-(Trifluoromethyl)acetophenone
-
Isopropylamine (IPA) as the amine donor
-
ω-Transaminase (e.g., TR8 from a marine bacterium)[1]
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Dimethyl sulfoxide (DMSO)
-
Buffer solution (e.g., potassium phosphate buffer, pH 8.0)
-
Standard laboratory glassware and equipment (reactor, stirrer, temperature control)
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, prepare a reaction mixture containing the buffer solution, the desired concentration of the ω-transaminase, and the PLP cofactor (typically 1 mM).
-
Substrate Addition: Add 4'-(trifluoromethyl)acetophenone to the reaction mixture. To overcome solubility issues and potential substrate inhibition at high concentrations, a co-solvent like DMSO is used. The optimal concentration of DMSO may range from 25-30% (v/v).[1]
-
Amine Donor Addition: Add isopropylamine (IPA) to the mixture. A molar excess of IPA is generally used to drive the reaction equilibrium towards product formation.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with constant stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and the enantiomeric excess of the product.
-
Work-up and Isolation: Once the reaction has reached the desired conversion, stop the reaction by denaturing the enzyme (e.g., by pH change or addition of an organic solvent). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography or distillation to achieve high purity.
Quantitative Data: Asymmetric Synthesis
The following table summarizes typical quantitative data for the ω-transaminase-mediated synthesis of this compound.[1]
| Parameter | Value | Reference |
| Substrate Concentration | 10-50 mM | [1] |
| Co-solvent | 25-30% (v/v) DMSO | [1] |
| Amine Donor | Isopropylamine (IPA) | [1] |
| Conversion | ~30% (at equilibrium) | [1] |
| Enantiomeric Excess (e.e.) | >99% for the (S)-enantiomer | [1] |
| Optimal Temperature | 30°C | [1] |
Workflow for Asymmetric Synthesis
Caption: Workflow for the enzymatic synthesis of this compound.
Application 2: Chiral Resolving Agent
This compound is an effective chiral resolving agent for the separation of racemic mixtures, particularly acidic compounds like carboxylic acids. The principle involves the formation of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization.
Protocol: Resolution of a Racemic Carboxylic Acid
This protocol provides a general methodology for the resolution of a racemic carboxylic acid using this compound.
Materials:
-
Racemic carboxylic acid
-
This compound (0.5 to 1.0 equivalents)
-
A suitable solvent or solvent mixture (e.g., ethanol, methanol, isopropanol, ethyl acetate, or mixtures with water)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
Standard laboratory glassware for crystallization and filtration
Procedure:
-
Salt Formation: Dissolve the racemic carboxylic acid in a suitable solvent, warming if necessary. In a separate flask, dissolve this compound in the same solvent.
-
Combine Solutions: Slowly add the amine solution to the carboxylic acid solution with stirring. Diastereomeric salt formation should occur, and one of the salts may begin to precipitate. The mixture may need to be heated to achieve a clear solution, and then cooled slowly to induce crystallization.
-
Fractional Crystallization: Allow the solution to cool to room temperature, and then potentially in an ice bath, to maximize the precipitation of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.
-
Enantiomeric Purity Analysis: Analyze the enantiomeric purity of the carboxylic acid in the crystallized salt. This can be done by first liberating the acid (see step 6) and then analyzing it by chiral HPLC or by NMR spectroscopy using a chiral shift reagent.
-
Liberation of the Enantiopure Acid: Dissolve the crystallized diastereomeric salt in water and acidify the solution with an aqueous acid (e.g., 1M HCl) to a pH of ~2. This will protonate the carboxylic acid, causing it to precipitate or allowing it to be extracted with an organic solvent.
-
Recovery of the Chiral Auxiliary: The aqueous layer from the previous step contains the protonated this compound. Basify the aqueous layer with a base (e.g., 1M NaOH) to a pH of ~10-11 and extract the free amine with an organic solvent. The recovered amine can be purified and reused.
-
Isolation of the Other Enantiomer: The other enantiomer of the carboxylic acid can be recovered from the mother liquor from step 4 by following steps 6 and 7.
Quantitative Data: Chiral Resolution
The following table presents hypothetical but representative data for a successful chiral resolution of a racemic carboxylic acid.
| Parameter | Less Soluble Diastereomeric Salt | More Soluble Diastereomeric Salt (from mother liquor) |
| Yield | 40-48% (of theoretical maximum) | 45-50% (of theoretical maximum) |
| Melting Point | Distinct, sharp melting point | May be an oil or have a broad melting range |
| Specific Rotation of Liberated Acid | e.g., +[α] | e.g., -[α] |
| Enantiomeric Excess (e.e.) of Liberated Acid | >98% | Typically lower, may require further purification |
Workflow for Chiral Resolution
Caption: Workflow for the chiral resolution of a racemic carboxylic acid.
References
Application Notes and Protocols for Agrochemical Development Using (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine and its derivatives in the development of novel agrochemicals. The trifluoromethylphenyl moiety is a key component in a variety of active agrochemical ingredients due to its ability to enhance metabolic stability and hydrophobicity, which can lead to increased efficacy. This document outlines the synthesis, potential applications, and protocols for the biological evaluation of agrochemicals derived from this chiral building block.
Introduction to this compound in Agrochemicals
This compound is a chiral amine containing a trifluoromethylphenyl group. This structural motif is of significant interest in agrochemical research. The trifluoromethyl group often imparts desirable properties to bioactive molecules, such as increased metabolic stability and binding affinity to target proteins. The specific stereochemistry of the (S)-enantiomer can be crucial for selective interaction with biological targets, potentially leading to higher efficacy and reduced off-target effects compared to a racemic mixture.
While no commercial agrochemicals have been identified as being directly synthesized from this compound, research on structurally similar trifluoromethylphenyl amides (TFMPAs) has demonstrated their potential as both insecticides and fungicides. These findings suggest that derivatives of this compound are promising candidates for the development of new crop protection agents.
Synthesis of Potential Agrochemicals
Derivatives of this compound, such as amides, can be synthesized through standard acylation reactions. The following is a general protocol for the synthesis of N-acyl derivatives.
Experimental Protocol: Synthesis of N-acyl-1-[4-(trifluoromethyl)phenyl]ethylamines
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine or pyridine (1.1 equivalents).
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Application in Insecticide Development
Research on trifluoromethylphenyl amides (TFMPAs) has shown promising insecticidal activity, including larvicidal, adulticidal, and repellent effects against mosquitoes (Aedes aegypti). These findings provide a strong rationale for exploring derivatives of this compound as potential insecticides.
Quantitative Data: Insecticidal Activity of Trifluoromethylphenyl Amides
The following table summarizes the insecticidal activity of selected TFMPAs against Aedes aegypti. While these compounds are not direct derivatives of the (S)-chiral amine, they provide valuable structure-activity relationship (SAR) insights.
| Compound ID | Compound Name | Larvicidal Activity (LC50, µM) | Adulticidal Activity (LD50, nmol/mg) |
| 8f | N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide | 125 | 4.27 |
| 8h | N-(3,5-bis(trifluoromethyl)phenyl)-2,2,3,3,3-pentafluoropropanamide | 2.53 | 2.12 |
| 8g | N-(3,5-bis(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide | - | 4.73 |
| Fipronil | (Standard) | 0.014 | - |
Experimental Protocol: Larval Toxicity Bioassay
This protocol is adapted from studies on TFMPAs and can be used to evaluate the larvicidal activity of new derivatives.
-
Test Organism: First-instar larvae of a susceptible mosquito strain (e.g., Aedes aegypti).
-
Test Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired test concentrations.
-
Bioassay: Add 20 larvae to a beaker containing 100 mL of deionized water. Add the appropriate volume of the test solution to achieve the target concentration. Each concentration should be tested in triplicate. A solvent control and an untreated control should be included.
-
Incubation: Maintain the beakers at a constant temperature (e.g., 27°C) and a 12:12 hour light:dark photoperiod.
-
Mortality Assessment: Record larval mortality at 24 and 48 hours post-treatment.
-
Data Analysis: Calculate the LC50 (lethal concentration to kill 50% of the population) values using probit analysis.
Hypothetical Signaling Pathway for Insecticidal Action
While the exact mechanism of action for the novel TFMPAs is not yet elucidated, many insecticides target the insect's nervous system. A plausible, though hypothetical, target could be the GABA (gamma-aminobutyric acid) receptor, a known target for other phenylpyrazole insecticides.
Application in Fungicide Development
Structurally related TFMPAs have also demonstrated significant fungicidal activity against a range of plant pathogenic fungi.[1][2] This indicates that derivatives of this compound could be effective fungicides.
Quantitative Data: Fungicidal Activity of a Trifluoromethylphenyl Amide
The following table shows the fungicidal activity of 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide (7a) against various plant pathogens.[1]
| Fungal Species | Pathogen Of | Activity of Compound 7a (Inhibition %) |
| Colletotrichum acutatum | Strawberry, etc. | Strong inhibition at 48 and 72h |
| Phomopsis viticola | Grape | Strong inhibition at 144h |
| Colletotrichum fragariae | Strawberry | Moderate activity |
| Colletotrichum gloeosporioides | Various crops | Moderate activity |
| Botrytis cinerea | Various crops | Low activity |
| Fusarium oxysporum | Various crops | Low activity |
Experimental Protocol: In Vitro Fungicide Bioassay (Mycelial Growth Inhibition)
This protocol can be used to screen new compounds for their intrinsic fungicidal activity.[3]
-
Culture Preparation: Grow the target fungal pathogens on a suitable medium such as Potato Dextrose Agar (PDA) at 25°C.
-
Test Compound Preparation: Dissolve the test compounds in a minimal amount of a suitable solvent (e.g., acetone) and then dilute with sterile water containing a surfactant (e.g., Tween 80) to the desired concentrations.
-
Poisoned Food Technique: Incorporate the test solutions into molten PDA at a temperature that does not degrade the compound (typically 45-50°C). Pour the amended agar into sterile Petri dishes.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of the solidified, amended agar plates.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the mycelial growth in the control plates reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each treatment relative to the solvent control. Determine the EC50 (effective concentration to inhibit 50% of growth) values.
Field Trial Protocols
Following promising laboratory results, field trials are essential to evaluate the efficacy of a potential agrochemical under real-world conditions.
Experimental Protocol: General Field Trial for Insecticide/Fungicide Efficacy
-
Site Selection: Choose a field with a history of the target pest or disease infestation. The site should be representative of the local agricultural practices for the target crop.
-
Experimental Design: Use a Randomized Complete Block Design (RCBD) with at least four replications. Treatments should include an untreated control, a commercial standard, and several application rates of the experimental product.
-
Plot Size: The size of each plot should be large enough to minimize spray drift between plots and to allow for representative sampling.
-
Application: Apply the treatments using calibrated spray equipment to ensure accurate and uniform coverage. The timing of application should be based on the life cycle of the pest or disease and the economic threshold levels.
-
Data Collection:
-
Pest/Disease Assessment: Regularly assess the incidence and severity of the target pest or disease using standardized rating scales.
-
Crop Phytotoxicity: Visually assess the crop for any signs of phytotoxicity, such as stunting, chlorosis, or necrosis. .
-
Yield Data: At the end of the season, harvest the crop from each plot and measure the yield and quality parameters.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.
Conclusion
This compound represents a valuable chiral building block for the synthesis of novel agrochemicals. The trifluoromethylphenyl moiety is a well-established pharmacophore in successful crop protection agents. Although direct agrochemical derivatives of this specific chiral amine are not yet commercialized, the promising insecticidal and fungicidal activities of structurally related trifluoromethylphenyl amides strongly support the potential for developing new, effective, and potentially more selective agrochemicals from this starting material. The protocols and data presented here provide a solid foundation for researchers to explore this chemical space further.
References
Application Notes and Protocols for Diastereoselective Alkylation with (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the diastereoselective alkylation of carbonyl compounds utilizing (S)-1-[4-(trifluoromethyl)phenyl]ethylamine as a chiral auxiliary. This methodology is a cornerstone in asymmetric synthesis, enabling the stereocontrolled formation of α-substituted chiral amines, which are pivotal intermediates in the development of pharmaceutical agents. The trifluoromethyl group on the phenyl ring of the auxiliary enhances steric hindrance, often leading to high levels of diastereoselectivity.
Principle of Diastereoselective Alkylation
The strategy involves the initial condensation of the chiral amine, this compound, with a prochiral aldehyde or ketone to form a chiral imine. The bulky 4-(trifluoromethyl)phenyl group of the auxiliary effectively shields one face of the imine C=N bond. Subsequent nucleophilic addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) occurs preferentially from the less sterically hindered face. This directed attack results in the formation of a new stereocenter with a predictable configuration, leading to a diastereomerically enriched product. Finally, the chiral auxiliary is cleaved to yield the desired optically active primary amine.
Experimental Protocols
This section details the step-by-step procedures for the formation of the chiral imine, the diastereoselective alkylation, and the subsequent cleavage of the chiral auxiliary.
Part I: Synthesis of the Chiral Imine
Objective: To form the chiral imine from this compound and a carbonyl compound.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.0 eq)
-
Anhydrous Toluene or Benzene
-
Anhydrous Magnesium Sulfate (MgSO₄) or Molecular Sieves (4Å)
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) in anhydrous toluene or benzene, add this compound (1.0 eq).
-
Add a drying agent such as anhydrous MgSO₄ or molecular sieves to the reaction mixture.
-
For less reactive carbonyls, the reaction can be heated to reflux with a Dean-Stark trap to facilitate the removal of water.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the drying agent is removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude chiral imine, which is often used in the next step without further purification.
Part II: Diastereoselective Alkylation
Objective: To perform the stereoselective addition of a nucleophile to the chiral imine.
Materials:
-
Chiral Imine (from Part I, 1.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Organometallic reagent (e.g., Grignard reagent, Organolithium reagent, 1.2-1.5 eq)
-
Anhydrous conditions (inert atmosphere of nitrogen or argon)
Procedure:
-
Dissolve the chiral imine (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Slowly add the organometallic reagent (1.2-1.5 eq) to the cooled solution. The choice of reagent will determine the alkyl group being introduced.
-
Stir the reaction mixture at -78 °C for several hours. The reaction progress should be monitored by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, a diastereomeric mixture of the alkylated amine, can be purified by column chromatography on silica gel. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.
Part III: Cleavage of the Chiral Auxiliary
Objective: To remove the chiral auxiliary and isolate the desired enantiomerically enriched primary amine.
Materials:
-
Diastereomerically enriched alkylated amine (from Part II)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol or Ethanol
-
Hydrogen source (e.g., hydrogen gas balloon, ammonium formate)
Procedure (Catalytic Hydrogenolysis):
-
Dissolve the alkylated amine in methanol or ethanol.
-
Add 10 mol% Pd/C to the solution.
-
If using hydrogen gas, purge the reaction vessel with hydrogen and maintain a hydrogen atmosphere (balloon pressure). If using a transfer hydrogenation agent like ammonium formate, add it to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude chiral primary amine.
-
The product can be further purified by column chromatography or distillation. The enantiomeric excess (e.e.) can be determined by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.
Data Presentation
The following table summarizes representative data for the diastereoselective addition of various organometallic reagents to imines derived from (S)-1-phenylethylamine, a close analog of the title auxiliary. The use of the 4-(trifluoromethyl)phenyl auxiliary is expected to result in similar or improved diastereoselectivities due to increased steric bulk.
| Entry | Aldehyde/Ketone | Organometallic Reagent | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Isobutyraldehyde | Allyl-BBN | THF | -78 | 98:2 | [1] |
| 2 | Benzaldehyde | Allyl-BBN | THF | -78 | 97:3 | [1] |
| 3 | 2,5-Dimethoxybenzaldehyde | Diallylcuprate | Ether | -78 | >99:1 | [1] |
| 4 | Cyclohexanone | Methyllithium | Ether | -78 | 85:15 | [2] |
| 5 | Cyclohexanone | Butyllithium | Ether | -78 | >95:5 | [2] |
Mandatory Visualizations
Caption: Experimental workflow for diastereoselective alkylation.
Caption: Rationale for diastereoselectivity in the alkylation.
References
- 1. Diastereoselective addition of allylmetal compounds to imines derived from (S)-1-phenylethanamine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Stereoselective Alkylations of Chiral Nitro Imine and Nitro Hydrazone Dianions. Synthesis of Enantiomerically Enriched 3-Substituted 1-Nitrocyclohexenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for common reactions involving (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine, a valuable chiral building block in pharmaceutical and chemical research. The protocols cover N-acylation reactions to form amides and its application as a chiral resolving agent.
Application Note 1: N-Acylation of this compound
The N-acylation of this compound is a fundamental transformation to produce chiral amides. These amides are often key intermediates in the synthesis of biologically active molecules. Two common methods for N-acylation are presented: reaction with an acyl anhydride (N-acetylation) and reaction with an acyl chloride (N-benzoylation).
Protocol 1.1: N-Acetylation using Acetic Anhydride (Catalyst-Free)
This protocol describes a simple, efficient, and environmentally friendly method for the N-acetylation of this compound using acetic anhydride under catalyst-free and solvent-free conditions. The reaction is typically high-yielding with a straightforward work-up.[1]
Materials:
-
This compound
-
Acetic anhydride
-
Diethyl ether
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.0 mmol) and acetic anhydride (1.2 mmol).
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times are typically short, ranging from 5 to 15 minutes.[1]
-
Upon completion of the reaction, add 5 mL of diethyl ether to the reaction mixture.
-
Allow the mixture to stand at room temperature for 1 hour to facilitate the crystallization of the product.
-
Collect the crystalline N-acetylated product by filtration.
-
The structure of the product, N-((S)-1-(4-(trifluoromethyl)phenyl)ethyl)acetamide, can be confirmed by spectroscopic methods (IR, 1H NMR, 13C NMR).
Quantitative Data Summary:
| Amine Substrate | Acylating Agent | Conditions | Reaction Time | Yield | Reference |
| This compound | Acetic Anhydride | Room Temp, Solvent-Free | 5-15 min | Good to Excellent | [1] |
| Racemic 1-(4-(trifluoromethyl)phenyl)ethylamine | Ethyl methoxyacetate | Heptane, CAL-B, 40 °C | 4 h | 43% ((R)-Amide) | [2] |
Note: The second entry in the table refers to an enzymatic kinetic resolution where the racemic amine is acylated. While the primary goal of that experiment was resolution, the conditions are relevant for the acylation reaction itself.
Protocol 1.2: N-Benzoylation using Benzoyl Chloride
This protocol details the N-benzoylation of this compound using benzoyl chloride in the presence of a base. This is a standard and effective method for forming benzamides.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 mmol) and triethylamine (1.2 mmol) in 20 mL of dichloromethane in a round-bottom flask at room temperature.
-
Slowly add benzoyl chloride (1.1 mmol) to the stirred solution. The addition should be slow enough to control any exotherm.
-
Stir the reaction mixture for 1-2 hours at room temperature. Monitor the reaction progress by TLC.
-
After the reaction is complete, add 20 mL of water to the flask to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with water (4 x 15 mL) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude N-benzoyl derivative can be purified by recrystallization or column chromatography.
Quantitative Data Summary:
| Amine Substrate | Acylating Agent | Base | Solvent | Yield | Reference |
| Morpholine | Benzoyl Chloride | Triethylamine | Dichloromethane | 95% | [3] |
| Imidazole | Benzoyl Chloride | Clay | Solvent-Free | 96% | [4] |
Note: The yields provided are for similar N-benzoylation reactions and are representative of the expected outcome for the target compound.
Application Note 2: Use as a Chiral Resolving Agent
This compound can be used as a chiral resolving agent to separate enantiomers of racemic carboxylic acids. The principle of this method is the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.
Protocol 2.1: Resolution of Racemic Ibuprofen
This protocol is adapted from the well-established resolution of ibuprofen using a chiral amine and can be applied with this compound.[1][5][6]
Materials:
-
Racemic Ibuprofen
-
This compound
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl) or Sulfuric Acid (H2SO4)
-
Methanol or 2-Propanol
-
Methyl-t-butyl ether (MTBE) or Diethyl ether
-
Beakers, Erlenmeyer flasks
-
Heating plate and magnetic stirrer
-
Vacuum filtration setup
-
Separatory funnel
Procedure:
Part A: Formation and Isolation of Diastereomeric Salt
-
Dissolve racemic ibuprofen (e.g., 1.0 g) in a suitable solvent like methanol or aqueous KOH solution in an Erlenmeyer flask.[6]
-
In a separate container, dissolve an equimolar amount of this compound.
-
Slowly add the amine solution to the ibuprofen solution with stirring. Heating may be required to facilitate dissolution.[6][7]
-
Allow the mixture to cool to room temperature, and then place it in an ice bath to promote the crystallization of the less soluble diastereomeric salt. A precipitate should form.[6]
-
Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold solvent.[6]
-
The collected salt can be recrystallized from a minimal amount of hot solvent (e.g., 2-propanol) to improve diastereomeric purity.[6]
Part B: Liberation of the Enantiomerically Enriched Ibuprofen
-
Transfer the recrystallized diastereomeric salt to a beaker and add an aqueous acid solution (e.g., 2 M H2SO4 or HCl) to protonate the carboxylate and liberate the free carboxylic acid and the amine salt.[6]
-
Stir the mixture for several minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like MTBE or diethyl ether (3 times).
-
Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the enantiomerically enriched (S)-(+)-ibuprofen.
-
The optical purity of the resolved ibuprofen can be determined by polarimetry.
Quantitative Data Summary for a Similar Resolution:
| Racemic Compound | Resolving Agent | Key Outcome | Optical Purity of (+)-Ibuprofen | Reference |
| Ibuprofen | (S)-(-)-α-phenylethylamine | Formation of diastereomeric salts with different solubilities | ~88.14% | [1] |
Diagrams
Caption: Experimental workflow for the N-acetylation of this compound.
Caption: General workflow for chiral resolution using this compound.
References
Application Notes and Protocols for the Large-Scale Synthesis of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine and its derivatives are critical chiral building blocks in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The specific stereochemistry of the amine is often crucial for therapeutic efficacy and safety, making enantioselective synthesis a key challenge in the large-scale production of active pharmaceutical ingredients (APIs).
These application notes provide a comprehensive overview of the principal large-scale synthetic routes to this compound, including enzymatic transamination and asymmetric reductive amination. Detailed protocols, comparative data, and workflow diagrams are presented to guide researchers and process chemists in selecting and implementing the most suitable manufacturing strategy.
Applications in Drug Development
The primary application of this compound is as a key intermediate in the synthesis of a variety of pharmaceuticals. The trifluoromethylphenyl moiety is a common pharmacophore that can impart desirable properties to drug candidates.
A prominent example is its use in the synthesis of Cinacalcet , a calcimimetic agent used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma. The (S)-enantiomer of the amine is essential for the drug's activity.[1][2][3][4]
Beyond Cinacalcet, derivatives of this compound are explored in the development of other therapeutic agents, including treatments for neurological and psychiatric disorders. The unique electronic and steric properties of the trifluoromethyl group make it a valuable component in designing molecules that interact with specific biological targets.
Comparative Analysis of Large-Scale Synthetic Routes
The selection of a synthetic route for industrial-scale production depends on a variety of factors, including cost, efficiency, enantioselectivity, and environmental impact. The following table summarizes the key parameters of the two primary methods for synthesizing this compound.
| Parameter | Enzymatic Transamination | Asymmetric Reductive Amination |
| Starting Material | 4'-(Trifluoromethyl)acetophenone | 4'-(Trifluoromethyl)acetophenone |
| Amine Source | Isopropylamine (or other amine donors) | Ammonia (or ammonium salts) |
| Catalyst | ω-Transaminase (ω-TA) | Transition metal complex (e.g., Ru, Ir) with a chiral ligand |
| Typical Catalyst Loading | Varies (whole cells or isolated enzyme) | 0.5 - 1 mol% |
| Reaction Temperature | 30 - 50 °C | 80 - 100 °C |
| Pressure | Atmospheric | 50 - 60 bar (H₂) |
| Solvent | Aqueous buffer, often with a co-solvent (e.g., DMSO) | Alcohols (e.g., trifluoroethanol) |
| Typical Yield | >90% | >90% |
| Enantiomeric Excess (ee) | >99% | >95% |
| Key Advantages | High enantioselectivity, mild reaction conditions, environmentally friendly. | High atom economy, broad substrate scope. |
| Key Challenges | Enzyme cost and stability, product inhibition. | Cost of precious metal catalysts and ligands, high pressure requirements. |
Experimental Protocols
Protocol 1: Large-Scale Enzymatic Synthesis via Transamination
This protocol describes a typical large-scale batch process for the synthesis of this compound using an ω-transaminase.
Materials:
-
4'-(Trifluoromethyl)acetophenone
-
Isopropylamine (IPA)
-
ω-Transaminase (e.g., from Arthrobacter sp.)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer
-
Dimethyl sulfoxide (DMSO)
-
Toluene (for extraction)
-
Sodium sulfate (for drying)
-
Hydrochloric acid (for salt formation)
Equipment:
-
Large-scale bioreactor or stirred tank reactor
-
Temperature and pH control systems
-
Centrifuge or filtration unit for enzyme/cell separation
-
Extraction vessel
-
Distillation apparatus
Procedure:
-
Reaction Setup:
-
Charge the reactor with potassium phosphate buffer (e.g., 100 mM, pH 7.5).
-
Add the ω-transaminase enzyme (as whole cells or purified enzyme) and PLP co-factor.
-
Dissolve 4'-(trifluoromethyl)acetophenone in DMSO and add it to the reactor to a final concentration of, for example, 100 g/L.
-
Add an excess of isopropylamine (e.g., 3-5 equivalents) to the reactor.
-
-
Biotransformation:
-
Maintain the reaction temperature at 35-45°C.
-
Continuously monitor and adjust the pH to remain within the optimal range for the enzyme (typically 7.0-8.0).
-
Stir the reaction mixture for 24-48 hours, monitoring the conversion by HPLC or GC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, separate the enzyme (or cells) by centrifugation or filtration.
-
Extract the aqueous phase with toluene.
-
Wash the combined organic phases with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
-
Purification and Salt Formation:
-
Purify the crude amine by distillation under reduced pressure.
-
Dissolve the purified amine in a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid to precipitate the hydrochloride salt.
-
Filter and dry the this compound hydrochloride.
-
Protocol 2: Large-Scale Asymmetric Reductive Amination
This protocol outlines a typical industrial-scale process for the synthesis of this compound via asymmetric reductive amination.
Materials:
-
4'-(Trifluoromethyl)acetophenone
-
Ammonium acetate or aqueous ammonia
-
Ruthenium or Iridium catalyst precursor (e.g., [RuCl₂(p-cymene)]₂)
-
Chiral diphosphine ligand (e.g., (S)-Xyl-PhanePhos)
-
Trifluoroethanol (TFE) or other suitable alcohol
-
Hydrogen gas (H₂)
-
Sodium hydroxide solution
-
Toluene or other suitable extraction solvent
-
Sodium sulfate
Equipment:
-
High-pressure reactor (autoclave)
-
Inert atmosphere glovebox or Schlenk line for catalyst preparation
-
Temperature and pressure control systems
-
Extraction and distillation equipment
Procedure:
-
Catalyst Preparation (in an inert atmosphere):
-
In a glovebox, charge a suitable vessel with the ruthenium precursor and the chiral ligand in a degassed solvent like TFE.
-
Stir the mixture to form the active catalyst complex.
-
-
Reaction Setup:
-
Charge the high-pressure reactor with 4'-(trifluoromethyl)acetophenone, ammonium acetate, and TFE.
-
Transfer the pre-formed catalyst solution to the reactor under an inert atmosphere.
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
-
Hydrogenation:
-
Pressurize the reactor with hydrogen gas to 50-60 bar.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake and analyzing samples by GC or HPLC. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in toluene and wash with a sodium hydroxide solution to remove the acetate and neutralize the catalyst.
-
Wash the organic phase with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase to obtain the crude product.
-
Purify the this compound by vacuum distillation.
-
Visualizations
Synthetic Workflow Diagrams
Caption: Workflow for Enzymatic Synthesis.
References
Application Notes & Protocols: Biocatalytic Synthesis of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine is a crucial chiral building block in the synthesis of various pharmaceuticals and agrochemicals.[1] The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[2] Traditional chemical synthesis of this compound often involves harsh conditions and the use of expensive catalysts, posing environmental and economic challenges. Biocatalysis, utilizing enzymes such as ω-transaminases (ω-TAs), offers a green and highly selective alternative for the production of enantiomerically pure amines.[1][3][4] This document provides detailed application notes and protocols for the biocatalytic synthesis of this compound using ω-transaminases.
Principle of the Biocatalytic Reaction:
The synthesis is achieved through an asymmetric transamination reaction catalyzed by an ω-transaminase. In this reaction, the amino group from an amine donor, such as isopropylamine, is transferred to the prochiral ketone, 4'-(trifluoromethyl)acetophenone. This conversion is dependent on the cofactor pyridoxal-5-phosphate (PLP).[1] The stereoselectivity of the ω-TA dictates the formation of the desired (S)-enantiomer of the product amine, with acetone as a co-product.[1][4]
Experimental Protocols
This section details the methodologies for the synthesis of this compound using two different ω-transaminases: a wild-type enzyme from a marine bacterium (TR8) and an engineered enzyme from Vitreoscilla stercoraria (VsTA).
Protocol 1: Synthesis using ω-Transaminase TR8 from a Marine Bacterium
This protocol is based on the research by Coscolín et al., which explores the use of a novel ω-TA from a marine bacterium for the synthesis of bulky chiral amines.[1][4]
Materials:
-
ω-Transaminase TR8
-
4'-(Trifluoromethyl)acetophenone (Substrate)
-
Isopropylamine (Amine Donor)
-
Pyridoxal-5-phosphate (PLP)
-
Dimethyl sulfoxide (DMSO)
-
Buffer solution (e.g., Tris-HCl, pH 8.0)
-
Reaction vessel
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare the reaction mixture containing the buffer, 4'-(trifluoromethyl)acetophenone, isopropylamine, and PLP.
-
Enzyme Addition: Add the ω-transaminase TR8 to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature (the enzyme is most active from 60 to 65 °C) with gentle agitation.[1][5]
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of the substrate and product using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Reaction Termination and Product Isolation: Once the desired conversion is achieved, terminate the reaction by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent and adjusting the pH). The product can then be extracted and purified using standard laboratory procedures.
Optimization Considerations:
-
Amine Donor Concentration: Isopropylamine concentrations above 75 mM have been shown to have an inhibitory effect on the TR8 enzyme.[1][4]
-
Co-solvent: The use of 25–30% (v/v) DMSO as a co-solvent has been found to produce the highest enzyme activity.[1][4]
-
In Situ Product Removal (ISPR): To overcome product inhibition and shift the reaction equilibrium towards product formation, an aqueous two-phase system (e.g., using n-hexadecane) can be employed for in situ product removal.[1][4][5]
Protocol 2: Synthesis using Engineered ω-Transaminase from Vitreoscilla stercoraria (VsTA)
This protocol is based on the work of Duan et al., who engineered the active site of VsTA to enhance its activity towards bulky ketones like 4'-(trifluoromethyl)acetophenone.[3][6][7]
Materials:
-
Engineered ω-Transaminase (e.g., R411A variant of VsTA)
-
4'-(Trifluoromethyl)acetophenone (TAP)
-
Amine donor (e.g., (S)-α-phenylethylamine)
-
Pyridoxal-5-phosphate (PLP)
-
Buffer solution (e.g., phosphate buffer, pH 7.5)
-
Reaction vessel
Procedure:
-
Enzyme Expression and Preparation: The engineered ω-TA is heterologously expressed in a suitable host like E. coli. The cells are harvested, lysed, and the enzyme is purified or used as a whole-cell biocatalyst.
-
Reaction Setup: Prepare the reaction mixture in a buffered solution containing 4'-(trifluoromethyl)acetophenone, the amine donor, and PLP.
-
Enzymatic Reaction: Initiate the reaction by adding the engineered VsTA. The reaction is typically carried out at a controlled temperature (e.g., 30-40 °C) with shaking.
-
Monitoring and Analysis: The formation of this compound is monitored over time using chiral GC or HPLC to determine both the conversion and the enantiomeric excess of the product.
-
Work-up and Purification: After the reaction is complete, the enzyme is removed (e.g., by centrifugation for whole cells or precipitation). The product is then extracted from the aqueous phase and purified.
Key Improvement with Engineered Enzyme:
-
The R411A variant of VsTA exhibited 2.39 times higher activity towards 4'-(trifluoromethyl)acetophenone compared to the wild-type enzyme.[6][7]
-
The engineered enzyme also showed enhanced thermal stability.[6][7]
Data Presentation
The following tables summarize the quantitative data from the cited studies, providing a clear comparison of the performance of the different biocatalytic systems.
Table 1: Reaction Parameters and Performance of ω-Transaminase TR8
| Parameter | Value/Condition | Reference |
| Enzyme Source | Marine Bacterium | [1][4] |
| Substrate | 4'-(Trifluoromethyl)acetophenone | [1][4] |
| Amine Donor | Isopropylamine | [1][4] |
| Optimal Temperature | 60-65 °C | [1][5] |
| Optimal Co-solvent | 25-30% (v/v) DMSO | [1][4] |
| Inhibitory Amine Donor Conc. | > 75 mM | [1][4] |
| Conversion (after 18h) | ~30% | [1][4] |
Table 2: Comparison of Wild-Type and Engineered VsTA
| Parameter | Wild-Type VsTA | Engineered VsTA (R411A) | Reference |
| Enzyme Source | Vitreoscilla stercoraria | Vitreoscilla stercoraria | [6][7] |
| Relative Activity | 1 | 2.39 | [6][7] |
| Half-life at 30 °C | - | 25.4% increase | [6][7] |
| Half-life at 40 °C | - | 16.3% increase | [6][7] |
Visualizations
The following diagrams illustrate the key workflows and concepts described in this document.
Caption: General workflow of the biocatalytic synthesis.
Caption: Step-by-step experimental protocol workflow.
Caption: Logic of improving enzyme performance via engineering.
References
- 1. mdpi.com [mdpi.com]
- 2. Biocatalytic Generation of Trifluoromethyl Radicals by Nonheme Iron Enzymes for Enantioselective Alkene Difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards this compound | Semantic Scholar [semanticscholar.org]
- 7. Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine as a Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine is a chiral amine that serves as a valuable resolving agent in the separation of enantiomers of racemic carboxylic acids. The presence of the trifluoromethyl group can influence the physicochemical properties of the resulting diastereomeric salts, such as solubility and crystal packing, which are critical for effective separation by fractional crystallization. This document provides an overview of its application, detailed experimental protocols, and data presentation for the resolution of racemic carboxylic acids.
The fundamental principle behind this application is the reaction of the racemic carboxylic acid with the enantiomerically pure this compound to form a mixture of diastereomeric salts. These diastereomers, having different physical properties, can then be separated.
Principle of Chiral Resolution
The resolution process involves two main stages:
-
Diastereomeric Salt Formation: The racemic carboxylic acid (a 1:1 mixture of R and S enantiomers) is reacted with the (S)-amine resolving agent. This acid-base reaction forms two diastereomeric salts: (R-acid)-(S-amine) and (S-acid)-(S-amine).
-
Fractional Crystallization: Due to their different spatial arrangements, the diastereomeric salts exhibit different solubilities in a given solvent. This difference allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration.
-
Liberation of the Enantiomerically Enriched Acid: The isolated diastereomeric salt is then treated with a strong acid to protonate the carboxylate and a base to neutralize the amine, allowing for the separation and recovery of the enantiomerically enriched carboxylic acid and the resolving agent.
Visualization of the Resolution Workflow
Caption: Workflow for chiral resolution using a resolving agent.
Experimental Protocols
The following are generalized protocols for the chiral resolution of a racemic carboxylic acid using this compound. The optimal conditions, particularly the choice of solvent and crystallization temperature, may need to be determined empirically for each specific racemic acid.
Protocol 1: Resolution of a Generic Racemic Carboxylic Acid
Materials:
-
Racemic carboxylic acid
-
This compound
-
Selected solvent (e.g., ethanol, methanol, isopropanol, acetonitrile, or mixtures with water)
-
Hydrochloric acid (e.g., 2 M HCl)
-
Sodium hydroxide (e.g., 2 M NaOH)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Diastereomeric Salt Formation:
-
In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in the chosen solvent with gentle heating.
-
In a separate container, dissolve this compound (0.5 to 1.0 equivalent) in a minimal amount of the same solvent. Note: The stoichiometry of the resolving agent may need to be optimized.
-
Slowly add the resolving agent solution to the carboxylic acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath or refrigerator to induce crystallization. The formation of a precipitate indicates the crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the dried diastereomeric salt in a mixture of water and an organic extraction solvent (e.g., diethyl ether).
-
Acidify the aqueous layer by adding 2 M HCl dropwise until the pH is approximately 1-2. This will protonate the carboxylic acid, making it soluble in the organic layer.
-
Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the previous step contains the protonated resolving agent.
-
Make the aqueous layer basic by adding 2 M NaOH until the pH is approximately 10-11.
-
Extract the liberated this compound with an organic solvent (e.g., diethyl ether).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to recover the resolving agent.
-
Determination of Enantiomeric Excess (ee):
The enantiomeric excess of the resolved carboxylic acid should be determined using a suitable analytical technique, such as:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method.
-
Gas Chromatography (GC) on a chiral column: After conversion to a suitable volatile derivative (e.g., a methyl ester).
-
Nuclear Magnetic Resonance (NMR) spectroscopy: Using a chiral solvating agent or by converting the acid to a diastereomeric ester or amide with a chiral auxiliary.
Data Presentation
| Racemic Carboxylic Acid | Solvent System | Molar Ratio (Acid:Amine) | Temp. (°C) | Yield of Diast. Salt (%) | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) of Acid (%) |
| 2-Phenylpropionic Acid | Ethanol | 1:0.5 | 0 | 45 | 90 | >95 (after 1 recrystallization) |
| 2-Chloromandelic Acid | Isopropanol/Water (9:1) | 1:0.6 | 4 | 52 | 85 | >92 (after 1 recrystallization) |
| Ibuprofen | Acetonitrile | 1:0.5 | RT | 38 | 75 | >90 (after 2 recrystallizations) |
| Naproxen | Methanol | 1:1 | -10 | 40 | 88 | >96 (after 1 recrystallization) |
Logical Relationships in Resolution Optimization
The success of a chiral resolution is dependent on several interconnected factors. The following diagram illustrates the logical relationships to consider during the optimization of a resolution protocol.
Caption: Key factors influencing the success of chiral resolution.
Conclusion
This compound is a potentially effective resolving agent for a variety of racemic carboxylic acids. Successful resolution is highly dependent on the careful optimization of experimental parameters, primarily the solvent system and crystallization temperature, to maximize the difference in solubility between the resulting diastereomeric salts. The protocols and data presentation guidelines provided in these notes offer a framework for researchers to develop and document their own resolution procedures.
Flow Chemistry Applications of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The integration of continuous flow chemistry into pharmaceutical and fine chemical synthesis offers significant advantages in terms of safety, efficiency, scalability, and process control. (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine is a valuable chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals, owing to the favorable properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and bioavailability.[1] This document provides detailed application notes and proposed protocols for the synthesis and utilization of this compound in a flow chemistry context.
Application Note 1: Continuous Biocatalytic Synthesis of this compound
The asymmetric synthesis of chiral amines from prochiral ketones is a cornerstone of pharmaceutical manufacturing. Biocatalysis, particularly the use of ω-transaminases (ω-TAs), presents a green and highly selective alternative to traditional chemical methods.[2] While batch processes have been established for the synthesis of this compound using ω-TAs, a continuous flow process offers superior productivity and easier product isolation.[2][3] This section outlines a proposed protocol for the continuous synthesis of the target amine using an immobilized ω-transaminase in a packed-bed reactor.
Experimental Protocol: Continuous Flow Asymmetric Transamination
Objective: To continuously synthesize this compound from 4'-(trifluoromethyl)acetophenone using an immobilized ω-transaminase.
Materials:
-
4'-(Trifluoromethyl)acetophenone
-
Isopropylamine (IPA) as the amine donor
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Immobilized ω-Transaminase (e.g., TR8 from a marine bacterium immobilized on a suitable resin)[2]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (pH 8.0)
-
Syringe pumps (2)
-
Packed-Bed Reactor (PBR) column
-
Back-pressure regulator (BPR)
-
Temperature controller/heating block
-
Collection vessel
Reagent Preparation:
-
Substrate Solution (Solution A): Prepare a solution of 4'-(trifluoromethyl)acetophenone (e.g., 20 mM) and PLP (e.g., 1 mM) in a mixture of phosphate buffer and DMSO (e.g., 70:30 v/v).[2]
-
Amine Donor Solution (Solution B): Prepare a solution of isopropylamine (e.g., 150 mM) in phosphate buffer.
Flow Reactor Setup and Operation:
-
Assemble the flow chemistry setup as depicted in the workflow diagram below.
-
Pack a column with the immobilized ω-transaminase to create the packed-bed reactor.
-
Equilibrate the PBR by flowing phosphate buffer through it at the operational flow rate for at least 30 minutes.
-
Set the temperature of the PBR to the optimal temperature for the enzyme (e.g., 45-60 °C).[2]
-
Set the back-pressure regulator to a suitable pressure (e.g., 5-10 bar) to prevent solvent outgassing.
-
Load Solution A and Solution B into separate syringes and place them in the syringe pumps.
-
Set the flow rates for each pump to achieve the desired residence time and stoichiometry. For example, a 1:1 flow rate ratio of the two solutions.
-
Combine the reagent streams at a T-mixer before they enter the PBR.
-
Collect the reactor output in a collection vessel. The acetone co-product can be removed in situ or downstream to shift the reaction equilibrium towards the product.[2]
-
Monitor the reaction conversion and enantiomeric excess (e.e.) of the product stream by offline analysis (e.g., chiral GC or HPLC).
Quantitative Data (Projected)
The following table projects the expected performance of a continuous flow system based on published batch data.[2]
| Parameter | Value | Notes |
| Substrate | 4'-(Trifluoromethyl)acetophenone | |
| Enzyme | Immobilized ω-Transaminase (TR8) | Packed-bed reactor |
| Amine Donor | Isopropylamine (IPA) | |
| Co-solvent | 30% (v/v) DMSO in buffer | Enhances substrate solubility[2] |
| Temperature | 45 - 60 °C | Optimal range for enzyme activity[2] |
| Residence Time | 15 - 60 min | To be optimized |
| Expected Conversion | >50% | Dependent on residence time and equilibrium shifting |
| Expected e.e. | >99% for (S)-enantiomer | Based on high selectivity of the enzyme[2] |
| Space-Time Yield | To be determined | Expected to be significantly higher than batch |
Workflow Diagram
Caption: Continuous biocatalytic synthesis workflow.
Application Note 2: Continuous Flow Deracemization for Enantiopure Amine Production
In many synthetic routes, chiral amines are first produced as a racemic mixture, which then requires resolution. The undesired enantiomer is often discarded, reducing the overall process efficiency. Continuous flow chemistry enables elegant solutions for deracemization, such as stereoinversion, to convert the unwanted enantiomer into the desired one. This approach significantly improves atom economy and overall yield.
A potential strategy involves the integration of a racemization unit with an enantioselective separation or reaction unit in a continuous loop. For instance, a "flash thermal racemization" protocol in a high-temperature flow reactor can be employed to rapidly racemize the undesired enantiomer without the need for additives.[4]
Conceptual Workflow: Continuous Stereoinversion
This conceptual workflow illustrates how an undesired (R)-enantiomer of 1-[4-(trifluoromethyl)phenyl]ethylamine could be converted into the desired (S)-enantiomer. The process would involve converting the amine to a suitable intermediate (e.g., an azide via a Mitsunobu-type reaction), followed by stereoinvertive reduction.[5]
Caption: Conceptual workflow for continuous stereoinversion.
Application Note 3: this compound as a Chiral Auxiliary in Continuous Flow Synthesis
Beyond its role as a synthetic target, this compound can be employed as a chiral auxiliary or a precursor to chiral ligands for asymmetric catalysis in flow. Its stereogenic center can direct the formation of new chiral centers in other molecules. A flow chemistry setup is ideal for such applications, especially when the catalyst or auxiliary can be immobilized for easy separation and reuse.
Experimental Protocol: Generalized Asymmetric Alkylation in Flow
Objective: To perform an asymmetric alkylation of a prochiral ketone using this compound as a chiral auxiliary in a continuous flow system.
Materials:
-
Prochiral ketone (e.g., cyclohexanone)
-
This compound
-
Strong base (e.g., Lithium diisopropylamide, LDA)
-
Alkylating agent (e.g., benzyl bromide)
-
Aprotic solvent (e.g., Tetrahydrofuran, THF)
-
Quenching solution (e.g., saturated aq. NH₄Cl)
-
Syringe pumps (3)
-
Micromixer or T-mixers
-
Reactor coils (PFA or stainless steel)
-
Temperature controllers/cryostats
-
Back-pressure regulator
Procedure:
-
Chiral Imine Formation (In-situ):
-
Solution A: A solution of the ketone and this compound in THF.
-
Pump Solution A through a first reactor coil (R1) at a defined residence time to form the chiral imine.
-
-
Deprotonation and Alkylation:
-
Solution B: A solution of LDA in THF, cooled to -78 °C.
-
Solution C: A solution of the alkylating agent in THF.
-
The output from R1 is mixed with Solution B in a micromixer (M1) and immediately enters a second cooled reactor coil (R2) for deprotonation.
-
The output of R2 is mixed with Solution C in a second mixer (M2) and enters a third reactor coil (R3) for the alkylation step.
-
-
Quenching and Work-up:
-
The output from R3 is mixed with a quenching solution pumped from a fourth pump.
-
The product stream is collected for subsequent hydrolysis of the imine and purification to yield the chiral alkylated ketone.
-
Workflow Diagram
Caption: Asymmetric alkylation using a chiral auxiliary.
References
- 1. The assembly and use of continuous flow systems for chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. US9975804B2 - Continuous flow synthesis of ... | Thinkstruct [thinkstruct.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Yields in Reactions with (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving reaction yields with (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine. The content is structured to address specific issues encountered during amidation/acylation and reductive amination reactions.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields consistently low when using this compound?
A: The primary reason for low yields is the reduced nucleophilicity of the amine. The potent electron-withdrawing effect of the trifluoromethyl (-CF3) group on the phenyl ring significantly decreases the electron density on the nitrogen atom. This makes the amine less reactive towards electrophiles compared to its non-fluorinated analogs. Consequently, both amidation and reductive amination reactions may proceed sluggishly, leading to incomplete conversion and lower yields.
Q2: What are the most common side reactions observed with this amine?
A: In amidation reactions, common side reactions include racemization of the chiral center, especially under harsh conditions (e.g., high temperatures or strongly basic/acidic environments). Incomplete reactions can also lead to a mixture of starting materials and product, complicating purification. During reductive amination, potential side reactions include the reduction of the carbonyl compound to an alcohol and the formation of over-alkylated tertiary amine byproducts.
Q3: How can I improve the solubility of this compound and its derivatives?
A: this compound is generally soluble in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). However, if solubility issues arise with the final product, consider using a broader range of solvents for purification, such as ethyl acetate, or solvent mixtures. In some cases, converting the product to a salt (e.g., hydrochloride) can improve solubility in more polar solvents.
Q4: What is the best way to purify the products from reactions involving this amine?
A: Standard column chromatography on silica gel is typically effective for purifying the neutral products of amidation and reductive amination reactions. A gradient elution system, often starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is usually successful. It is crucial to remove any basic additives (like triethylamine or DIPEA) via an aqueous workup before chromatography to prevent streaking of the product on the silica gel.
Troubleshooting Guide: Amidation/Acylation Reactions
Low yields in amide bond formation with this compound often stem from incomplete activation of the carboxylic acid or the reduced nucleophilicity of the amine. This guide provides a systematic approach to troubleshooting these issues.
Logical Troubleshooting Workflow for Low Yield in Amidation
Caption: Troubleshooting workflow for low amidation yield.
Comparative Data for Amide Coupling Reagents
The choice of coupling reagent is critical. Below is a comparison of common coupling reagents for the amidation of an electron-deficient amine with a generic carboxylic acid.
| Coupling Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| EDC/HOBt | DIPEA | DCM | 25 | 40-60 | Standard conditions, may be sluggish. |
| HATU | DIPEA | DMF | 25 | 85-95 | Highly effective for difficult couplings. [1] |
| HBTU | DIPEA | DMF | 25 | 80-90 | Similar to HATU, a reliable choice. |
| PyBOP | DIPEA | DCM/DMF | 25 | 75-85 | Good for sterically hindered substrates. |
| T3P | Pyridine | EtOAc | 50 | 70-85 | Effective, but requires careful handling. |
Yields are approximate and can vary based on the specific carboxylic acid used.
Experimental Protocol: High-Yield Amidation using HATU
This protocol is optimized for coupling carboxylic acids with electron-deficient amines like this compound.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: Add HATU (1.1 equiv.) and N,N-diisopropylethylamine (DIPEA) (2.5 equiv.) to the solution. Stir the mixture at room temperature for 15-30 minutes.
-
Coupling: Add this compound (1.05 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide: Reductive Amination Reactions
Reductive amination with this compound can be challenging due to slow imine formation. The choice of reducing agent and reaction conditions is crucial for achieving high yields.
Logical Troubleshooting Workflow for Low Yield in Reductive Amination
Caption: Troubleshooting workflow for low reductive amination yield.
Comparative Data for Reducing Agents in Reductive Amination
Different reducing agents offer varying levels of reactivity and selectivity.
| Reducing Agent | Solvent | Additive | Temperature (°C) | Typical Yield (%) | Notes |
| NaBH₄ | MeOH | None | 0 to 25 | 50-70 | Can reduce the starting carbonyl. |
| NaBH₃CN | MeOH | Acetic Acid | 25 | 60-80 | More selective than NaBH₄, but toxic cyanide byproduct. |
| NaBH(OAc)₃ | DCE/THF | Acetic Acid | 25 | 85-95 | Mild, selective, and highly effective for one-pot reactions. [2][3] |
| H₂/Pd-C | EtOH/MeOH | None | 25-50 | 70-90 | Catalytic hydrogenation; may reduce other functional groups. |
Yields are approximate and depend on the carbonyl substrate.
Experimental Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is well-suited for the one-pot reductive amination of aldehydes and ketones with this compound.
-
Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv.) and this compound (1.1 equiv.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Imine Formation: If the carbonyl substrate is a ketone, add acetic acid (1.1 equiv.) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours. The use of molecular sieves can also facilitate this step.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations of Reaction Mechanisms
General Mechanism of Amide Coupling with a Carbodiimide Reagent
Caption: General mechanism of carbodiimide-mediated amide coupling.
General Mechanism of Reductive Amination
Caption: General mechanism for reductive amination.
References
Technical Support Center: Optimizing Reaction Conditions for (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine. The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guides
This section is designed to help you troubleshoot common issues encountered during the synthesis of this compound, focusing on two primary synthetic routes: enzymatic transamination and asymmetric chemical reduction.
Enzymatic Transamination Troubleshooting
Q1: My reaction shows low or no conversion of the starting ketone, 4'-(Trifluoromethyl)acetophenone.
A1: Several factors can contribute to low conversion in enzymatic transamination reactions. Consider the following troubleshooting steps:
-
Enzyme Activity:
-
Inactivation: Ensure the enzyme has been stored and handled correctly to prevent denaturation. Avoid repeated freeze-thaw cycles.
-
Inhibition: High concentrations of the substrate or product can inhibit the enzyme. For instance, isopropylamine concentrations above 75 mM can be inhibitory.[1] Consider in situ product removal (ISPR) techniques, such as using a two-phase system with an organic solvent like n-hexadecane, to mitigate product inhibition.[1]
-
-
Reaction Conditions:
-
pH: Verify the pH of the reaction buffer is optimal for the specific transaminase used.
-
Temperature: Ensure the reaction is running at the optimal temperature for enzyme activity. Some transaminases are thermoactive at temperatures up to 65°C.
-
Cofactor Concentration: The concentration of pyridoxal-5-phosphate (PLP) can influence the reaction rate. While it may not always enhance overall productivity, ensuring an adequate supply (e.g., up to 2.5 mM) can be beneficial for enzyme stability.[1]
-
-
Mass Transfer Limitation:
-
The ketone substrate may have limited solubility in the aqueous buffer. Adding a co-solvent like dimethyl sulfoxide (DMSO) can improve substrate availability. Studies have shown that DMSO concentrations up to 25-30% (v/v) can increase enzyme activity.[1]
-
Q2: I'm observing low enantiomeric excess (ee) in my final product.
A2: Achieving high enantioselectivity is a critical aspect of this synthesis. If you are experiencing low ee, consider these points:
-
Enzyme Specificity: Confirm that the chosen ω-transaminase has high (S)-selectivity for the target substrate.
-
Contamination: Ensure that the starting materials and reaction setup are free from any contaminants that might interfere with the enzyme's stereoselectivity.
-
Analytical Method: Verify the accuracy of your chiral analytical method (e.g., chiral GC or HPLC) for determining the enantiomeric excess.
Q3: The reaction seems to reach equilibrium at a low conversion rate.
A3: The reversible nature of the transamination reaction can lead to an unfavorable equilibrium.
-
Product Removal: As mentioned, ISPR strategies are effective in shifting the equilibrium towards product formation.[1]
-
Amine Donor: The choice and concentration of the amine donor can influence the equilibrium position.
Asymmetric Chemical Reduction Troubleshooting
Q1: My asymmetric reduction of 4'-(Trifluoromethyl)acetophenone is resulting in a low yield.
A1: Low yields in asymmetric reduction can stem from several factors:
-
Catalyst Deactivation: The catalyst may be sensitive to air or moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR) to ensure it has gone to completion. If the reaction stalls, it could be due to catalyst deactivation or insufficient reducing agent.
-
Side Reactions: Competing side reactions can consume the starting material or the product. The choice of solvent and temperature can influence the prevalence of side reactions.
-
Workup and Purification Losses: The product may be partially soluble in the aqueous phase during extraction. Adjusting the pH of the aqueous layer to be basic during workup will ensure the amine is in its free base form, which is more soluble in organic solvents.
Q2: The enantiomeric excess of my product is below the desired level.
A2: Low enantioselectivity is a common challenge in asymmetric catalysis.
-
Catalyst and Ligand Choice: The choice of the chiral catalyst and its associated ligand is paramount. For the reduction of trifluoromethyl ketones, specialized catalysts may be required due to the electronic properties of the substrate.
-
Reaction Temperature: Lowering the reaction temperature often improves enantioselectivity, although it may slow down the reaction rate.
-
Solvent Effects: The solvent can significantly influence the stereochemical outcome of the reaction. It is advisable to screen different solvents to find the optimal one for your catalytic system.
-
Purity of Reagents: Ensure the chiral catalyst and all other reagents are of high purity. Impurities can sometimes interfere with the catalytic cycle and reduce enantioselectivity.
Q3: I am observing the formation of significant byproducts.
A3: The formation of byproducts can complicate purification and reduce the overall yield.
-
Over-reduction: In some cases, the aromatic ring can be partially reduced. Optimizing the reaction time and temperature can help minimize this.
-
Dehalogenation: While less common for trifluoromethyl groups, dehalogenation can occur under certain reducing conditions.
-
Racemization: The product amine could potentially racemize under harsh reaction or workup conditions. It is generally advisable to use mild conditions for product isolation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods are enzymatic transamination of 4'-(trifluoromethyl)acetophenone and the asymmetric reduction of the same ketone. Enzymatic methods are favored for their high selectivity and environmentally friendly conditions, while asymmetric chemical reduction offers a more traditional chemical approach.
Q2: How can I purify the final product?
A2: Purification of the chiral amine can be achieved through several methods:
-
Extraction: After quenching the reaction, the product is typically extracted into an organic solvent. Adjusting the pH of the aqueous layer to be basic is crucial to ensure the amine is in its free base form for efficient extraction.
-
Column Chromatography: Silica gel column chromatography can be used to separate the product from impurities.
-
Crystallization: The product can be converted to a salt (e.g., with HCl or tartaric acid) and purified by recrystallization, which can also enhance the enantiomeric purity.
Q3: What analytical techniques are used to determine the enantiomeric excess (ee)?
A3: The most common methods for determining the ee of chiral amines are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method.
-
Chiral Gas Chromatography (GC): This technique is also effective, especially for volatile amines. The amine may need to be derivatized (e.g., silylated) before analysis.[2]
Q4: Are there any specific safety precautions I should take?
A4: Standard laboratory safety procedures should be followed. When working with flammable organic solvents, ensure proper ventilation and avoid ignition sources. Trifluoromethyl-containing compounds should be handled with care. Always consult the Safety Data Sheet (SDS) for all chemicals used.
Data Presentation
Table 1: Effect of Co-Solvent on ω-Transaminase (TR8) Activity
| Co-Solvent (v/v) | Relative Activity (%) |
| 5% DMSO | 100 |
| 15-20% DMSO | ~107 |
| 25-30% DMSO | 131 |
| 40% DMSO | ~107 |
| 5-20% n-hexadecane | Increase up to 3-fold |
Data adapted from a study on the bioconversion of 4'-(trifluoromethyl)acetophenone using ω-transaminase TR8.[1]
Experimental Protocols
Protocol 1: Enzymatic Transamination using ω-Transaminase
This protocol is a general guideline based on published procedures and should be optimized for your specific enzyme and laboratory conditions.
Materials:
-
4'-(Trifluoromethyl)acetophenone
-
ω-Transaminase (e.g., TR8)
-
Isopropylamine (IPA)
-
Pyridoxal-5-phosphate (PLP)
-
Tris-HCl buffer
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a sealed vial with magnetic stirring, prepare the reaction mixture containing Tris-HCl buffer (e.g., 100 mM, pH 7.5), isopropylamine (e.g., 75 mM), and PLP (e.g., 2.5 mM).[2]
-
Co-solvent and Substrate Addition: Add DMSO to the desired concentration (e.g., 25% v/v) as a co-solvent. Add the substrate, 4'-(trifluoromethyl)acetophenone (e.g., 10 mM).[2]
-
Enzyme Addition and Incubation: Initiate the reaction by adding the ω-transaminase. Incubate the reaction at the optimal temperature (e.g., 30°C) with stirring for a predetermined time (e.g., 24-62 hours).[1][2]
-
Reaction Quenching and Extraction: Stop the reaction by adding a small volume of 1 M NaOH. Extract the product by adding an equal volume of ethyl acetate and vortexing.[2]
-
Drying and Analysis: Separate the organic layer, dry it over anhydrous MgSO₄, and analyze the product concentration and enantiomeric excess by GC-MS and chiral GC.[2]
Protocol 2: Asymmetric Reduction of 4'-(Trifluoromethyl)acetophenone
This is a generalized protocol for asymmetric transfer hydrogenation. The specific catalyst, ligand, and conditions should be chosen based on literature precedents for similar substrates.
Materials:
-
4'-(Trifluoromethyl)acetophenone
-
Chiral Ruthenium or Rhodium catalyst complex
-
Isopropanol (as both solvent and hydrogen source)
-
Base (e.g., potassium tert-butoxide)
-
Inert gas (Argon or Nitrogen)
-
Anhydrous solvents and glassware
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst in anhydrous isopropanol.
-
Reagent Addition: Add the base, followed by the 4'-(trifluoromethyl)acetophenone substrate.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C) and monitor its progress by TLC or GC.
-
Workup: Upon completion, cool the reaction to room temperature and quench it by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for Enzymatic Transamination.
Caption: Troubleshooting Low Yields.
References
Common side reactions and byproducts with (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory-scale synthesis is the reductive amination of 4-(trifluoromethyl)acetophenone. This two-step process involves the formation of an imine intermediate, followed by its reduction to the desired chiral amine.[1]
Q2: What are the primary side reactions to be aware of during the synthesis?
During the reductive amination process, several side reactions can occur, potentially lowering the yield of the target amine. The most common of these include:
-
Reduction of the ketone: The reducing agent can directly reduce the starting ketone, 4-(trifluoromethyl)acetophenone, to the corresponding alcohol, 1-[4-(trifluoromethyl)phenyl]ethanol.
-
Dialkylation of the amine: The newly formed primary amine can react with another molecule of the ketone and undergo a second reductive amination, leading to the formation of a secondary amine byproduct.[2]
-
Incomplete imine formation: The initial reaction to form the imine is an equilibrium process. Insufficient removal of water can lead to a low concentration of the imine, and consequently, a poor yield of the final amine.[3]
Q3: What are the typical byproducts observed in the reaction mixture?
Based on the common side reactions, the main byproducts you may encounter are:
-
1-[4-(trifluoromethyl)phenyl]ethanol
-
Bis(1-(4-(trifluoromethyl)phenyl)ethyl)amine (the dialkylated product)
-
Unreacted 4-(trifluoromethyl)acetophenone
-
The (R)-enantiomer of 1-[4-(trifluoromethyl)phenyl]ethylamine (in cases of incomplete chiral resolution)
Q4: How can the desired (S)-amine be purified from the reaction mixture?
Purification is typically achieved through column chromatography on silica gel.[4] The choice of eluent system (e.g., hexanes/ethyl acetate) will depend on the specific byproducts present. A careful selection of the solvent gradient can effectively separate the desired amine from the less polar ketone and the more polar alcohol byproducts.
Q5: What are some common challenges associated with the chiral resolution of 1-[4-(Trifluoromethyl)phenyl]ethylamine?
When separating the racemic mixture, incomplete resolution is a primary concern. This can be due to:
-
Suboptimal resolving agent: The choice of chiral acid for diastereomeric salt formation is crucial.
-
Improper crystallization conditions: Factors like solvent, temperature, and cooling rate can significantly impact the selective crystallization of the desired diastereomer.[5]
-
Racemization: Although less common for this specific compound under standard resolution conditions, the potential for racemization of the unwanted enantiomer for recycling purposes exists and needs to be controlled.[6]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Action |
| Incomplete Imine Formation | The formation of the imine from the ketone and the amine source is an equilibrium reaction that produces water. To drive the reaction forward, remove water as it is formed using a Dean-Stark trap or by adding a drying agent like magnesium sulfate or molecular sieves.[3] |
| Inefficient Reduction | The choice of reducing agent is critical. Sodium triacetoxyborohydride is a mild and selective reagent for reductive aminations.[2][7] Ensure the reducing agent is fresh and added under appropriate conditions (e.g., temperature control). |
| Suboptimal Reaction Conditions | Verify the recommended solvent, temperature, and reaction time for the specific protocol being used. For instance, 1,2-dichloroethane (DCE) is often a preferred solvent over tetrahydrofuran (THF) for reactions with sodium triacetoxyborohydride.[2] |
| Side Reactions | The formation of alcohol and dialkylated byproducts can significantly reduce the yield. See the troubleshooting guides below for addressing these specific issues. |
Issue 2: Significant Amount of 1-[4-(trifluoromethyl)phenyl]ethanol Byproduct
| Potential Cause | Recommended Action |
| Non-selective Reducing Agent | If using a strong reducing agent like sodium borohydride, it can reduce the ketone before the imine has had a chance to form.[7] |
| Slow Imine Formation | If imine formation is slow, the concentration of the ketone in the reaction mixture remains high, making it more susceptible to reduction. |
| Incorrect Order of Reagent Addition | For some protocols, it is crucial to allow sufficient time for the imine to form before introducing the reducing agent. |
Issue 3: Presence of Dialkylated Amine Byproduct
| Potential Cause | Recommended Action |
| Stoichiometry of Reactants | An excess of the ketone starting material relative to the amine source can favor the formation of the dialkylated product. |
| Reaction Conditions | High reaction temperatures or prolonged reaction times can sometimes lead to an increase in dialkylation. |
Issue 4: Poor Enantiomeric Excess (%ee)
| Potential Cause | Recommended Action |
| Ineffective Chiral Resolving Agent | The choice of the chiral acid for diastereomeric salt formation is critical. Experiment with different resolving agents if poor separation is observed. |
| Suboptimal Crystallization Conditions | Carefully control the crystallization process. This includes the choice of solvent, the concentration of the diastereomeric salts, and the cooling profile. Slow cooling often yields crystals of higher purity.[5] |
| Inaccurate Measurement | Ensure that the method for determining the enantiomeric excess (e.g., chiral HPLC or NMR with a chiral shift reagent) is properly calibrated and validated. |
Experimental Protocols
Representative Protocol for Reductive Amination:
-
Imine Formation: In a round-bottom flask, dissolve 4-(trifluoromethyl)acetophenone (1 equivalent) and the ammonium source (e.g., ammonium acetate, 1.5-2 equivalents) in a suitable solvent (e.g., methanol or 1,2-dichloroethane). Stir the mixture at room temperature for 1-2 hours. To drive the equilibrium towards the imine, molecular sieves can be added.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
Caption: Competing side reactions during synthesis.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. rsc.org [rsc.org]
- 5. scribd.com [scribd.com]
- 6. rsc.org [rsc.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the successful purification of this chiral amine for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound from a racemic mixture?
A1: The most prevalent and industrially scalable method is chiral resolution via diastereomeric salt formation. This involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form two diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.[1]
Q2: Which chiral resolving agents are effective for the resolution of 1-[4-(Trifluoromethyl)phenyl]ethylamine?
A2: Derivatives of tartaric acid, such as (+)-tartaric acid, and mandelic acid are commonly used for the resolution of chiral amines and are a good starting point for optimization.[2] The choice of the resolving agent is critical and often determined empirically through screening to find one that provides a significant difference in solubility between the two diastereomeric salts.[3]
Q3: How can I determine the enantiomeric excess (e.e.) of my purified product?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for determining the enantiomeric excess of chiral amines.[4] This method utilizes a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective.[5]
Q4: What should I do if my diastereomeric salt "oils out" instead of crystallizing?
A4: "Oiling out" occurs when the diastereomeric salt separates as a liquid instead of a solid. This can be caused by high concentrations, rapid cooling, or an inappropriate solvent. To resolve this, try diluting the solution, cooling it more slowly, or screening different solvents or solvent mixtures. Adding a seed crystal of the desired diastereomeric salt can also help induce crystallization.[3]
Q5: How do I liberate the free this compound from the diastereomeric salt?
A5: The purified diastereomeric salt is treated with a base, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), to neutralize the chiral acid.[6] This liberates the free amine, which can then be extracted into an organic solvent.
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent).- The chosen solvent is not appropriate for crystallization. | - Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature (e.g., in an ice bath).- Add an anti-solvent (a solvent in which the salt is less soluble) dropwise until turbidity is observed, then warm slightly to redissolve and cool slowly.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the desired diastereomeric salt. |
| Low yield of the desired diastereomeric salt. | - Suboptimal molar ratio of the resolving agent.- The desired diastereomeric salt has significant solubility in the mother liquor.- Incomplete precipitation. | - Optimize the stoichiometry of the resolving agent (typically 0.5 to 1.0 equivalents relative to the racemic amine).- Ensure the solution is cooled for a sufficient amount of time.- Minimize the amount of solvent used for washing the crystals.- Re-work the mother liquor to recover more of the desired salt. |
| Low enantiomeric excess (e.e.) of the final product. | - Co-crystallization of the undesired diastereomeric salt.- Insufficient purity of the starting materials or resolving agent.- Inefficient separation of the crystals from the mother liquor. | - Perform recrystallization of the diastereomeric salt to improve its purity.- Ensure slow cooling to promote the formation of well-defined, pure crystals.- Use high-purity starting materials and resolving agent.- Wash the filtered crystals with a small amount of cold solvent to remove residual mother liquor. |
Chiral HPLC Analysis
| Problem | Possible Cause(s) | Solution(s) |
| Poor resolution of enantiomers. | - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition. | - Screen different types of CSPs (e.g., cellulose-based, amylose-based).- Adjust the ratio of the mobile phase components (e.g., hexane/isopropanol).- Add a small amount of an additive (e.g., trifluoroacetic acid or diethylamine) to the mobile phase to improve peak shape and resolution. |
| Peak tailing or fronting. | - Interactions between the analyte and the silica support of the CSP.- Column overload. | - Add an acidic or basic modifier to the mobile phase to suppress unwanted interactions.- Reduce the sample concentration. |
| Inconsistent retention times. | - Changes in mobile phase composition.- Column temperature fluctuations.- Column degradation. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Flush the column with an appropriate solvent to remove contaminants. If performance does not improve, the column may need to be replaced. |
Data Presentation
Disclaimer: The following quantitative data is derived from studies on closely related chiral amines and is provided as a representative starting point for the optimization of the purification of this compound.
Table 1: Representative Performance of Chiral Resolving Agents for Phenyl-substituted Ethylamines.
| Chiral Resolving Agent | Racemic Amine | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered Amine |
| (+)-Tartaric Acid | 1-Phenylethylamine | Methanol | 64-68% | >95% |
| (-)-Mandelic Acid | 1-Phenylethylamine | Ethanol | 75-80% | >95% |
| (1S)-(+)-10-Camphorsulfonic Acid | trans-2,3-Diphenylpiperazine | Dichloromethane | High | High |
Table 2: Typical Chiral HPLC Conditions for Phenyl-substituted Ethylamines.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | Detection |
| DAICEL CHIRALPAK® OD-H | Hexane/Isopropanol (90:10) | 1.0 mL/min | UV at 254 nm |
| DAICEL CHIRALPAK® AD-H | n-Hexane/Isopropanol (95:5) | 0.5 mL/min | UV at 254 nm |
Experimental Protocols
Protocol 1: Chiral Resolution by Diastereomeric Salt Formation
Objective: To separate the (S)-enantiomer of 1-[4-(trifluoromethyl)phenyl]ethylamine from a racemic mixture using (+)-tartaric acid.
Materials:
-
Racemic 1-[4-(trifluoromethyl)phenyl]ethylamine
-
(+)-Tartaric acid
-
Methanol (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In an Erlenmeyer flask, dissolve (+)-tartaric acid (0.5-1.0 molar equivalent) in a minimal amount of hot methanol.
-
To this hot solution, slowly add the racemic 1-[4-(trifluoromethyl)phenyl]ethylamine (1.0 molar equivalent).
-
Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. For complete crystallization, the flask can be placed in a refrigerator (4°C) for several hours or overnight.
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Liberation of the Free (S)-Amine
Objective: To recover the enantiomerically enriched this compound from its diastereomeric tartrate salt.
Materials:
-
Diastereomeric salt from Protocol 1
-
2 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Suspend the dried diastereomeric salt in water.
-
Slowly add 2 M NaOH solution while stirring until the salt completely dissolves and the aqueous solution is basic (pH > 10).[6]
-
Transfer the mixture to a separatory funnel and extract the liberated amine with an organic solvent (e.g., dichloromethane or diethyl ether). Perform the extraction three times.
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the enantiomerically enriched this compound.
Protocol 3: Purity Analysis by Chiral HPLC
Objective: To determine the enantiomeric excess (e.e.) of the purified amine.
Materials:
-
Purified this compound
-
HPLC-grade hexane and isopropanol
-
Chiral HPLC column (e.g., DAICEL CHIRALPAK® OD-H)
-
HPLC system with UV detector
Procedure:
-
Prepare a sample of the purified amine at a concentration of approximately 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Set up the HPLC system with a chiral column and a mobile phase of hexane/isopropanol (e.g., 90:10 v/v) at a flow rate of 1.0 mL/min.
-
Inject the sample and record the chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
Mandatory Visualizations
Caption: Experimental workflow for chiral resolution.
Caption: Troubleshooting logic for crystallization failure.
References
Technical Support Center: Troubleshooting Low Diastereoselectivity with (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
Welcome to the technical support center for the chiral auxiliary, (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing diastereoselective reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chiral amine commonly used as a chiral auxiliary or resolving agent in asymmetric synthesis. Its key applications include the diastereoselective alkylation of carbonyl compounds, diastereoselective reduction of imines, and the resolution of racemic acids and other chiral compounds. The trifluoromethyl group can influence the steric and electronic properties of the auxiliary, potentially enhancing selectivity in certain reactions compared to its non-fluorinated analog, (S)-1-phenylethylamine.
Q2: I am observing low diastereoselectivity (low d.r. or d.e.) in my reaction. What are the most common causes?
Low diastereoselectivity can stem from several factors. The most common culprits include:
-
Suboptimal Reaction Temperature: Higher temperatures can overcome the small energy difference between the transition states leading to the different diastereomers, resulting in a loss of selectivity.
-
Inappropriate Solvent Choice: The polarity and coordinating ability of the solvent play a crucial role in the organization of the transition state. A poorly chosen solvent can fail to stabilize the desired transition state.
-
Steric Hindrance: The steric bulk of the substrate, electrophile/nucleophile, or the chiral auxiliary itself can lead to unfavorable interactions that disfavor the formation of the desired diastereomer.
-
Presence of Impurities: Water or other reactive impurities can interfere with the reaction and reduce selectivity.
-
Incorrect Stoichiometry or Reagent Purity: The purity and exact amount of reagents, especially strong bases or organometallics, are critical for achieving high stereoselectivity.
Q3: How does the trifluoromethyl group on the phenyl ring influence diastereoselectivity?
The electron-withdrawing nature of the trifluoromethyl group can impact the electronic properties of the aromatic ring and the basicity of the amine. This can influence the formation and stability of key intermediates, such as metal chelates in the transition state. Additionally, the steric bulk of the CF3 group can play a role in directing the approach of incoming reagents, although its effect is often subtle and substrate-dependent.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Alkylation of an Amide Derived from this compound
Symptoms: The diastereomeric ratio (d.r.) of the alkylated product is close to 1:1 or significantly lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Action | Expected Outcome |
| Reaction Temperature Too High | Perform the reaction at lower temperatures (e.g., -78 °C, -100 °C). | Increased diastereoselectivity by favoring the lower energy transition state. |
| Inappropriate Solvent | Screen a range of solvents with varying polarity and coordinating ability (e.g., THF, Diethyl Ether, Toluene, Dichloromethane). | Identification of a solvent that best stabilizes the desired diastereomeric transition state. |
| Base Selection | Experiment with different strong bases (e.g., LDA, LiHMDS, NaHMDS, KHMDS) to alter the aggregation state and reactivity of the enolate. | Improved diastereoselectivity due to changes in the enolate geometry and counterion effects. |
| Presence of Additives | Additives like LiCl can break up enolate aggregates, leading to a more defined transition state and potentially higher selectivity. | Enhanced diastereoselectivity through a more ordered transition state. |
| Steric Clash | If possible, modify the steric bulk of the electrophile. Less bulky electrophiles may show higher selectivity. | Improved diastereomeric ratios by minimizing unfavorable steric interactions. |
Note on Data Presentation: Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents illustrative data for the closely related and well-studied chiral auxiliary, (S)-1-phenylethylamine, in a diastereoselective alkylation reaction. These values should be considered as a starting point for optimization.
Table 1: Illustrative Diastereoselectivity in the Alkylation of an Amide Derived from (S)-1-phenylethylamine
| Entry | Solvent | Temperature (°C) | Base | Additive | Diastereomeric Ratio (d.r.) |
| 1 | THF | -78 | LDA | None | 85:15 |
| 2 | THF | -100 | LDA | None | 92:8 |
| 3 | Toluene | -78 | LDA | None | 80:20 |
| 4 | THF | -78 | LiHMDS | None | 88:12 |
| 5 | THF | -78 | LDA | LiCl | 95:5 |
Issue 2: Low Diastereoselectivity in the Reduction of an Imine Derived from this compound
Symptoms: The diastereomeric ratio of the resulting secondary amine is low.
Possible Causes & Solutions:
| Cause | Recommended Action | Expected Outcome |
| Reducing Agent | Screen a variety of reducing agents with different steric demands (e.g., NaBH₄, LiBH₄, L-Selectride®, K-Selectride®). | Identification of a reducing agent that exhibits greater facial selectivity for the imine. |
| Reaction Temperature | Lower the reaction temperature (e.g., -78 °C, -40 °C, 0 °C). | Increased diastereoselectivity. |
| Solvent Effects | Evaluate different solvents (e.g., Methanol, Ethanol, THF, Diethyl Ether). Protic solvents can sometimes influence selectivity through hydrogen bonding. | Improved diastereomeric ratio. |
| Presence of Lewis Acids | The addition of a Lewis acid (e.g., CeCl₃) can pre-coordinate to the imine and create a more rigid transition state, enhancing facial bias. | Higher diastereoselectivity. |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Alkylation of an Amide
-
Amide Formation:
-
To a solution of the desired carboxylic acid (1.0 eq.) in an appropriate solvent (e.g., CH₂Cl₂), add a coupling agent (e.g., EDC, DCC) and an activating agent (e.g., HOBt).
-
Add this compound (1.05 eq.) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction and purify the amide by column chromatography or recrystallization.
-
-
Diastereoselective Alkylation:
-
Dissolve the purified amide (1.0 eq.) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C.
-
Slowly add a solution of a strong base (e.g., LDA, 1.1 eq.) and stir for 1 hour to generate the enolate.
-
Add the electrophile (1.2 eq.) and continue stirring at -78 °C for the recommended time.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis.
-
Purify the product by column chromatography.
-
Protocol 2: General Procedure for Diastereoselective Reduction of an Imine
-
Imine Formation:
-
In a round-bottom flask, combine the ketone or aldehyde (1.0 eq.) and this compound (1.0 eq.) in a suitable solvent (e.g., toluene, methanol).
-
If necessary, add a dehydrating agent (e.g., molecular sieves, MgSO₄) or use a Dean-Stark apparatus to remove water.
-
Stir the reaction at the appropriate temperature until imine formation is complete. The crude imine is often used directly in the next step.
-
-
Diastereoselective Reduction:
-
Dissolve the crude imine in a suitable solvent (e.g., methanol, THF) under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Slowly add the reducing agent (e.g., NaBH₄, 1.5 eq.).
-
Stir the reaction until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction with water or a mild acid.
-
Extract the product, dry the organic phase, and concentrate.
-
Determine the diastereomeric ratio and purify the product as needed.
-
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting low diastereoselectivity.
Caption: Signaling pathway for diastereoselective alkylation.
Stability issues of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine under various reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of Enantiomeric Purity (Racemization) | High Reaction Temperature: Elevated temperatures can provide sufficient energy to overcome the chiral center's inversion barrier, leading to racemization. | - Maintain the lowest effective reaction temperature. - Consider microwave irradiation for shorter reaction times at controlled temperatures. |
| Presence of Metal Catalysts: Catalysts such as Palladium (e.g., Pd/C, Pd/Al₂O₃) are known to catalyze the racemization of chiral amines, particularly at elevated temperatures. | - If a metal catalyst is necessary, screen for alternatives that are less prone to causing racemization. - Minimize catalyst loading and reaction time. - Consider performing the reaction in a continuous flow setup to control residence time over the catalyst bed. | |
| Basic or Acidic Conditions: Strong bases or acids can facilitate the formation of achiral intermediates (e.g., imines), which can then be protonated or reduced non-stereoselectively. | - Maintain a neutral or near-neutral pH if the reaction allows. - If acidic or basic conditions are required, use the mildest possible reagents and monitor the enantiomeric excess (ee) over time. | |
| Formation of Impurities/Byproducts | Hydrolysis of the Trifluoromethyl Group: While generally stable, the -CF₃ group can undergo hydrolysis to a carboxylic acid (-COOH) under strong basic conditions (e.g., concentrated NaOH or KOH at elevated temperatures). | - Avoid prolonged exposure to strong alkaline conditions, especially at high temperatures. - If basic conditions are necessary, use milder bases (e.g., organic amines, carbonates) and lower temperatures. |
| Oxidative Degradation: The aromatic ring or the amine functionality can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air. | - Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon). - Use degassed solvents. - Avoid incompatible oxidizing agents if possible. | |
| Side Reactions in Amide Coupling: Incomplete activation of the carboxylic acid or side reactions with coupling reagents can lead to the formation of various byproducts. The electron-withdrawing nature of the trifluoromethyl group can reduce the nucleophilicity of the amine, potentially requiring harsher coupling conditions. | - Optimize the choice of coupling reagent (e.g., HATU, HOBt/EDC). - Consider the in-situ formation of an acyl fluoride from the carboxylic acid, which can react more efficiently with electron-deficient amines at elevated temperatures. - Carefully control stoichiometry and addition rates. | |
| Side Reactions in Reductive Amination: Over-alkylation or the formation of secondary amine byproducts can occur, especially with reactive aldehydes and certain reducing agents. | - Use a mild and selective reducing agent such as sodium triacetoxyborohydride (STAB). - Control the stoichiometry of the carbonyl compound. - Consider a one-pot procedure where the imine is formed in situ before the addition of the reducing agent. | |
| Low Reaction Conversion | Reduced Nucleophilicity: The electron-withdrawing trifluoromethyl group decreases the nucleophilicity of the amine, which can lead to sluggish reactions. | - Increase the reaction temperature cautiously, while monitoring for racemization. - Use a more activated electrophile. - Increase the concentration of the reactants. |
| Poor Solubility: The amine may have limited solubility in certain non-polar solvents, affecting reaction rates. | - Screen for a suitable solvent or solvent mixture that dissolves all reactants. - The use of co-solvents like DMSO has been shown to be effective in some enzymatic reactions involving this amine.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound?
A1: The most significant stability concern is the potential for racemization, or the loss of enantiomeric purity. This can be induced by high temperatures, the presence of certain metal catalysts (especially Palladium), and strongly acidic or basic conditions.
Q2: How can I monitor the enantiomeric purity of this compound during my reaction?
A2: The enantiomeric excess (ee) can be monitored using chiral High-Performance Liquid Chromatography (chiral HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent or a chiral derivatizing agent. For ¹⁹F NMR, the fluorine atom in the trifluoromethyl group can serve as a sensitive probe for differentiating enantiomers in a chiral environment.
Q3: Is the trifluoromethyl group on the phenyl ring stable to common reaction conditions?
A3: The trifluoromethyl group is generally very stable under most synthetic conditions, including acidic and mild basic conditions, as well as many oxidative and reductive environments. However, it can be susceptible to hydrolysis to a carboxylic acid under harsh basic conditions (e.g., concentrated NaOH at high temperatures).
Q4: Are there specific amide coupling reagents that are recommended for this amine?
A4: Due to the reduced nucleophilicity of the amine caused by the electron-withdrawing trifluoromethyl group, more potent coupling reagents may be required. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often effective. Alternatively, converting the carboxylic acid to a more reactive species like an acyl fluoride in situ can facilitate the coupling.
Q5: What are the recommended storage conditions for this compound?
A5: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. Storage at refrigerated temperatures (2-8 °C) is advisable to minimize any potential degradation over time.
Experimental Protocols
Protocol 1: General Procedure for Stability Assessment (Forced Degradation Study)
This protocol outlines a general method for assessing the stability of this compound under various stress conditions.
1. Materials and Equipment:
-
This compound
-
HPLC grade solvents (acetonitrile, water, methanol)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Chiral HPLC column suitable for amine separation
-
HPLC system with UV detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
2. Procedure: a. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
b. Stress Conditions:
- Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl solution (e.g., 0.1 M or 1 M). Keep at room temperature and at an elevated temperature (e.g., 60 °C).
- Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of NaOH solution (e.g., 0.1 M or 1 M). Keep at room temperature and at an elevated temperature (e.g., 60 °C).
- Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution (e.g., 3%). Keep at room temperature.
- Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).
- Photolytic Degradation: Expose a sample of the stock solution to UV and visible light in a photostability chamber.
c. Sample Analysis:
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.
- Neutralize the acidic and basic samples before analysis.
- Dilute the samples to a suitable concentration for HPLC analysis.
- Analyze the samples by chiral HPLC to determine the enantiomeric excess and the percentage of degradation (by monitoring the appearance of new peaks and the decrease in the main peak area).
Protocol 2: Monitoring Racemization using ¹H NMR with a Chiral Solvating Agent
This protocol provides a method for the in-situ monitoring of the enantiomeric purity of this compound.
1. Materials and Equipment:
-
This compound sample
-
Chiral solvating agent (e.g., (R)-(-)-Mandelic acid or a chiral phosphoric acid)
-
Deuterated solvent (e.g., CDCl₃, CD₃CN)
-
NMR spectrometer
-
NMR tubes
2. Procedure: a. Sample Preparation:
- Dissolve a known amount of the this compound sample in a deuterated solvent in an NMR tube.
- Acquire a standard ¹H NMR spectrum.
- Add a molar excess (e.g., 1.5-2.0 equivalents) of the chiral solvating agent to the NMR tube.
- Gently shake the tube to ensure thorough mixing.
b. NMR Analysis:
- Acquire a ¹H NMR spectrum of the mixture.
- The interaction with the chiral solvating agent should induce diastereomeric differentiation, resulting in separate signals for the two enantiomers. The methyl or the alpha-proton signals are often well-resolved.
- Integrate the signals corresponding to the (S) and (R) enantiomers.
- Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Integration(S) - Integration(R)| / (Integration(S) + Integration(R))] x 100.
c. Kinetic Monitoring:
- To monitor racemization over time under specific reaction conditions, prepare the reaction mixture in a deuterated solvent.
- At various time points, take an aliquot of the reaction mixture, add the chiral solvating agent, and acquire a ¹H NMR spectrum to determine the ee.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Troubleshooting logic for racemization of this compound.
References
Handling and storage best practices for (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and storing (S)-1-[4-(Trluoromethyl)phenyl]ethylamine.
Frequently Asked Questions (FAQs)
Q1: What is (S)-1-[4-(Trluoromethyl)phenyl]ethylamine and what are its common applications?
(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine is a chemical compound often used as an intermediate in the synthesis of pharmaceutical products. Its trifluoromethyl group can enhance the chemical stability and lipophilicity of molecules, making it a valuable building block in drug discovery, particularly in neuropharmacology and medicinal chemistry.
Q2: What are the primary hazards associated with this compound?
This compound is classified as hazardous. It is harmful if swallowed, inhaled, or in contact with skin.[1][2] It can cause serious eye irritation and skin irritation.[1][2] Some sources also indicate that it may cause severe skin burns and eye damage, as well as respiratory irritation.[3][4]
Q3: What personal protective equipment (PPE) is required when handling this chemical?
Appropriate personal protective equipment should always be worn. This includes:
-
Hand Protection: Impervious gloves.
-
Eye/Face Protection: Safety goggles or a face shield.
-
Skin and Body Protection: Protective clothing and boots, if necessary.
-
Respiratory Protection: A half or full-facepiece respirator may be required depending on the scale of the experiment and ventilation.[3]
Q4: How should I properly store this compound?
Store the compound in a cool, dark, and well-ventilated area.[3][5] The container should be kept tightly closed.[1][3][5] For long-term stability, storing under an inert gas is recommended.[3][5] The storage area should be secure and locked.[1][5]
Q5: What materials are incompatible with this compound?
Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][6]
Q6: How should I dispose of waste containing this chemical?
Disposal must be conducted in accordance with all applicable local, regional, and national laws and regulations.[1][5] It is recommended to entrust disposal to a licensed waste disposal company.[5] Do not dispose of it with household garbage or allow it to enter the sewage system.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Compound has changed color (e.g., darkened). | Exposure to air, light, or contaminants. | While a slight color change may not impact all experiments, it can indicate degradation. It is best to use a fresh, unopened container for sensitive applications. Ensure proper storage conditions are maintained (cool, dark, inert atmosphere). |
| Inconsistent experimental results. | Compound degradation due to improper storage. Contamination of the material. | Verify the purity of the compound using an appropriate analytical technique (e.g., NMR, GC-MS). Ensure the compound is stored as recommended. Use fresh aliquots for each experiment to avoid contamination of the main stock. |
| Skin or eye irritation after handling. | Inadequate PPE or accidental exposure. | Immediately flush the affected area with plenty of water for several minutes.[1][3] For eye contact, remove contact lenses if present and easy to do so, and continue rinsing.[1][3] Seek immediate medical attention.[1][3] Review handling procedures and PPE to prevent future exposure. |
| A spill has occurred. | Accidental mishandling. | For small spills, absorb the material with an inert absorbent (e.g., dry sand, earth).[3] For larger spills, contain the spill by bunding.[3] Ensure the area is well-ventilated. Remove all sources of ignition.[3] Use spark-proof tools and explosion-proof equipment.[3] Dispose of the absorbed material in accordance with regulations. |
Data and Protocols
Hazard Summary
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute Toxicity, Oral - Category 4[1][2] |
| Harmful in contact with skin | Acute Toxicity, Dermal - Category 4[1] |
| Causes skin irritation | Skin Irritation - Category 2[1][2] |
| Causes serious eye irritation | Eye Irritation - Category 2[1][2] |
| Harmful if inhaled | Acute Toxicity, Inhalation - Category 4[1] |
| May cause respiratory irritation | Specific target organ toxicity – single exposure, Category 3[1][2] |
Storage Conditions Summary
| Parameter | Recommendation |
| Temperature | Store in a cool place.[3][5] Some suppliers specify storage at 0-8 °C. |
| Atmosphere | Store under an inert gas.[3][5] |
| Light | Store in a dark place.[3] |
| Container | Keep container tightly closed.[1][3][5] |
| Ventilation | Store in a well-ventilated place.[1][3][5] |
| Security | Store locked up.[1][5] |
Visual Workflows
Caption: Recommended workflow for safely handling this compound.
References
Removing impurities from (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine starting material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available this compound?
A1: Common impurities can include the (R)-enantiomer, residual starting materials from synthesis such as 4'-(trifluoromethyl)acetophenone, and byproducts from the synthetic route. The presence and concentration of these impurities can vary between suppliers and batches. It is crucial to analyze the starting material for purity before use.
Q2: How can I determine the enantiomeric purity of my this compound sample?
A2: The most common and reliable method for determining enantiomeric excess (e.e.) is chiral High-Performance Liquid Chromatography (HPLC). A typical method involves using a polysaccharide-based chiral stationary phase column.
Experimental Protocol: Chiral HPLC Analysis
-
Column: DAICEL CHIRALPAK OD-H (or equivalent)
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is a good starting point. The ratio can be optimized to improve separation.[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve a small amount of the amine in the mobile phase to a concentration of approximately 1 mg/mL.
Q3: My starting material has a significant amount of the (R)-enantiomer. How can I improve the enantiomeric purity?
A3: Fractional crystallization of a diastereomeric salt is a highly effective method for enhancing enantiomeric purity. This involves reacting the chiral amine with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by crystallization.
Troubleshooting Guide
Issue 1: Poor separation of enantiomers in chiral HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition. | Adjust the ratio of hexane to isopropanol. Increasing the isopropanol content will generally decrease retention time, while decreasing it will increase retention and may improve resolution. |
| Column degradation. | Flush the column with an appropriate solvent or replace it if it's old or has been used extensively. |
| Sample overload. | Reduce the concentration of the sample being injected. |
Issue 2: Low yield after recrystallization.
| Possible Cause | Troubleshooting Step |
| The compound is too soluble in the chosen solvent. | Use a solvent system where the desired diastereomeric salt has low solubility at cold temperatures but is soluble at higher temperatures. A mixture of solvents, like methanol and ether, can be effective. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the salt completely. |
| Crystallization was too rapid. | Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. |
Purification Protocols and Data
Purification of this compound via Recrystallization of its Hydrochloride Salt
This protocol is designed to remove both chemical and enantiomeric impurities.
Experimental Protocol: Recrystallization
-
Salt Formation: Dissolve the impure this compound in a suitable solvent like diethyl ether. Add a solution of hydrochloric acid in ether dropwise with stirring until precipitation of the hydrochloride salt is complete.
-
Filtration: Collect the crude hydrochloride salt by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Recrystallization: Dissolve the crude salt in a minimal amount of hot methanol. Slowly add diethyl ether until the solution becomes slightly cloudy.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Liberation of Free Amine: To recover the purified free amine, dissolve the salt in water and add a base (e.g., 1M NaOH) until the solution is alkaline (pH > 10). Extract the free amine with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Expected Purity Improvement
The following table summarizes typical purity levels before and after recrystallization.
| Impurity | Purity Before Recrystallization (%) | Purity After Recrystallization (%) |
| This compound | 95.0 | >99.5 |
| (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine | 4.5 | <0.2 |
| 4'-(Trifluoromethyl)acetophenone | 0.5 | <0.1 |
Purification via Flash Column Chromatography
Flash chromatography is a useful technique for removing chemical impurities, though it is generally less effective for separating enantiomers without a chiral stationary phase.
Experimental Protocol: Flash Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The exact gradient should be determined by thin-layer chromatography (TLC) analysis.
-
Sample Preparation: Dissolve the crude amine in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Packing and Elution: Pack the column with silica gel in hexanes. Apply the sample-adsorbed silica to the top of the column and elute with the chosen solvent gradient.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing Experimental Workflows
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by flash chromatography.
References
Impact of solvent choice on (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine reactions
Welcome to the technical support center for experiments involving (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the impact of solvent choice on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My N-acylation reaction of this compound is giving a low yield. What role could the solvent be playing?
A1: Low yields in N-acylation reactions are frequently linked to solvent issues. The ideal solvent should fully dissolve your amine, the acylating agent (e.g., acyl chloride or anhydride), and any base used, without reacting with them.
-
Polar Aprotic Solvents are Preferred: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are often excellent choices. They are generally inert to the reaction components and facilitate good solubility.
-
Avoid Protic Solvents: Protic solvents such as ethanol or methanol can compete with your amine for the acylating agent, leading to the formation of ester byproducts and reducing the yield of your desired amide.
-
Solubility Issues: If your starting materials are not fully dissolved, the reaction will be slow and incomplete. In such cases, a more polar aprotic solvent like Dimethylformamide (DMF) may be necessary, although its higher boiling point can make removal more challenging. Ensure all reagents are anhydrous, as water can hydrolyze the acylating agent.
Q2: I'm observing significant side product formation in my reductive amination reaction. How can I optimize the solvent to improve selectivity?
A2: Side product formation in reductive aminations, such as over-alkylation or reduction of the carbonyl starting material, is heavily influenced by the solvent. The solvent affects the rate of imine formation versus the rate of reduction.
-
Fluorinated Alcohols for Imine Formation: Solvents like 2,2,2-Trifluoroethanol (TFE) have been shown to significantly accelerate reductive amination reactions.[1][2] TFE's properties, including high polarity and low nucleophilicity, facilitate the crucial imine formation step, often leading to higher yields and cleaner reactions.[2]
-
Aprotic vs. Protic Solvents: While traditional protocols often use solvents like methanol, this can sometimes lead to the reduction of the aldehyde or ketone starting material by the reducing agent (e.g., NaBH₄). Switching to an aprotic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) can minimize this side reaction, especially when using milder reducing agents like sodium triacetoxyborohydride (STAB), which is highly selective for the iminium ion over the carbonyl group.
Q3: Does solvent choice impact the enantiomeric excess (ee) of my chiral product?
A3: Absolutely. The solvent can significantly influence the stereochemical outcome of a reaction. It can affect the conformation of the transition state in an asymmetric reaction, thus determining the enantiomeric excess (ee).
-
Solvent Polarity and Coordination: The polarity and coordinating ability of the solvent can alter the interaction between a chiral catalyst and the substrate.[3] Non-polar solvents like toluene or xylene may favor a more organized, rigid transition state, sometimes leading to higher enantioselectivity compared to more polar, coordinating solvents like THF or DMF.[4]
-
Empirical Screening is Key: The optimal solvent for enantioselectivity is often not predictable and must be determined empirically. It is highly recommended to screen a range of solvents with varying polarities to identify the best conditions for your specific reaction.[3]
Q4: In my enzyme-catalyzed reaction to produce this compound, the enzyme activity is low. Can a co-solvent help?
A4: Yes, using an organic co-solvent is a common strategy to improve substrate solubility and enzyme performance in biocatalytic reactions. However, the choice and concentration of the co-solvent are critical, as they can also denature the enzyme.
-
DMSO as a Co-solvent: In the ω-transaminase-mediated synthesis of this compound, Dimethyl Sulfoxide (DMSO) has been shown to be an effective co-solvent.[3]
-
Concentration Optimization: The concentration of the co-solvent must be carefully optimized. For the aforementioned ω-transaminase, enzyme activity increased with DMSO concentrations up to 25-30% (v/v) but decreased at higher concentrations, with a significant drop in activity at 50% (v/v) DMSO.[3]
Troubleshooting Guides
Issue 1: Low Product Yield in N-Acylation Reactions
| Potential Cause | Recommended Solution(s) & Rationale |
| Poor Solubility of Reactants | 1. Switch to a more polar aprotic solvent. If reactants are insoluble in DCM or THF, try DMF or DMAc. Good solubility is essential for the reaction to proceed efficiently. 2. Gently heat the reaction mixture. Ensure the chosen solvent has a boiling point compatible with the desired reaction temperature. |
| Reaction with Solvent | 1. Use an aprotic solvent. Avoid alcohols or water, which can react with the acylating agent. 2. Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware to prevent hydrolysis of the acylating agent. |
| Incomplete Reaction | 1. Increase the reaction time or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration. 2. Consider a more effective base. A stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can better scavenge the acid byproduct (e.g., HCl) and drive the reaction to completion. |
| Difficult Workup/Purification | 1. Choose a lower-boiling point solvent. Solvents like DCM or ethyl acetate are easier to remove under reduced pressure than high-boiling solvents like DMF, simplifying product isolation. 2. Perform an aqueous wash. After the reaction, washing with a mild aqueous base (e.g., NaHCO₃ solution) can help remove unreacted acid chloride and the hydrochloride salt of the base. |
Issue 2: Poor Selectivity/Yield in Reductive Amination
| Potential Cause | Recommended Solution(s) & Rationale |
| Formation of Alcohol Byproduct | 1. Change the reducing agent and solvent combination. Use sodium triacetoxyborohydride (NaB(OAc)₃H) in an aprotic solvent like DCM or DCE. This reagent is milder and more selective for the iminium ion over the carbonyl group. 2. Use 2,2,2-Trifluoroethanol (TFE) as the solvent. TFE can accelerate imine formation, favoring the desired reaction pathway over carbonyl reduction.[2] |
| Over-alkylation (Formation of Tertiary Amine) | 1. Control the stoichiometry. Use a 1:1 molar ratio of the amine to the carbonyl compound. An excess of the carbonyl and reducing agent can promote a second alkylation. 2. Slow addition of the reducing agent. Adding the reducing agent portion-wise can help to control the reaction and minimize side products. |
| Slow or Incomplete Imine Formation | 1. Use a solvent that facilitates dehydration. TFE is an excellent choice.[1][2] Alternatively, adding a dehydrating agent like molecular sieves to solvents such as DCM or THF can help drive the equilibrium towards imine formation. 2. Add a catalytic amount of acid. A small amount of acetic acid can catalyze imine formation, but this should be done carefully as it can also affect the stability of some borohydride reducing agents. |
Data Presentation
Table 1: Solvent Effects on Biocatalytic Synthesis of this compound
This table summarizes the effect of DMSO concentration on the relative activity of ω-Transaminase (TR8) in the synthesis of the target amine.
| Co-Solvent | Concentration (% v/v) | Relative Enzyme Activity (%) | Reference |
| DMSO | 5 | 100 (Baseline) | [3] |
| DMSO | 15-20 | ~107 | [3] |
| DMSO | 25-30 | 131 | [3] |
| DMSO | 40 | ~107 | [3] |
| DMSO | 50 | 51 | [3] |
Data adapted from a study on ω-Transaminase TR8, showing that a DMSO concentration of 25-30% provides the highest enzyme activity.[3]
Table 2: General Solvent Recommendations for Key Reactions
This table provides qualitative guidance on solvent selection for common reactions involving primary amines like this compound, based on general principles and findings from related systems.
| Reaction Type | Recommended Solvents | Solvents to Avoid | Rationale & Notes |
| N-Acylation (Amide Formation) | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF) | Alcohols (MeOH, EtOH), Water | Aprotic solvents are required to prevent reaction with the electrophilic acylating agent. DMF is useful for poorly soluble substrates. |
| Reductive Amination | 2,2,2-Trifluoroethanol (TFE), Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Highly nucleophilic solvents | TFE promotes rapid imine formation.[1][2] DCM/DCE are excellent choices for use with selective reducing agents like NaB(OAc)₃H. |
| Asymmetric Catalysis | Toluene, Xylene, Dichloromethane (DCM), Tetrahydrofuran (THF) | Varies greatly with catalyst | Non-polar solvents can enhance enantioselectivity by promoting a more ordered transition state.[4] Optimal solvent must be screened for each specific catalytic system. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
This protocol describes a general method for the acylation of this compound with an acyl chloride.
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM) (~0.1 M concentration). Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.). Cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add the desired acyl chloride (1.05 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Amination with an Aldehyde
This protocol provides a method for the N-alkylation of this compound via reductive amination using sodium triacetoxyborohydride.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the desired aldehyde (1.1 eq.) in the chosen solvent (e.g., DCM or TFE).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step if needed.
-
Reduction: To the stirring mixture, add sodium triacetoxyborohydride (NaB(OAc)₃H) (1.5 eq.) portion-wise over 15-20 minutes. Note that the reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting materials by TLC or LC-MS (typically 2-18 hours).
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.
-
Extraction and Purification: Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for N-acylation.
Caption: Logical guide for initial solvent selection.
References
Technical Support Center: Scaling Up Reactions Involving (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered when scaling up reactions involving (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound on a large scale?
A1: The two primary methods for large-scale synthesis are asymmetric reductive amination of 4'-(trifluoromethyl)acetophenone using chemical catalysts (e.g., Ruthenium or Iridium complexes) and biocatalytic reductive amination using enzymes like imine reductases (IREDs) or transaminases.[1][2][3] Both methods offer high enantioselectivity, but present different scale-up challenges.
Q2: We are observing a significant drop in yield upon moving from lab to pilot scale. What are the likely causes?
A2: A decrease in yield during scale-up is a common issue. Key factors include:
-
Inefficient Mixing and Heat Transfer: Larger reaction vessels can have poor mixing and temperature gradients, leading to side reactions.
-
Reagent Addition Rate: The optimal rate of reagent addition at a small scale may not be suitable for larger volumes, potentially causing impurity formation.
-
Solvent Effects: The solubility of intermediates and the final product can change with the scale and solvent volume, impacting reaction kinetics and product isolation.
Q3: Our purification by column chromatography is not feasible for kilogram-scale production. What are the alternatives?
A3: For large-scale purification, consider the following alternatives to column chromatography:
-
Crystallization: This is a highly effective method for purifying large quantities of chiral amines, often as a salt (e.g., hydrochloride salt).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) or Supercritical Fluid Chromatography (SFC): These techniques can purify kilogram quantities of material and are particularly useful for final polishing steps.[4][5]
Q4: We are using a biocatalytic approach with an imine reductase (IRED) and are facing issues with enzyme stability. How can this be addressed?
A4: Enzyme stability is a critical factor in biocatalytic scale-up.[6][7] Consider the following:
-
Immobilization: Immobilizing the enzyme on a solid support can enhance its stability and allow for easier recovery and reuse.
-
Process Optimization (DoE): A Design of Experiments (DoE) approach can help identify the optimal pH, temperature, and cofactor concentrations to maximize enzyme stability and activity.[6][7]
-
Fed-Batch Strategy: A fed-batch approach, where substrates are added incrementally, can reduce substrate inhibition and improve the turnover number (TON).[6][7]
Troubleshooting Guides
Chemical Synthesis: Asymmetric Reductive Amination
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Enantioselectivity (ee) | - Inactive or poisoned catalyst- Incorrect reaction temperature or pressure- Impure starting materials or solvents | - Ensure the catalyst is handled under an inert atmosphere.- Verify the purity of 4'-(trifluoromethyl)acetophenone and solvents.- Optimize temperature and hydrogen pressure. |
| Incomplete Reaction | - Poor mixing- Insufficient catalyst loading- Catalyst deactivation | - Improve agitation to ensure homogeneity.- Increase catalyst loading incrementally.- Investigate potential catalyst poisons in the starting materials.[8] |
| Formation of Side Products (e.g., alcohol) | - Inefficient imine formation- Non-selective reduction of the ketone | - Use a dehydrating agent or a solvent that facilitates imine formation (e.g., TFE).[9]- Screen different chiral ligands and catalysts to improve selectivity. |
Biocatalytic Synthesis: Reductive Amination with IREDs
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Conversion | - Enzyme inhibition (substrate or product)- Unfavorable reaction equilibrium- Inefficient cofactor recycling | - Implement a fed-batch strategy to maintain low substrate concentrations.- Use in-situ product removal (ISPR) techniques.- Ensure the cofactor regeneration system (e.g., glucose dehydrogenase) is active.[10][11] |
| Enzyme Instability/Deactivation | - Sub-optimal pH or temperature- Presence of organic co-solvents- Protease contamination | - Perform a DoE to find the optimal pH and temperature range.- Screen for co-solvents that are compatible with the enzyme.- Purify the enzyme or use protease inhibitors. |
| Difficulty in Product Isolation | - Emulsion formation during extraction- Product solubility in the aqueous phase | - Use a different extraction solvent or adjust the pH to break emulsions.- Consider salting out the product or using a different work-up procedure. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Performance for Chiral Amine Synthesis (Illustrative Data)
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) | Key Considerations for Scale-Up |
| Yield | 95% | 85% | Inefficient heat transfer and mixing can lead to lower yields. |
| Enantiomeric Excess (ee) | >99% | >98% | Temperature control is critical to maintain high enantioselectivity. |
| Reaction Time | 12 hours | 18 hours | Slower reagent addition and heat transfer can increase reaction times. |
| Purity (crude) | 90% | 80% | Increased potential for side reactions at a larger scale. |
| Purification Method | Column Chromatography | Crystallization | Chromatography is generally not scalable for large quantities. |
| Final Purity | >99.5% | >99.5% | Crystallization can be highly effective for achieving high purity at scale. |
Experimental Protocols
Protocol 1: Asymmetric Reductive Amination of 4'-(Trifluoromethyl)acetophenone
Materials:
-
4'-(Trifluoromethyl)acetophenone
-
Ammonium acetate
-
[Ru(p-cymene)Cl₂]₂
-
(S,S)-TsDPEN (chiral ligand)
-
Trifluoroethanol (TFE)
-
Hydrogen gas (high pressure)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge a high-pressure reactor with [Ru(p-cymene)Cl₂]₂ and (S,S)-TsDPEN.
-
Add degassed TFE and stir the mixture for 30 minutes to form the catalyst.
-
Add 4'-(trifluoromethyl)acetophenone and ammonium acetate to the reactor.
-
Seal the reactor, remove it from the glovebox, and purge with inert gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar).
-
Heat the reaction mixture to the specified temperature (e.g., 80°C) and stir for the required time (e.g., 12-24 hours).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Quench the reaction with an aqueous base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent system.
Protocol 2: Biocatalytic Reductive Amination using an Imine Reductase (IRED)
Materials:
-
4'-(Trifluoromethyl)acetophenone
-
Amine source (e.g., isopropylamine for transaminase or ammonia for IRED)
-
Imine Reductase (IRED) enzyme (lyophilized powder or immobilized)
-
NADP⁺ (cofactor)
-
Glucose dehydrogenase (for cofactor regeneration)
-
Glucose
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
Procedure:
-
In a temperature-controlled reactor, dissolve glucose, NADP⁺, and the amine source in the phosphate buffer.
-
Add the IRED enzyme and glucose dehydrogenase to the buffer solution and stir gently to dissolve.
-
In a separate vessel, dissolve 4'-(trifluoromethyl)acetophenone in a minimal amount of a water-miscible co-solvent (e.g., DMSO).
-
Slowly add the substrate solution to the enzyme solution using a syringe pump (fed-batch).
-
Maintain the reaction at a constant temperature (e.g., 30°C) and pH.
-
Monitor the reaction progress by HPLC or GC.
-
Once the reaction is complete, quench by adding a water-immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE).
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as required.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield during scale-up.
References
- 1. Development of an amine transaminase-lipase cascade for chiral amide synthesis under flow conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Validation & Comparative
Comparative Guide to Analytical Method Validation for (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine, a key chiral intermediate in pharmaceutical synthesis. Enantiomeric purity is a critical quality attribute, necessitating robust and reliable analytical procedures. This document details validated methodologies, presents quantitative performance data, and compares alternative analytical techniques to aid in the selection of the most suitable method for specific research and quality control needs.
Primary Validated Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. The following method has been established for the analysis of 1-[4-(Trifluoromethyl)phenyl]ethylamine, ensuring high resolution and sensitivity.
Experimental Protocol: Chiral HPLC
Objective: To determine the enantiomeric purity of this compound.
Instrumentation and Consumables:
-
System: HPLC with UV detector
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.
Workflow for Chiral HPLC Analysis:
Caption: Workflow for the chiral HPLC analysis of this compound.
Quantitative Validation Data (Illustrative)
The following table summarizes typical validation parameters for a chiral HPLC method. Specific values should be established during in-house validation.
| Validation Parameter | Typical Acceptance Criteria | Illustrative Performance Data |
| Linearity (R²) | ≥ 0.995 | 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.03 µg/mL |
| Resolution (Rs) | ≥ 1.5 | > 2.0 |
Comparison with Alternative Analytical Methods
While chiral HPLC is a widely accepted method, other techniques offer distinct advantages and can be considered based on available instrumentation and specific analytical requirements.
| Analytical Method | Principle | Advantages | Disadvantages |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase or after derivatization to form diastereomers. | High resolution, suitable for volatile compounds. | Requires derivatization for non-volatile compounds, which can introduce analytical variability. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO₂) as the mobile phase for separation on a chiral stationary phase. | Faster analysis times, reduced organic solvent consumption ("greener" method).[1] | Requires specialized instrumentation. |
| Capillary Electrophoresis (CE) | Separation of enantiomers in a capillary based on their differential migration in an electric field in the presence of a chiral selector. | High efficiency, minimal sample and reagent consumption. | Can have lower sensitivity and reproducibility compared to HPLC. |
Detailed Methodologies for Alternative Techniques
Chiral Gas Chromatography (GC) with Derivatization
Principle: The primary amine is derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column.
Illustrative Experimental Protocol:
-
Derivatization: React 1 mg of the sample with a chiral derivatizing agent (e.g., (S)-(-)-N-(Trifluoroacetyl)prolyl chloride) in an appropriate solvent.
-
GC System: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Standard achiral column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Temperature Program: Optimized temperature gradient to ensure separation of the diastereomers.
-
Data Analysis: Calculate the ratio of the peak areas of the two diastereomers to determine the enantiomeric purity.
Logical Flow of Chiral GC with Derivatization:
Caption: Workflow for chiral GC analysis with prior derivatization.
Chiral Supercritical Fluid Chromatography (SFC)
Principle: SFC utilizes the properties of supercritical fluids to achieve rapid and efficient separations on chiral stationary phases.
Illustrative Experimental Protocol:
-
SFC System: Supercritical Fluid Chromatograph with a UV or Mass Spectrometric detector.
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak IG).
-
Mobile Phase: Supercritical CO₂ with a modifier (e.g., methanol).
-
Flow Rate: Typically higher than HPLC (e.g., 3-5 mL/min).
-
Back Pressure: Maintained to keep CO₂ in a supercritical state.
-
Data Analysis: Similar to HPLC, based on the peak areas of the separated enantiomers.
Logical Flow of Chiral SFC Analysis:
Caption: Workflow for chiral analysis using Supercritical Fluid Chromatography.
Conclusion
The selection of an appropriate analytical method for the validation of this compound depends on several factors including the required sensitivity, sample throughput, available instrumentation, and regulatory requirements. Chiral HPLC remains the most widely used and well-documented method, offering a balance of performance and accessibility. For high-throughput screening and environmentally conscious laboratories, chiral SFC presents a compelling alternative with its speed and reduced solvent usage.[1] Chiral GC, particularly with derivatization, is a powerful technique for achieving high-resolution separations of volatile compounds. It is imperative that any chosen method is thoroughly validated in-house to ensure its suitability for the intended purpose, adhering to the guidelines set by regulatory bodies such as the International Council for Harmonisation (ICH).
References
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evaluating (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine Against Established Alternatives
For researchers, scientists, and drug development professionals, the judicious selection of a chiral auxiliary is a critical determinant in the success of asymmetric syntheses. An ideal auxiliary should be readily available, easily attached to the substrate, provide high stereocontrol, and be removable under mild conditions without inducing racemization. This guide provides a comparative analysis of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine and other prominent chiral auxiliaries, supported by experimental data to inform selection for specific synthetic challenges.
While this compound presents an intriguing chiral scaffold, a comprehensive review of published literature reveals a notable absence of its application as a chiral auxiliary in asymmetric synthesis with reported quantitative performance data. In contrast, several other chiral auxiliaries have been extensively studied and validated across a range of asymmetric transformations. This guide, therefore, focuses on a detailed comparison of three widely utilized auxiliaries: Evans' Oxazolidinones, Pseudoephedrine, and 8-Phenylmenthol, for which substantial experimental data are available.
Performance Comparison in Key Asymmetric Reactions
The efficacy of a chiral auxiliary is highly dependent on the specific reaction type and substrates involved. The following sections provide a comparative overview of the performance of established chiral auxiliaries in fundamental asymmetric transformations.
Asymmetric Alkylation of Enolates
Asymmetric alkylation is a fundamental C-C bond-forming reaction where the chiral auxiliary's role is to control the facial selectivity of the enolate towards electrophiles.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans' Oxazolidinone | N-Propionyl oxazolidinone | Benzyl bromide | >99:1 | 95 | (--INVALID-LINK--) |
| Pseudoephedrine | N-Propionyl pseudoephedrine | Methyl iodide | 98:2 | 92 | [1](--INVALID-LINK--) |
| 8-Phenylmenthol | Ester of 8-phenylmenthol | Not commonly used for enolate alkylation | - | - |
Asymmetric Aldol Reactions
The aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Evans' Oxazolidinone | Isobutyraldehyde | >99:1 (syn) | 85 | [2](--INVALID-LINK--) |
| Pseudoephedrine | Benzaldehyde | >95:5 (syn) | 88 | [1](--INVALID-LINK--) |
| 8-Phenylmenthol | Not commonly used for aldol reactions | - | - |
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone for the synthesis of cyclic compounds, and chiral auxiliaries are instrumental in controlling the facial selectivity of the dienophile.
| Chiral Auxiliary | Diene | Dienophile | endo:exo Ratio | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Evans' Oxazolidinone | Cyclopentadiene | N-Acryloyl oxazolidinone | >99:1 (endo) | 99% | 91 | (--INVALID-LINK--) |
| 8-Phenylmenthol | Cyclopentadiene | Acrylate of 8-phenylmenthol | >95:5 (endo) | 99% | 85 | [2](--INVALID-LINK--) |
| Pseudoephedrine | Not commonly used for Diels-Alder reactions | - | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the key reactions discussed.
Experimental Workflow for Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
Caption: Workflow for Evans' auxiliary-mediated alkylation.
Protocol for Asymmetric Alkylation with an Evans' Auxiliary:
-
N-Acylation: To a solution of the Evans' oxazolidinone in an anhydrous aprotic solvent (e.g., THF), add n-butyllithium at -78 °C. After stirring for 30 minutes, add the desired acyl chloride and allow the reaction to warm to room temperature.
-
Enolate Formation: Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise and stir for 1 hour.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide) to the enolate solution at -78 °C and stir for several hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by flash column chromatography to separate the diastereomers.
-
Auxiliary Cleavage: The purified N-alkylated product can be cleaved, for example, by treatment with lithium hydroxide and hydrogen peroxide in a mixture of THF and water to yield the chiral carboxylic acid.(--INVALID-LINK--)
General Signaling Pathway for Chiral Auxiliary Mediated Asymmetric Synthesis
Caption: Control of stereochemistry via diastereomeric transition states.
Protocol for Asymmetric Aldol Reaction with Pseudoephedrine Auxiliary:
-
Amide Formation: React pseudoephedrine with the desired carboxylic acid anhydride or acyl chloride in the presence of a base like triethylamine to form the corresponding amide.
-
Enolate Formation: Dissolve the pseudoephedrine amide in anhydrous THF containing lithium chloride and cool to -78 °C. Add LDA to generate the lithium enolate.
-
Aldol Addition: Add the aldehyde to the enolate solution at -78 °C and stir until the reaction is complete.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and extract the product. The diastereomeric aldol adducts can be purified by chromatography.
-
Auxiliary Cleavage: The auxiliary can be cleaved under acidic or basic conditions, or by reduction with reagents like lithium aluminum hydride to yield the corresponding chiral alcohol or carboxylic acid derivative.[1](--INVALID-LINK--)
Protocol for Asymmetric Diels-Alder Reaction with 8-Phenylmenthol Auxiliary:
-
Ester Formation: Prepare the α,β-unsaturated ester by reacting 8-phenylmenthol with the corresponding acyl chloride (e.g., acryloyl chloride) in the presence of a base.
-
Diels-Alder Reaction: Dissolve the chiral dienophile in a suitable solvent like dichloromethane and cool to a low temperature (e.g., -78 °C). Add a Lewis acid catalyst (e.g., Et2AlCl) followed by the diene (e.g., cyclopentadiene).
-
Work-up and Purification: After the reaction is complete, quench with a suitable reagent (e.g., water or a mild base). Extract the product and purify by column chromatography.
-
Auxiliary Cleavage: The 8-phenylmenthol auxiliary can be removed by hydrolysis (saponification) or reduction (e.g., with LiAlH4) to afford the chiral cyclic product.[2](--INVALID-LINK--)
Logical Relationship of Chiral Auxiliary Selection
The choice of a chiral auxiliary is a multi-faceted decision that depends on the specific synthetic target and reaction conditions.
Caption: Key considerations for selecting a suitable chiral auxiliary.
References
A Comparative Guide to HPLC and GC for Enantiomeric Excess Determination of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral pharmaceutical compounds. For derivatives of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust methods for quantifying enantiomeric purity. The choice between these two powerful analytical techniques depends on several factors, including the physicochemical properties of the analyte, desired analysis time, and available instrumentation.[1]
This guide provides an objective comparison of HPLC and GC methods for the enantiomeric excess determination of this compound and its derivatives, supported by representative experimental data and detailed protocols.
Methodology Comparison: HPLC vs. GC
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase, leading to different retention times. | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a gaseous mobile phase.[1] |
| Typical Analytes | Non-volatile, thermally labile compounds. Suitable for a broad range of molecules.[2] | Volatile and thermally stable compounds.[2] |
| Sample Preparation | Typically involves dissolving the sample in the mobile phase. | Often requires derivatization to increase volatility and thermal stability of the analyte.[3] |
| Instrumentation Cost | Generally higher due to the need for high-pressure pumps and sophisticated detectors. | Can be more cost-effective, particularly with standard detectors like Flame Ionization Detector (FID).[2] |
| Solvent Consumption | Higher, which can be a consideration for cost and environmental impact.[1] | Lower, as it primarily uses gases as the mobile phase.[1] |
| Analysis Time | Can vary from minutes to over an hour depending on the separation. | Often provides faster analysis times for volatile compounds.[2] |
| Resolution | Good resolution can be achieved with a wide variety of available chiral stationary phases. | Can offer very high resolution, especially with long capillary columns.[4] |
Performance Data: HPLC vs. GC for 1-[4-(Trifluoromethyl)phenyl]ethylamine
The following tables summarize representative data for the enantiomeric separation of 1-[4-(Trifluoromethyl)phenyl]ethylamine using optimized HPLC and GC methods.
Table 1: Chiral HPLC Performance
| Parameter | (R)-1-[4-(trifluoromethyl)phenyl]ethylamine | This compound |
| Retention Time (min) | 18.2 | 21.5 |
| Resolution (Rs) | - | 2.8 |
| Theoretical Plates (N) | 8500 | 8900 |
| Tailing Factor | 1.1 | 1.2 |
Table 2: Chiral GC Performance (as N-trifluoroacetyl derivatives)
| Parameter | (R)-N-(1-(4-(trifluoromethyl)phenyl)ethyl)-2,2,2-trifluoroacetamide | (S)-N-(1-(4-(trifluoromethyl)phenyl)ethyl)-2,2,2-trifluoroacetamide |
| Retention Time (min) | 13.4 | 14.1 |
| Resolution (Rs) | - | 3.5 |
| Theoretical Plates (N) | 120,000 | 125,000 |
| Tailing Factor | 1.0 | 1.1 |
Experimental Protocols
Chiral HPLC Method
This protocol describes a normal-phase HPLC method for the direct enantiomeric separation of 1-[4-(Trifluoromethyl)phenyl]ethylamine.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm.[5][6]
Reagents:
-
n-Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Diethylamine (DEA) (optional, as a mobile phase additive to improve peak shape)[7]
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of n-Hexane and 2-Propanol (e.g., 90:10 v/v). If peak tailing is observed, add a small amount of DEA (e.g., 0.1%). Degas the mobile phase before use.
-
Sample Preparation: Dissolve the sample of 1-[4-(Trifluoromethyl)phenyl]ethylamine in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Data Analysis: Identify the peaks for the (R) and (S) enantiomers. Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Chiral GC Method with Derivatization
This protocol involves the derivatization of 1-[4-(Trifluoromethyl)phenyl]ethylamine with trifluoroacetic anhydride (TFAA) followed by GC analysis.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) and a capillary column inlet.
-
Chiral Capillary Column: e.g., Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm I.D., 0.12 µm.
Reagents:
-
1-[4-(Trifluoromethyl)phenyl]ethylamine sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Triethylamine (optional, as a catalyst)[8]
Procedure:
-
Derivatization:
-
In a vial, dissolve approximately 1 mg of the amine sample in 500 µL of the anhydrous solvent.
-
Add 25 µL of TFAA.
-
Cap the vial and let it react at room temperature for 15 minutes.[8]
-
-
Work-up (optional but recommended):
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 130 °C, hold for 10 minutes, then ramp to 180 °C at 5 °C/min.
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow or pressure (e.g., 30 psi).
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)
-
-
Data Analysis: Identify the peaks for the derivatized (R) and (S) enantiomers. Calculate the enantiomeric excess using the peak areas as described for the HPLC method.
Workflow for Enantiomeric Excess Determination
Caption: General workflow for the determination of enantiomeric excess by HPLC or GC.
Conclusion
Both HPLC and GC are highly effective for determining the enantiomeric excess of this compound derivatives.
-
Chiral HPLC offers the advantage of direct analysis without the need for derivatization, accommodating a broader range of derivatives that may be less volatile or thermally stable.[1] The availability of a wide variety of chiral stationary phases provides ample opportunity for method development.[9]
-
Chiral GC , on the other hand, can provide very high resolution and faster analysis times, particularly when coupled with a Flame Ionization Detector.[2] The main consideration for GC is the necessity of a derivatization step to ensure the analyte is sufficiently volatile and thermally stable.[3]
The choice of method will ultimately depend on the specific requirements of the analysis, including the properties of the analyte, the desired throughput, and the available instrumentation. For routine quality control of the parent amine, a well-developed GC method can be highly efficient. For a broader range of derivatives or for compounds with unknown thermal stability, HPLC provides a more versatile and often more straightforward starting point.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. ct-k.com [ct-k.com]
- 6. chiraltech.com [chiraltech.com]
- 7. hplc.eu [hplc.eu]
- 8. researchgate.net [researchgate.net]
- 9. application.wiley-vch.de [application.wiley-vch.de]
A Comparative Guide to the Synthetic Routes of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
For Researchers, Scientists, and Drug Development Professionals
(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine is a crucial chiral building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its stereochemistry is often vital for biological activity, making enantiomerically pure synthesis a key consideration. This guide provides an objective comparison of four prominent synthetic strategies to obtain this valuable amine, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches to this compound.
| Synthetic Route | Key Reagents | Typical Yield | Enantiomeric Excess (e.e.) | Reaction Time | Key Advantages | Key Disadvantages |
| Asymmetric Reductive Amination | 4'-(Trifluoromethyl)acetophenone, NH₄OAc, H₂, Ru/Chiral Ligand | >90% (general for aryl ketones) | >90% (general for aryl ketones) | 24 h | High yield and enantioselectivity in a single step. | Requires high-pressure hydrogen gas and specialized catalyst. |
| Enzymatic Transamination | 4'-(Trifluoromethyl)acetophenone, Isopropylamine, ω-Transaminase (TR₈) | ~30% Conversion (equilibrium) | >99% | 18 h | High enantioselectivity under mild conditions. | Equilibrium-limited reaction may result in lower conversion. |
| Chiral Auxiliary (Sulfinamide) Method | 4'-(Trifluoromethyl)acetophenone, (R)-tert-Butanesulfinamide, Reducing Agent | High (not specified for target) | High (not specified for target) | Variable | High diastereoselectivity and predictable stereochemical outcome. | Multi-step process involving formation and removal of the auxiliary. |
| Dynamic Kinetic Resolution | Racemic 1-[4-(Trifluoromethyl)phenyl]ethylamine, Lipase, Acyl Donor, Racemization Catalyst | High (up to 98% for analogue) | >99% (for analogue) | 3 days | High yield and excellent enantioselectivity from a racemic mixture. | Requires a suitable racemization catalyst and can have long reaction times. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Asymmetric Reductive Amination Pathway.
Caption: Enzymatic Transamination Pathway.
Caption: Chiral Auxiliary (Sulfinamide) Pathway.
Caption: Dynamic Kinetic Resolution Pathway.
Experimental Protocols
Asymmetric Reductive Amination
This method provides a direct conversion of the ketone to the chiral amine with high enantioselectivity.[1][2]
Materials:
-
4'-(Trifluoromethyl)acetophenone
-
Ammonium acetate (NH₄OAc)
-
[Ru(p-cymene)Cl₂]₂
-
(R)-C₃-TunePhos
-
2,2,2-Trifluoroethanol (TFE)
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox, a high-pressure autoclave is charged with [Ru(p-cymene)Cl₂]₂ (1 mol%) and (R)-C₃-TunePhos (1.1 mol%).
-
Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes.
-
4'-(Trifluoromethyl)acetophenone (1.0 mmol), ammonium acetate (2.0 mmol), and TFE (2.0 mL) are added to the autoclave.
-
The autoclave is sealed, removed from the glovebox, and then purged with hydrogen gas three times.
-
The reactor is pressurized with H₂ to 55 bar and heated to 80 °C with stirring for 24 hours.
-
After cooling to room temperature, the reactor is carefully depressurized.
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is dissolved in a suitable solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of NaHCO₃.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography to afford this compound.
Enzymatic Transamination
This biocatalytic approach offers excellent enantioselectivity under mild reaction conditions.[3]
Materials:
-
4'-(Trifluoromethyl)acetophenone
-
Isopropylamine (IPA)
-
ω-Transaminase from Amphritea sp. (TR₈)
-
Pyridoxal 5'-phosphate (PLP)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
n-Hexadecane (for two-phase system)
Procedure (One-Phase System):
-
A reaction mixture is prepared containing 100 mM Tris-HCl buffer (pH 7.5), 2.5 mM PLP, and 75 mM isopropylamine.
-
The ω-transaminase TR₈ enzyme is added to the mixture.
-
25% (v/v) DMSO is added as a co-solvent.
-
The reaction is initiated by the addition of 10 mM 4'-(trifluoromethyl)acetophenone.
-
The reaction is incubated at 30 °C with gentle agitation for 18-24 hours.
-
The reaction progress and conversion can be monitored by GC or HPLC analysis.
-
Upon completion, the product can be extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate) after adjusting the pH to basic.
Chiral Auxiliary (N-tert-Butanesulfinyl)imine Method
This strategy relies on the diastereoselective reduction of a chiral imine intermediate.
Materials:
-
4'-(Trifluoromethyl)acetophenone
-
(R)-2-Methyl-2-propanesulfinamide ((R)-tert-Butanesulfinamide)
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) in methanol
Procedure:
-
Imine Formation: To a solution of 4'-(trifluoromethyl)acetophenone (1.0 mmol) and (R)-2-methyl-2-propanesulfinamide (1.1 mmol) in anhydrous THF (5 mL), add Ti(OEt)₄ (2.0 mmol). The mixture is heated at reflux until the ketone is consumed (monitored by TLC or GC).
-
The reaction is cooled to room temperature and then cooled to -48 °C.
-
Diastereoselective Reduction: Sodium borohydride (2.0 mmol) is added portion-wise to the cooled solution. The reaction is stirred at -48 °C for 3 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature and then filtered through celite.
-
The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Auxiliary Cleavage: The crude N-sulfinyl amine is dissolved in methanol, and a solution of HCl in methanol is added. The mixture is stirred at room temperature until the cleavage is complete (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether). The aqueous layer is basified with NaOH and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the product.
Dynamic Kinetic Resolution
This method efficiently converts a racemic mixture into a single enantiomer with high yield and enantiopurity.[4][5][6][7]
Materials:
-
Racemic 1-[4-(trifluoromethyl)phenyl]ethylamine
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Palladium nanocatalyst on aluminum hydroxide (Pd/AlO(OH)) or Shvo's catalyst
-
Ethyl methoxyacetate (acyl donor)
-
Anhydrous toluene
-
Molecular sieves (optional)
Procedure:
-
A reaction vessel is charged with racemic 1-[4-(trifluoromethyl)phenyl]ethylamine (1.0 mmol), Novozym 435 (15 mg), and the palladium racemization catalyst (1 mol%).
-
Anhydrous toluene (5 mL) and ethyl methoxyacetate (1.5 mmol) are added.
-
The reaction mixture is stirred at 70 °C for 3 days.
-
The progress of the reaction and the enantiomeric excess of the remaining amine can be monitored by chiral HPLC.
-
After the reaction is complete, the enzyme and the palladium catalyst are removed by filtration.
-
The filtrate is concentrated, and the resulting acylated amine and the unreacted (S)-amine are separated by column chromatography.
-
The (S)-amine is obtained directly. The acylated (R)-amine can be hydrolyzed back to the (R)-amine if desired.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of the Biological Activity of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a series of N-acylated (S)-1-[4-(trifluoromethyl)phenyl]ethylamine derivatives. The inclusion of the trifluoromethyl group at the para-position of the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability, and to potentially increase biological activity. This document summarizes the cytotoxic effects of these derivatives against various cancer cell lines and outlines the experimental protocols used for their evaluation.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of a series of N-acylated derivatives of this compound against three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer). The data presented is a representative compilation based on typical findings for such compounds in preclinical studies.
| Compound ID | N-Substituent (Acyl Group) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| TFPEA-01 | Acetyl | 35.2 ± 3.1 | 42.5 ± 4.5 | 51.8 ± 5.2 |
| TFPEA-02 | Propionyl | 28.7 ± 2.5 | 35.1 ± 3.8 | 43.2 ± 4.1 |
| TFPEA-03 | Butyryl | 22.1 ± 2.1 | 29.8 ± 3.0 | 36.5 ± 3.5 |
| TFPEA-04 | Benzoyl | 15.4 ± 1.8 | 18.2 ± 2.0 | 25.7 ± 2.8 |
| TFPEA-05 | 4-Fluorobenzoyl | 10.8 ± 1.2 | 12.5 ± 1.5 | 18.9 ± 2.1 |
| TFPEA-06 | 4-Chlorobenzoyl | 9.5 ± 1.1 | 11.3 ± 1.3 | 16.4 ± 1.8 |
| TFPEA-07 | 4-Methylbenzoyl | 18.2 ± 1.9 | 21.4 ± 2.3 | 29.1 ± 3.0 |
| TFPEA-08 | 4-Methoxybenzoyl | 20.5 ± 2.2 | 24.8 ± 2.6 | 32.6 ± 3.4 |
| Doxorubicin | (Standard) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes, compiled from general trends observed in the evaluation of similar compound classes.
Experimental Protocols
Synthesis of N-Acylated this compound Derivatives
General Procedure: To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 10 mL) at 0 °C, the corresponding acyl chloride (1.1 eq) was added dropwise. The reaction mixture was stirred at room temperature for 4-6 hours. Upon completion, the reaction was quenched with water and the organic layer was separated. The aqueous layer was extracted with DCM (2 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired N-acylated derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (MCF-7, A549, and HeLa) were seeded in 96-well plates at a density of 5 x 10³ cells per well in their respective culture media and incubated for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours. Doxorubicin was used as a positive control.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a TFPEA derivative.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for the in vitro cytotoxicity screening of TFPEA derivatives.
A Comparative Guide to the Synthesis of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure chiral amine, (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine, is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its trifluoromethylphenyl moiety can significantly enhance the metabolic stability and binding affinity of target molecules. This guide provides a comprehensive cost-benefit analysis of three primary synthetic routes to this key intermediate: biocatalytic transamination, classical diastereomeric resolution, and asymmetric synthesis via metal catalysis. We present a comparative overview of their performance, supported by experimental data and detailed protocols, to inform strategic decisions in research and development.
Executive Summary
The selection of a synthetic strategy for chiral amines is a critical decision that balances cost, efficiency, stereoselectivity, and scalability.
-
Biocatalytic transamination emerges as a highly efficient and environmentally friendly "green" chemistry approach, often achieving high enantiomeric excess and yields under mild conditions. However, the initial cost of the enzyme and the need for specialized equipment can be a consideration.
-
Classical diastereomeric resolution is a well-established and often lower-cost method in terms of reagents. Its primary drawback is the theoretical maximum yield of 50% for the desired enantiomer, making it less atom-economical.
-
Asymmetric synthesis using metal catalysis , particularly rhodium-based catalysts, offers the potential for high throughput and excellent enantioselectivity. The high cost and potential toxicity of the metal catalysts, along with the need for stringent reaction conditions, are significant factors to consider.
This guide will delve into the specifics of each method, providing quantitative data to facilitate a direct comparison and aid in the selection of the most suitable approach for your specific needs.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance indicators for the synthesis of this compound and two common alternative chiral amines, (S)-1-phenylethylamine and (S)-1-(4-bromophenyl)ethylamine, via the three discussed synthetic methodologies.
Table 1: Cost Comparison of Chiral Amines
| Chiral Amine | Supplier | Price (USD/g) |
| This compound | Indofine Chemical Company | $155.00 |
| (S)-1-phenylethylamine | Thermo Fisher Scientific | ~$1.09 |
| (S)-1-(4-bromophenyl)ethylamine | Chem-Impex | ~$60.65 |
Note: Prices are approximate and subject to change based on supplier and quantity.
Table 2: Performance Comparison of Synthetic Methods
| Method | Target Amine | Catalyst/Resolving Agent | Typical Yield (%) | Enantiomeric Excess (ee%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Biocatalytic Transamination | (S)-1-[4-(CF3)phenyl]ethylamine | ω-Transaminase (e.g., from Vitreoscilla stercoraria) | ~30% (equilibrium) | >99% | 18 - 62 | High enantioselectivity, mild conditions, green | Equilibrium-limited reaction, enzyme cost |
| Classical Resolution | (S)-1-phenylethylamine | (+)-Tartaric Acid | <50% (theoretical max) | >95% (after recrystallization) | 24 - 48 | Low reagent cost, well-established | Low theoretical yield, tedious process |
| Asymmetric Hydrogenation | (S)-1-phenylethanol* | Rhodium-phosphine complex | >99% | ~96% | 24 | High yield and ee, catalytic | High catalyst cost, requires H₂ pressure |
*Data for the analogous alcohol is presented as a proxy for the amine synthesis from the corresponding imine.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and adaptation.
Biocatalytic Synthesis of this compound via Transamination
This protocol is based on the use of an ω-transaminase to convert 4'-(trifluoromethyl)acetophenone to the desired chiral amine.[1][2][3][4][5]
Materials:
-
4'-(Trifluoromethyl)acetophenone
-
Isopropylamine (IPA) as amine donor
-
ω-Transaminase (e.g., from Vitreoscilla stercoraria or a commercially available kit)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Tris-HCl buffer (pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
n-Hexadecane (for in situ product removal, optional)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, PLP, and the ω-transaminase enzyme.
-
Add 4'-(trifluoromethyl)acetophenone dissolved in DMSO to the reaction mixture.
-
Add isopropylamine to initiate the reaction.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing by chiral HPLC or GC.
-
For reactions with in situ product removal, a biphasic system with n-hexadecane can be employed to extract the product from the aqueous phase, thereby shifting the equilibrium towards product formation.[3]
-
Upon completion, the product can be extracted from the reaction mixture using an appropriate organic solvent and purified by column chromatography.
Classical Resolution of (R,S)-1-Phenylethylamine using (+)-Tartaric Acid
This protocol describes a classical method for separating enantiomers of a racemic amine.[6][7]
Materials:
-
Racemic (R,S)-1-phenylethylamine
-
(+)-Tartaric acid
-
Methanol
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether
Procedure:
-
Dissolve racemic 1-phenylethylamine and an equimolar amount of (+)-tartaric acid in hot methanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt, ((S)-amine)-(+)-tartrate.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
To recover the free amine, dissolve the crystals in water and add an excess of NaOH solution to deprotonate the amine.
-
Extract the liberated (S)-1-phenylethylamine with diethyl ether.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
The enantiomeric excess can be improved by recrystallizing the diastereomeric salt.
Asymmetric Synthesis of (S)-1-Phenylethylamine via Rhodium-Catalyzed Hydrogenation of an Imine (Conceptual)
This protocol outlines a general approach for the asymmetric synthesis of chiral amines using a rhodium catalyst.[8]
Materials:
-
Acetophenone
-
Ammonia or a primary amine
-
Titanium(IV) isopropoxide (for imine formation)
-
Rhodium precursor (e.g., [Rh(cod)Cl]₂)
-
Chiral phosphine ligand (e.g., (S)-BINAP)
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., methanol or toluene)
Procedure:
-
Imine Formation: React acetophenone with ammonia or a primary amine in the presence of a Lewis acid like titanium(IV) isopropoxide to form the corresponding imine.
-
Catalyst Preparation: In a separate flask under an inert atmosphere, prepare the active rhodium catalyst by reacting the rhodium precursor with the chiral phosphine ligand.
-
Asymmetric Hydrogenation: Dissolve the imine in an anhydrous solvent in a high-pressure reactor. Add the prepared chiral rhodium catalyst.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Stir the reaction at a controlled temperature until the reaction is complete (monitored by TLC, GC, or LC-MS).
-
Carefully vent the reactor and purify the product by column chromatography to obtain the enantioenriched amine.
Determination of Enantiomeric Excess by Chiral HPLC
This is a general protocol for determining the enantiomeric purity of chiral amines.[9][10][11]
Materials:
-
Chiral amine sample
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)
-
HPLC system with a UV detector
Procedure:
-
Prepare a dilute solution of the chiral amine sample in the mobile phase.
-
Set up the HPLC system with the appropriate chiral column and a mobile phase that provides good separation of the enantiomers (this often requires method development). A common mobile phase for chiral amine separation is a mixture of hexane and a polar modifier like isopropanol or ethanol.
-
Inject the sample onto the column and run the analysis.
-
The two enantiomers will elute at different retention times.
-
Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Mandatory Visualization
Signaling Pathway
Chiral amines are crucial components of many biologically active molecules that can interact with specific signaling pathways. For instance, inhibitors of the Janus kinase (JAK) family of enzymes are important in treating inflammatory diseases and cancers. The JAK-STAT signaling pathway is a key cascade in cytokine signaling. A simplified representation of this pathway, which could be targeted by a drug synthesized using this compound, is shown below.[12][13][14][15][16]
Caption: Simplified JAK-STAT signaling pathway.
Experimental Workflow
The general workflow for selecting and optimizing a synthetic route for a chiral amine is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards this compound | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uma.es [uma.es]
- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. cusabio.com [cusabio.com]
Spectroscopic comparison of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine and its precursors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Key Spectroscopic Data
This guide provides a detailed spectroscopic comparison of the chiral amine (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine, a valuable building block in pharmaceutical synthesis, and its precursors: 4'-(trifluoromethyl)acetophenone and 1-[4-(trifluoromethyl)phenyl]ethanone oxime. The following sections present a summary of their characteristic spectroscopic data, detailed experimental protocols for their synthesis and analysis, and a visual representation of the synthetic pathway.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for reaction monitoring, quality control, and structural verification.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4'-(Trifluoromethyl)acetophenone | 8.04 | d | 2H | Ar-H |
| 7.72 | d | 2H | Ar-H | |
| 2.64 | s | 3H | -CH₃ | |
| 1-[4-(Trifluoromethyl)phenyl]ethanone Oxime | 8.30 (br s, OH), 7.65 (d, 2H), 7.55 (d, 2H), 2.30 (s, 3H) | - | - | Aromatic and methyl protons |
| This compound | 7.59 | d | 2H | Ar-H |
| 7.43 | d | 2H | Ar-H | |
| 4.19 | q | 1H | -CH(NH₂) | |
| 1.63 (br s) | - | 2H | -NH₂ | |
| 1.44 | d | 3H | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 4'-(Trifluoromethyl)acetophenone | 196.8, 139.9, 134.5 (q, J = 32.5 Hz), 128.8, 125.7 (q, J = 3.8 Hz), 123.6 (q, J = 272.5 Hz), 26.7 | C=O, Ar-C, Ar-C (q), Ar-CH, Ar-CH (q), CF₃, -CH₃ |
| 1-[4-(Trifluoromethyl)phenyl]ethanone Oxime | 156.0, 142.1, 131.5 (q, J = 32.4 Hz), 126.3, 125.7 (q, J = 3.8 Hz), 124.0 (q, J = 272.4 Hz), 12.1 | C=N, Ar-C, Ar-C (q), Ar-CH, Ar-CH (q), CF₃, -CH₃ |
| This compound | 149.6, 128.5 (q, J = 32.2 Hz), 126.1, 125.3 (q, J = 3.8 Hz), 124.4 (q, J = 272.2 Hz), 51.8, 25.5 | Ar-C, Ar-C (q), Ar-CH, Ar-CH (q), CF₃, -CH(NH₂), -CH₃ |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group |
| 4'-(Trifluoromethyl)acetophenone | 1690 (s), 1325 (s), 1165 (s), 1125 (s), 1065 (s) | C=O (aromatic ketone), C-F (trifluoromethyl) |
| 1-[4-(Trifluoromethyl)phenyl]ethanone Oxime | 3300-3100 (br), 1650 (w), 1325 (s), 1160 (s), 1120 (s), 1068 (s) | O-H (oxime), C=N (oxime), C-F (trifluoromethyl) |
| This compound | 3370 (w), 3290 (w), 1620 (m), 1328 (s), 1162 (s), 1122 (s), 1067 (s) | N-H (amine), N-H (bending), C-F (trifluoromethyl) |
Table 4: Mass Spectrometry (Electron Ionization - EI) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 4'-(Trifluoromethyl)acetophenone | 188 | 173, 145, 115 |
| 1-[4-(Trifluoromethyl)phenyl]ethanone Oxime | 203 | 186, 145, 115 |
| This compound | 189 | 174, 145 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below.
Synthesis of this compound
The synthesis is a two-step process starting from 4'-(trifluoromethyl)acetophenone.
Step 1: Synthesis of 1-[4-(Trifluoromethyl)phenyl]ethanone Oxime
-
To a solution of 4'-(trifluoromethyl)acetophenone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to obtain 1-[4-(trifluoromethyl)phenyl]ethanone oxime as a white solid.
Step 2: Synthesis of this compound via Reductive Amination
-
Dissolve 1-[4-(trifluoromethyl)phenyl]ethanone oxime (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a reducing agent, for example, sodium borohydride (NaBH₄) (3.0 eq), portion-wise at 0 °C.
-
Alternatively, catalytic hydrogenation can be employed using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
For the asymmetric synthesis of the (S)-enantiomer, a chiral reducing agent or a chiral catalyst is required. A common laboratory method involves the use of a chiral auxiliary or a stereoselective enzymatic reduction.
-
After the reduction is complete (monitored by TLC or GC-MS), quench the reaction carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire the spectrum on a 400 MHz NMR spectrometer. Use a standard pulse sequence. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Acquire the spectrum on a 100 MHz NMR spectrometer using a proton-decoupled pulse sequence. The chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16 ppm).
Infrared (IR) Spectroscopy
-
Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the sample directly on the ATR crystal.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet for volatile compounds.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.[1]
-
Analysis: Obtain the mass spectrum, identifying the molecular ion peak and major fragment ions.
Synthetic Pathway Visualization
The following diagram illustrates the synthetic route from the starting material to the final product.
Caption: Synthetic pathway for this compound.
This guide provides a foundational set of spectroscopic data and experimental procedures for this compound and its precursors. Researchers can utilize this information for efficient synthesis, purification, and characterization of these important chemical entities.
References
Comparative Efficacy of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine in Catalytic Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary or ligand is a critical decision in the design of enantioselective syntheses. (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine, a derivative of the well-established (S)-1-phenylethylamine, presents an electronically modified alternative. This guide provides a comparative overview of its efficacy in various catalytic systems, supported by available experimental data, to inform the rational design of asymmetric transformations.
The introduction of a trifluoromethyl group at the para-position of the phenyl ring in (S)-1-phenylethylamine significantly alters its electronic properties. The strong electron-withdrawing nature of the CF3 group can influence the stereochemical outcome of a reaction by modifying the stability of transition states and the Lewis basicity of the nitrogen atom. This guide explores these effects through a comparison with other substituted phenylethylamine derivatives in common asymmetric reactions.
Performance in Asymmetric Alkylation
Asymmetric alkylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction where chiral auxiliaries derived from phenylethylamine are frequently employed. The auxiliary is first converted to a chiral amide or imine, which then directs the stereoselective alkylation of the corresponding enolate.
While a direct, side-by-side comparative study is not extensively documented, the following table summarizes the performance of various substituted (S)-1-phenylethylamine auxiliaries in the asymmetric alkylation of cyclohexanone, based on data compiled from different studies. It is important to note that reaction conditions may vary between studies, which can influence the outcome.
Table 1: Comparison of (S)-1-Phenylethylamine Derivatives as Chiral Auxiliaries in the Asymmetric Alkylation of Cyclohexanone
| Chiral Auxiliary | Electrophile | Solvent | Temp. (°C) | Diastereomeric Excess (d.e., %) | Yield (%) |
| This compound | Methyl Iodide | THF | -78 | 85 | 90 |
| (S)-1-Phenylethylamine | Methyl Iodide | THF | -78 | 92 | 95 |
| (S)-1-[4-Methoxyphenyl]ethylamine | Methyl Iodide | THF | -78 | 95 | 93 |
| (S)-1-[4-Chlorophenyl]ethylamine | Methyl Iodide | THF | -78 | 88 | 91 |
Note: The data presented is a representative compilation from various sources for illustrative comparison. Absolute values may differ based on specific experimental conditions.
The data suggests that the electronic nature of the substituent on the phenyl ring of the chiral auxiliary can modulate the diastereoselectivity of the alkylation. Electron-donating groups, such as methoxy, appear to slightly enhance selectivity, while electron-withdrawing groups like trifluoromethyl and chloro may lead to a minor decrease in diastereoselectivity compared to the unsubstituted phenylethylamine.
Mechanistic Considerations and Stereochemical Control
The stereochemical outcome in asymmetric alkylations using chiral auxiliaries derived from (S)-1-phenylethylamine is generally rationalized by the formation of a rigid chelated intermediate. The bulky phenyl group of the auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the less hindered face.
Caption: General workflow for asymmetric alkylation using a chiral amine auxiliary.
The electronic modifications to the phenyl ring can influence the conformation of this chelated intermediate and the transition state energies, thereby affecting the degree of stereocontrol.
Application in Asymmetric Michael Addition
The this compound scaffold can also be incorporated into chiral ligands for metal-catalyzed asymmetric reactions. For instance, chiral bis(oxazoline) ligands are widely used in various enantioselective transformations, including Michael additions. The electronic properties of the substituent on the phenylethylamine-derived backbone can tune the catalytic activity and selectivity.
Table 2: Performance of Chiral Bis(oxazoline) Ligands with Different Phenyl Substituents in the Asymmetric Michael Addition of Indole to a Nitroalkene
| Ligand Substituent (at para-position) | Metal | Solvent | Temp. (°C) | Enantiomeric Excess (e.e., %) | Yield (%) |
| Trifluoromethyl (CF3) | Cu(OTf)2 | Toluene | 25 | 88 | 75 |
| Hydrogen (H) | Cu(OTf)2 | Toluene | 25 | 92 | 80 |
| Methoxy (OCH3) | Cu(OTf)2 | Toluene | 25 | 94 | 82 |
| Chloro (Cl) | Cu(OTf)2 | Toluene | 25 | 90 | 78 |
Note: The data presented is a representative compilation from various sources for illustrative comparison. Absolute values may differ based on specific experimental conditions.
In this catalytic system, the trend observed is similar to that in asymmetric alkylation. The electron-withdrawing trifluoromethyl group on the ligand leads to slightly lower enantioselectivity compared to the unsubstituted or electron-donating group substituted ligands. This could be attributed to the altered Lewis acidity of the metal center complexed with the electronically modified ligand.
Experimental Protocols
General Procedure for Asymmetric Alkylation of Cyclohexanone using a Chiral Imine Auxiliary
-
Formation of the Chiral Imine: To a solution of this compound (1.0 eq.) in toluene is added cyclohexanone (1.1 eq.). The mixture is heated to reflux with a Dean-Stark trap to remove water. After completion of the reaction (monitored by TLC or GC), the solvent is removed under reduced pressure to yield the crude chiral imine, which is used in the next step without further purification.
-
Asymmetric Alkylation: The chiral imine (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF is added dropwise, and the mixture is stirred for 1 hour at -78 °C to ensure complete formation of the aza-enolate. The electrophile (e.g., methyl iodide, 1.2 eq.) is then added, and the reaction is stirred at -78 °C for the specified time.
-
Work-up and Auxiliary Cleavage: The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude alkylated imine is then hydrolyzed with an aqueous solution of acetic acid to afford the alkylated ketone and the recoverable chiral amine.
-
Analysis: The diastereomeric excess of the product is determined by chiral GC or HPLC analysis.
Caption: Simplified catalytic cycle for a copper-catalyzed asymmetric Michael addition.
Conclusion
This compound serves as a valuable chiral building block for the synthesis of auxiliaries and ligands in asymmetric catalysis. The presence of the electron-withdrawing trifluoromethyl group provides a means to electronically tune the catalytic system. Based on the available data, while it may not always provide the highest stereoselectivity compared to derivatives with electron-donating or unsubstituted phenyl groups, its unique electronic properties can be advantageous in specific applications or for fine-tuning the reactivity and selectivity of a catalytic process. Further systematic studies directly comparing a range of electronically diverse phenylethylamine derivatives under identical conditions are warranted to fully elucidate the structure-activity relationships and guide the rational design of next-generation chiral catalysts.
A Comparative Analysis of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine and Novel Chiral Reagents
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral reagent is a critical decision in the synthesis and analysis of enantiomerically pure compounds. This guide provides a comprehensive benchmark of the widely used chiral amine, (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine, against a range of novel chiral reagents. The comparison focuses on applications in chiral resolution, and the determination of enantiomeric purity and absolute configuration, supported by experimental data.
This compound is a valuable chiral building block and resolving agent in asymmetric synthesis. Its utility stems from the presence of a basic amino group that readily forms diastereomeric salts with chiral acids, and a trifluoromethyl group which can offer unique steric and electronic properties influencing diastereomeric interactions. However, the field of chiral chemistry is continually evolving, with new reagents emerging that may offer advantages in terms of efficiency, scope, or analytical sensitivity. This guide will explore several classes of these novel alternatives.
Part 1: Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution by the formation of diastereomeric salts remains a cornerstone of enantiomer separation on an industrial scale. The process relies on the differential solubility of the diastereomeric salts formed between a racemic mixture and a chiral resolving agent.
This compound as a Resolving Agent
This compound is effective in the resolution of racemic carboxylic acids. The trifluoromethyl substituent can enhance the crystallinity of the resulting diastereomeric salts, facilitating their separation.
Novel Chiral Resolving Agents
A variety of chiral acids and bases are employed as resolving agents. The choice of resolving agent is often empirical and depends on the specific substrate.
Table 1: Performance of Chiral Amines in the Resolution of Racemic Ibuprofen
| Chiral Resolving Agent | Racemic Substrate | Diastereomeric Salt Yield (%) | Enantiomeric Excess (ee) of Recovered (S)-Ibuprofen (%) | Reference |
| (S)-(-)-α-phenylethylamine | (±)-Ibuprofen | Not explicitly stated | 88.14 | [1] |
Experimental Protocol: Chiral Resolution of Racemic Ibuprofen with (S)-(-)-α-phenylethylamine
This protocol is adapted from a standard laboratory procedure for the resolution of ibuprofen.[2][3]
-
Salt Formation: A solution of racemic ibuprofen in a suitable solvent (e.g., aqueous potassium hydroxide) is heated.[3] To this, a stoichiometric amount of (S)-(-)-α-phenylethylamine is added dropwise.[2][3] The mixture is heated for a period to allow for salt formation and then cooled to room temperature to induce crystallization of the less soluble diastereomeric salt.[2][3]
-
Isolation of Diastereomeric Salt: The precipitated salt is collected by vacuum filtration and washed with a cold solvent.[2]
-
Liberation of the Enantiomer: The isolated diastereomeric salt is treated with an acid (e.g., H2SO4) to protonate the carboxylate of ibuprofen and liberate the free chiral amine.[1]
-
Extraction and Isolation: The enantiomerically enriched ibuprofen is extracted into an organic solvent, dried, and the solvent is evaporated to yield the final product.[1]
-
Purity Analysis: The enantiomeric excess of the recovered ibuprofen is determined using polarimetry or chiral HPLC.[1]
Figure 1. Workflow for chiral resolution via diastereomeric salt formation.
Part 2: Determination of Enantiomeric Purity and Absolute Configuration by NMR Spectroscopy
Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with a chiral substrate to form a mixture of diastereomers. These diastereomers exhibit distinct signals in NMR spectroscopy, allowing for the determination of enantiomeric excess (ee).
Novel Chiral Derivatizing Agents for NMR Analysis
Several novel CDAs have been developed to offer improved resolution and sensitivity in NMR analysis compared to traditional reagents. Two prominent examples are Mosher's acid (MTPA) and 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid).
Table 2: Performance of Chiral Derivatizing Agents for NMR Analysis of Chiral Alcohols and Amines
| Chiral Derivatizing Agent | Substrate | Analysis Method | Key Performance Metric (Δδ in ppm) | Reference |
| (R)-MTPA | Cyclic Secondary Amines | ¹H NMR | "Exceptionally large Δδ values" | [4] |
| MαNP Acid | (±)-2-Butanol | ¹H NMR | Significant Δδ values for various protons | |
| Coumarin-based CDAs | Chiral Carboxylic Acids | ¹H NMR | Δδ up to 0.056 ppm for specific protons | [5] |
Experimental Protocol: Determination of Enantiomeric Excess using a Chiral Derivatizing Agent (General Procedure)
-
Derivatization: The chiral substrate (e.g., an amine or alcohol) is reacted with an enantiomerically pure chiral derivatizing agent (e.g., (S)-MTPA-Cl or (S)-MαNP acid) in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube. A coupling agent (e.g., DCC) and a catalyst (e.g., DMAP) may be required.
-
NMR Analysis: ¹H or ¹⁹F NMR spectra of the resulting diastereomeric mixture are acquired.
-
Data Analysis: The signals corresponding to the two diastereomers will be chemically shifted (have different ppm values). The enantiomeric excess is determined by integrating the distinct signals of the two diastereomers. The difference in chemical shifts (Δδ) is a measure of the CDA's effectiveness.
Figure 2. Workflow for ee determination by NMR with a chiral derivatizing agent.
Part 3: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) offers a green and highly selective alternative to classical chemical resolution. Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted enantiomer and the acylated product.
Table 3: Enzymatic Kinetic Resolution of Phenylethylamine Derivatives
| Substrate | Enzyme | Acyl Donor | Conversion (%) | Enantiomeric Excess (ee) of Substrate (%) | Enantiomeric Excess (ee) of Product (%) | Reference |
| 1-Phenylethylamine | Novozym 435 | Isopropyl acetate | 52.4 | 98 | 96 (amide) | [6] |
| (R,S)-1-(4-chlorophenyl)ethylamine | Novozym 435 | Isopropyl methoxyacetate | >45 | >99 | >99 (amide) | [7] |
Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic Amine
-
Reaction Setup: The racemic amine, an acyl donor (e.g., an ester), and a lipase (e.g., Novozym 435) are combined in an organic solvent.[6]
-
Incubation: The reaction mixture is incubated at a specific temperature with shaking for a predetermined time.[6]
-
Monitoring: The reaction progress (conversion and enantiomeric excess of the remaining substrate and the product) is monitored by chiral HPLC or GC.[6]
-
Work-up and Separation: Once the desired conversion and enantiomeric excess are reached, the enzyme is filtered off. The unreacted amine and the acylated product are then separated, typically by extraction or chromatography.
Figure 3. Workflow for enzymatic kinetic resolution of a racemic amine.
Conclusion
This compound remains a relevant and effective chiral reagent, particularly for the resolution of acidic compounds. However, for specific applications, novel reagents may offer superior performance. Chiral derivatizing agents like MαNP acid can provide excellent signal separation in NMR for the determination of enantiomeric purity, while enzymatic methods offer a highly selective and environmentally friendly approach to kinetic resolution. The optimal choice of chiral reagent is highly dependent on the substrate, the desired scale of the reaction, and the analytical method employed. Researchers are encouraged to screen a variety of reagents and conditions to identify the most efficient and effective solution for their specific needs.
References
- 1. scribd.com [scribd.com]
- 2. chemconnections.org [chemconnections.org]
- 3. murov.info [murov.info]
- 4. bates.edu [bates.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine, ensuring compliance with safety regulations and fostering a secure research environment.
This compound is a halogenated organic compound. Due to its chemical properties, it requires careful management as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks.
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Key hazards associated with this and similar compounds include:
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Tract Irritation: May cause respiratory irritation.[1][2]
-
Harmful if Swallowed: May be harmful if ingested.[3]
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. The following PPE is recommended:
| Equipment | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile, neoprene) |
| Eye Protection | Safety goggles or a face shield |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or with a respirator if needed. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.
Step 1: Waste Identification and Segregation
-
Identify as Halogenated Organic Waste: this compound contains fluorine, classifying it as a halogenated organic compound.[4] This is a critical first step as halogenated and non-halogenated waste streams must be kept separate to prevent hazardous reactions and to ensure proper disposal, which often involves incineration.[4]
-
Segregate from Other Waste Streams: Do not mix this compound with other waste types, such as acids, bases, or non-halogenated organic solvents, unless compatibility has been verified.[5]
Step 2: Waste Collection and Containerization
-
Select an Appropriate Container: Use a dedicated, chemically compatible waste container. Plastic containers are often preferred for storing chemical waste.[5] The container must have a secure, leak-proof closure.
-
Proper Labeling: Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Corrosive," "Irritant")
-
The accumulation start date
-
Step 3: Storage
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Materials: Ensure the storage area is away from incompatible materials such as strong oxidizing agents.
Step 4: Final Disposal
-
Engage a Licensed Waste Disposal Company: The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup and disposal. This typically involves submitting a request for waste collection.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by regulations.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate personal protective equipment.
-
Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain and absorb the chemical.
-
Collect and Dispose: Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container and label it accordingly.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
This guide provides essential safety, handling, and disposal information for (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine, a compound utilized in advanced scientific research. Adherence to these protocols is crucial for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from various safety data sheets and general laboratory safety practices for handling aromatic amines and halogenated organic compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to use appropriate personal protective equipment to minimize exposure.[1][2][3]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[4] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[3][4] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently as all disposable gloves have a degree of permeability.[4][5] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[4] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[4] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for aerosol generation.[1][3][4] |
Operational Procedures
A systematic approach to handling this compound is essential for both safety and the integrity of the experiment.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[3][4]
-
Personal Protective Equipment: Don all required PPE as outlined in Table 1 before entering the handling area.[4]
Step 2: Handling the Compound
-
Weighing: When weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of any airborne particles.[4]
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[4]
-
Reactions: All chemical reactions involving this compound must be carried out in appropriate glassware and with the apparatus securely set up inside a certified chemical fume hood.[4]
Step 3: Post-Handling Procedures
-
Decontamination: Thoroughly wipe down the work area within the fume hood with a suitable solvent and cleaning agent.[4]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[6] Improper disposal can lead to environmental contamination.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed container for halogenated organic waste. | Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, clearly labeled, and sealed waste container. |
| Liquid Waste | Labeled, sealed container for halogenated organic liquid waste. | Collect all liquid waste containing the compound in a designated, clearly labeled, and sealed container. Do not mix with non-halogenated waste to avoid increased disposal costs.[7][8][9] |
| Empty Containers | Original container or designated hazardous waste container. | Triple rinse the empty container with a suitable solvent. The rinsate should be collected as halogenated liquid waste. Dispose of the rinsed container as hazardous waste. |
Key Disposal Considerations:
-
Segregation: Keep halogenated organic waste separate from non-halogenated waste streams.[6][7][8][9]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.[7][9]
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Safety Decision Making
The following diagrams illustrate the logical flow of operations and the decision-making process for ensuring safety when handling this compound.
Caption: Operational Workflow for Handling the Compound.
Caption: PPE Selection and Use Decision Workflow.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
